Product packaging for Isobutyl valerate(Cat. No.:CAS No. 10588-10-0)

Isobutyl valerate

Cat. No.: B076362
CAS No.: 10588-10-0
M. Wt: 158.24 g/mol
InChI Key: ADNADZOSMJDVIS-UHFFFAOYSA-N
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Description

Isobutyl valerate is a volatile ester compound of significant interest in chemical ecology, flavor chemistry, and organic synthesis research. Its primary research value lies in its role as a semiochemical and a flavor-active aroma compound. In chemical ecology, it functions as a pheromone or kairomone, making it a critical standard for studying insect communication, behavior, and pest management strategies. For researchers in food and beverage sciences, this compound is a key analyte and reference standard for characterizing and replicating the complex fruity, apple-like notes found in various natural products and fermented beverages. Its mechanism of action in these contexts is mediated through highly specific olfactory receptor interactions in target organisms. From a synthetic chemistry perspective, it serves as a versatile building block and a model substrate for studying esterification kinetics, transesterification reactions, and enzymatic catalysis using lipases. This product is provided as a high-purity compound to ensure reliability and reproducibility in experimental results. It is intended for laboratory research use only and is not for diagnostic, therapeutic, or any consumer applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B076362 Isobutyl valerate CAS No. 10588-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl pentanoate
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InChI

InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNADZOSMJDVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1065134
Record name Pentanoic acid, 2-methylpropyl ester
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Molecular Weight

158.24 g/mol
Source PubChem
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CAS No.

10588-10-0
Record name Isobutyl valerate
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Record name Isobutyl valerate
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Record name Pentanoic acid, 2-methylpropyl ester
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Record name Pentanoic acid, 2-methylpropyl ester
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Record name Isobutyl valerate
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Record name ISOBUTYL VALERATE
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Foundational & Exploratory

An In-depth Technical Guide to Isobutyl Valerate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl valerate (B167501), also known as isobutyl pentanoate, is a fatty acid ester recognized for its characteristic fruity aroma.[1] This document provides a comprehensive technical overview of the chemical and physical properties of isobutyl valerate, its molecular structure, and a detailed experimental protocol for its synthesis via Fischer esterification. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of this compound.

Chemical and Physical Properties

This compound is a colorless liquid.[2] It is almost insoluble in water but soluble in propylene (B89431) glycol and miscible with alcohol and oils.[3] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₈O₂[4][5][6]
Molecular Weight 158.24 g/mol [5]
Boiling Point 169 °C to 179.00 °C at 760 mmHg[3][7]
Melting Point -92.8 °C (estimate)[1]
Density 0.86 to 0.874 g/cm³[3][4]
Flash Point 55.56 °C to 63 °C[1][7]
Vapor Pressure 1.09 mmHg at 25°C[4][7]
Refractive Index ~1.416[4]
LogP 2.37580 to 3.177 (estimate)[1][4]
Solubility in Water 117.8 mg/L at 25 °C (estimate)[7]

Chemical Structure and Identifiers

The chemical structure of this compound consists of an isobutyl group attached to the oxygen atom of a pentanoate (valerate) group.

IdentifierValueSource
IUPAC Name 2-methylpropyl pentanoate[5]
SMILES CCCCC(=O)OCC(C)C[6]
InChI InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3[6]
InChIKey ADNADZOSMJDVIS-UHFFFAOYSA-N[4]
CAS Number 10588-10-0[5]

graph Isobutyl_Valerate_Structure {
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node [shape=circle, style=filled, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="0,0!"]; O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.7,-0.7!"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.7,-0.7!"]; C6 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="1.4,0!"]; C7 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="2.1,0.7!"]; C8 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="2.8,0!"]; C9 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="3.5,0.7!"];

// Hydrogen nodes (implicit for clarity, but can be added if needed)// Edges C5 -- O1 [len=1.2]; C5 -- O2 [style=double, len=1.2]; O1 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2]; C7 -- C9 [len=1.2];

// Positioning nodes for a clearer layout - manual adjustment C1 [pos="-3.5,0!"]; C2 [pos="-2.8,0.7!"]; C3 [pos="-2.1,0!"]; C4 [pos="-1.4,0.7!"]; C5 [pos="-0.7,0!"]; O2 [pos="-0.7,-0.8!"]; O1 [pos="0,0.7!"]; C6 [pos="0.7,0!"]; C7 [pos="1.4,0.7!"]; C8 [pos="2.1,0!"]; C9 [pos="1.4,1.4!"];

// Re-drawing edges with new positions C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O2 [style=double]; C5 -- O1; O1 -- C6; C6 -- C7; C7 -- C8; C7 -- C9; }

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of isobutanol with valeric acid, using a strong acid catalyst such as sulfuric acid. The following protocol is adapted from a similar procedure for the synthesis of isobutyl acetate.

Materials and Equipment:

  • Valeric acid

  • Isobutanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of valeric acid with an excess (1.5 to 2 molar equivalents) of isobutanol.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the total volume of the reactants).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue heating under reflux for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted valeric acid. Carbon dioxide gas will evolve, so vent the funnel frequently.

  • Workup - Aqueous Wash: Wash the organic layer with water to remove any remaining salts and water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried liquid to remove the drying agent. Purify the crude this compound by fractional distillation to obtain the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification valeric_acid Valeric Acid reflux Heat under Reflux (1-2 hours) valeric_acid->reflux isobutanol Isobutanol isobutanol->reflux sulfuric_acid H₂SO₄ (catalyst) sulfuric_acid->reflux cool Cool to RT reflux->cool wash_bicarb Wash with NaHCO₃ cool->wash_bicarb wash_water Wash with H₂O wash_bicarb->wash_water dry Dry with MgSO₄ wash_water->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways

There is no significant evidence in the current scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its primary applications are in the food and fragrance industries as a flavoring and aromatic agent.

Safety Information

This compound is a flammable liquid and vapor.[5] Appropriate safety precautions, including working in a well-ventilated area and avoiding sources of ignition, should be taken when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Isobutyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyl valerate (B167501), a key ester in the flavor and fragrance industry, with potential applications in various research and development sectors. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies.

Chemical Identity and Synonyms

Isobutyl valerate is chemically defined as the ester of isobutanol and valeric acid.[1] Its unique chemical structure contributes to its characteristic fruity aroma.

CAS Number: 10588-10-0[1]

Synonyms:

  • Isobutyl pentanoate[1]

  • 2-Methylpropyl pentanoate[1]

  • Valeric acid, isobutyl ester[1]

  • Isobutyl n-valerate

  • 2-Methyl-1-propyl pentanoate

  • Pentanoic acid, 2-methylpropyl ester[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
Boiling Point 167 - 183.34 °C[2]
Density 0.854 - 0.874 g/cm³[2]
Refractive Index 1.4046
Flash Point 55.56 - 63 °C
Solubility Almost insoluble in water; soluble in propylene (B89431) glycol, miscible with alcohol and oils.
LogP 2.8 - 3.177[1]
Dielectric Constant 3.8

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory settings.

This compound can be synthesized through the acid-catalyzed Fischer esterification of valeric acid and isobutanol.[3] The following is a representative protocol.

Materials:

  • Valeric acid

  • Isobutanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of valeric acid and a slight excess of isobutanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) while cooling the flask in an ice bath.

  • Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, DB-5)

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For complex matrices, a prior extraction step may be necessary.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. A split injection is typically used to prevent column overloading.[5]

  • GC Separation: Employ a temperature program to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at a rate of 10°C/min.

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectrum will show a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. Quantification can be achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.[4]

3.2.2. High-Performance Liquid Chromatography (HPLC)

While GC-MS is more common for volatile esters, HPLC can also be used, particularly for less volatile derivatives or when coupled with a mass spectrometer.

Instrumentation:

  • HPLC system with a UV or MS detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: As this compound lacks a strong UV chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, a mass spectrometer can be used as the detector. Samples should be dissolved in the mobile phase.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of esters.

  • Separation: The sample is injected onto the column, and the components are separated based on their polarity.

  • Detection: The eluting compounds are detected by the UV or MS detector. Quantification is performed by comparing the peak area to a calibration curve.

Signaling Pathways and Logical Relationships

While specific signaling pathways in mammalian systems directly involving this compound are not well-documented, the biosynthesis of esters is a fundamental biochemical process. The following diagram illustrates a generalized enzymatic pathway for ester synthesis, analogous to the production of isobutyl acetate, which can be logically extended to this compound.

Ester_Biosynthesis Valeryl_CoA Valeryl-CoA AAT Alcohol Acyltransferase (AAT) Valeryl_CoA->AAT Isobutanol Isobutanol Isobutanol->AAT Isobutyl_Valerate This compound AAT->Isobutyl_Valerate CoA Coenzyme A AAT->CoA

Caption: Generalized enzymatic synthesis of this compound.

The following diagram illustrates the typical workflow for the synthesis and purification of this compound via Fischer esterification.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Valeric Acid + Isobutanol + H₂SO₄ (cat.) Reflux Reflux (1-2h) Reactants->Reflux Extraction Extraction with Diethyl Ether Reflux->Extraction Wash_H2O Wash with H₂O Extraction->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with MgSO₄ Wash_Brine->Drying Evaporation Rotary Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for this compound synthesis and purification.

Safety and Regulatory Information

This compound is used as a flavoring agent in food. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated related compounds and generally recognizes short-chain esters as having a wide margin of safety at current levels of intake when used as flavoring agents.[6] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is a flammable liquid and may cause irritation.[1] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

An In-Depth Technical Guide to the Synthesis of Isobutyl Valerate from Isobutanol and Valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutyl valerate (B167501), an ester widely used as a flavoring and fragrance agent, through the Fischer esterification of isobutanol and valeric acid. This document details the underlying chemical principles, optimized reaction conditions, and a step-by-step experimental protocol.

Introduction

Isobutyl valerate (also known as isobutyl pentanoate) is a colorless liquid with a fruity, apple-like odor.[1] Its synthesis is a classic example of Fischer esterification, a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction's equilibrium nature necessitates strategic approaches to maximize product yield, such as using an excess of one reactant or removing water as it is formed.[3][4]

Reaction Mechanism and Kinetics

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

The kinetics of similar esterification reactions have been studied, often fitting pseudo-homogeneous models. For the synthesis of isobutyl propionate (B1217596) from isobutanol and propionic acid using Amberlyst-15 as a catalyst, the activation energy was determined to be 52.03 kJ/mol.[5][6]

Catalysis

A variety of acid catalysts can be employed for the synthesis of this compound. These can be broadly categorized as homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and commonly used.[2][7] They are highly active but can be corrosive and difficult to separate from the reaction mixture.

  • Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins like Amberlyst-15, offer significant advantages, including ease of separation from the product, reusability, and reduced corrosivity.[8][9] Studies on similar esterifications have shown high yields with these catalysts.[10]

Optimized Reaction Conditions

Based on studies of analogous ester syntheses, such as isoamyl isovalerate, the following conditions can be considered optimal for maximizing the yield of this compound.[11]

ParameterOptimized ValueReference
Molar Ratio (Isobutanol:Valeric Acid)1.1:1[11]
Catalyst Loading (p-TSA or Amberlyst)~6.4% (by weight of valeric acid)[11]
Reaction TemperatureReflux (boiling point of the mixture)[2][7]
Reaction Time2 hours[11]

Using an excess of the alcohol (isobutanol) helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, based on established Fischer esterification procedures.[2][7][12]

5.1. Materials and Equipment

  • Valeric acid

  • Isobutanol

  • Acid catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic Acid)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

  • Beakers, graduated cylinders, and other standard laboratory glassware

5.2. Reaction Setup and Procedure

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Charge Reactants: Valeric Acid & Isobutanol in Round-Bottom Flask catalyst 2. Add Acid Catalyst (e.g., H₂SO₄ or p-TSA) reactants->catalyst reflux 3. Reflux the Mixture (e.g., 2 hours at boiling point) catalyst->reflux cool 4. Cool the Reaction Mixture reflux->cool transfer 5. Transfer to Separatory Funnel cool->transfer wash_h2o 6. Wash with Water transfer->wash_h2o wash_nahco3 7. Wash with 5% NaHCO₃ Solution (to neutralize excess acid) wash_h2o->wash_nahco3 wash_brine 8. Wash with Brine wash_nahco3->wash_brine dry 9. Dry Organic Layer (with Na₂SO₄ or MgSO₄) wash_brine->dry filter 10. Filter to Remove Drying Agent dry->filter distill 11. Purify by Distillation filter->distill product 12. Collect this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.
  • Charging the Reactor: In a round-bottom flask, combine valeric acid and isobutanol. A slight excess of isobutanol (e.g., a 1.1:1 molar ratio of alcohol to acid) is recommended.

  • Catalyst Addition: Carefully add the acid catalyst to the flask. For sulfuric acid, a few drops are typically sufficient. For p-toluenesulfonic acid, use approximately 6.4% of the mass of the valeric acid.[11]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle or oil bath. Allow the reaction to reflux for approximately 2 hours.[11]

  • Cooling: After the reflux period, remove the heat source and allow the mixture to cool to room temperature.

5.3. Work-up and Purification

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with cold water to remove the bulk of the unreacted alcohol and some of the acid catalyst.[2]

    • Next, wash with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.

    • Finally, wash the organic layer with a saturated brine solution to help break any emulsions and remove excess water.[2]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filtration: Filter the dried organic layer to remove the drying agent.

  • Distillation: Purify the crude this compound by simple or fractional distillation.[13] The boiling point of this compound is approximately 169 °C. Collect the fraction that distills at or near this temperature.

Reaction Pathway Diagram

The overall synthesis of this compound from isobutanol and valeric acid can be visualized as follows:

reaction_pathway cluster_reaction Fischer Esterification isobutanol Isobutanol (2-methylpropan-1-ol) reactants + isobutanol->reactants valeric_acid Valeric Acid (Pentanoic Acid) valeric_acid->reactants catalyst H⁺ (Acid Catalyst) <────> (Heat, Reflux) products + isobutyl_valerate This compound (2-methylpropyl pentanoate) water Water products->isobutyl_valerate products->water

Caption: Synthesis of this compound via Fischer esterification.

Expected Yields

With optimized conditions, the yield of this compound is expected to be high. For the very similar synthesis of isoamyl isovalerate, yields of up to 97.5% have been reported.[11] Actual yields will depend on the efficiency of the work-up and purification steps.

Safety Considerations

  • Valeric acid has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment, including gloves and safety goggles.

  • Isobutanol is flammable. Ensure there are no open flames or spark sources near the experimental setup.

  • The distillation should be performed with care, ensuring that the apparatus is properly assembled and that bumping is prevented by the use of boiling chips or a magnetic stirrer.

Conclusion

The synthesis of this compound from isobutanol and valeric acid is a robust and well-understood esterification reaction. By employing an acid catalyst and optimizing reaction conditions such as reactant molar ratio and reaction time, high yields of the desired ester can be achieved. The use of heterogeneous catalysts like Amberlyst-15 can offer a more environmentally friendly and industrially scalable approach. Careful execution of the work-up and purification steps is crucial for obtaining a high-purity product.

References

The Occurrence of Isobutyl Valerate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl valerate (B167501), a volatile organic compound recognized by its characteristic fruity aroma, is a naturally occurring ester found in a variety of plant species. This technical guide provides an in-depth overview of the natural occurrence of isobutyl valerate in plants, detailing its presence in various species, quantitative data, and the biosynthetic pathways responsible for its formation. The document further outlines common experimental protocols for the extraction and analysis of this compound from plant matrices. The information is presented to support researchers, scientists, and drug development professionals in understanding the distribution and synthesis of this bioactive compound.

Natural Occurrence of this compound in Plants

This compound and its isomer, isobutyl isovalerate, have been identified as constituents of the essential oils and aromatic profiles of several plant species. These compounds contribute to the characteristic scent of these plants and may play a role in plant-pollinator interactions and defense mechanisms. Documented occurrences include species within the Valerianaceae, Asteraceae, and other plant families.

Quantitative Data

The concentration of this compound and its isomers can vary significantly between plant species, cultivars, and even different parts of the same plant. Environmental factors and harvesting time can also influence the abundance of these volatile compounds. The following table summarizes the available quantitative data for this compound and isobutyl isovalerate in select plant species.

Plant SpeciesFamilyPlant PartCompoundConcentration (%)Reference(s)
Valeriana officinalisValerianaceaeRootIsobutyl isovalerate6.47[1]
Valeriana edulis ssp. proceraValerianaceaeRootIsobutyl isovalerate46.28[1]
Chamaemelum nobile (Roman Chamomile)AsteraceaeEssential OilIsobutyl isovalerate0.12
Chamaemelum nobile (Roman Chamomile)AsteraceaeEssential OilIsobutyl isovalerate0.16
Malus domestica (Apple)RosaceaeFruitIsobutyl acetate (B1210297)*Present

Note: Isobutyl acetate is a closely related ester, indicating the presence of the necessary precursors and enzymatic machinery for isobutyl ester formation.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process involving the convergence of amino acid catabolism and fatty acid metabolism. The final step is the esterification of isobutanol with valeryl-CoA, catalyzed by an alcohol acyltransferase (AAT).

Precursor Biosynthesis
  • Isobutanol: The isobutanol backbone is derived from the branched-chain amino acid, L-valine. The biosynthesis pathway involves a series of enzymatic reactions that convert L-valine into isobutanol.[2][3]

  • Valeryl-CoA: Valeryl-CoA is derived from the degradation of fatty acids or branched-chain amino acids. For instance, the catabolism of L-leucine can lead to the formation of isovaleryl-CoA, which can be a precursor to valeryl-CoA through isomerization or other modifications.[4]

Esterification

The final step in the biosynthesis of this compound is the condensation of isobutanol and valeryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the formation of volatile esters in fruits and flowers.[5][6][7]

A proposed biosynthetic pathway for this compound in plants.

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve methods optimized for volatile organic compounds.

Extraction of Volatile Compounds

Several methods can be employed for the extraction of volatile compounds from plant matrices, each with its own advantages and limitations.

Extraction MethodPrincipleAdvantagesDisadvantages
Steam Distillation Plant material is exposed to steam, which vaporizes the volatile compounds. The vapor is then condensed and collected.Well-established, suitable for large quantities.Can cause thermal degradation of some compounds.
Solvent Extraction Plant material is macerated in an organic solvent, which dissolves the volatile compounds.Can extract a wide range of compounds.Potential for solvent contamination, may extract non-volatile compounds.
Headspace Solid-Phase Microextraction (HS-SPME) A coated fiber is exposed to the headspace above the plant sample, adsorbing volatile compounds. The fiber is then desorbed in the injector of a gas chromatograph.Non-destructive, requires small sample size, solvent-free.Fiber has a limited capacity, competition for adsorption sites.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injector: Split/splitless injector, with the temperature set to ensure rapid volatilization of the analytes (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C).

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detector: An electron multiplier detects the ions.

    • Identification: Compounds are identified by comparing their mass spectra to libraries such as NIST and Wiley, and by comparing their retention indices with those of authentic standards.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Results Plant Material Plant Material Grinding/Homogenization Grinding/Homogenization Plant Material->Grinding/Homogenization Extraction_Method Extraction Method Grinding/Homogenization->Extraction_Method Steam Distillation Steam Distillation Extraction_Method->Steam Distillation Heat Solvent Extraction Solvent Extraction Extraction_Method->Solvent Extraction Solvent HS-SPME HS-SPME Extraction_Method->HS-SPME Adsorption GC-MS Analysis GC-MS Analysis Steam Distillation->GC-MS Analysis Solvent Extraction->GC-MS Analysis HS-SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification Identification Data Processing->Identification Mass Spectra Library Search Quantification Quantification Data Processing->Quantification Peak Area Integration

References

Isobutyl Valerate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of isobutyl valerate (B167501), an ester recognized for its characteristic fruity aroma. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and standardized experimental protocols are provided to guide laboratory practices.

Core Physical and Chemical Properties

Isobutyl valerate, also known as isobutyl pentanoate, is a colorless liquid with the molecular formula C₉H₁₈O₂.[1][2] It is characterized by a sweet, fruity, apple-like odor. The fundamental identifiers and physical constants are detailed below.

Identifiers and Molecular Structure
IdentifierValueSource
IUPAC Name2-methylpropyl pentanoate[1]
SynonymsIsobutyl pentanoate, Valeric acid, isobutyl ester[1][3]
CAS Number10588-10-0[1]
Molecular FormulaC₉H₁₈O₂[1][2]
Molecular Weight158.24 g/mol [1][2]
InChIKeyADNADZOSMJDVIS-UHFFFAOYSA-N[1]
Canonical SMILESCCCCC(=O)OCC(C)C[1]
Tabulated Physical Properties

The physical properties of this compound are summarized in the following table. These values are critical for handling, storage, and process design.

PropertyValueUnitConditionsSource
AppearanceColorless, clear liquid--[4]
Boiling Point167 - 179°C@ 760 mmHg[4]
87 - 88°C@ 50 mmHg[4]
Melting Point-92.8 (estimate)°C-[3][5]
Density0.860 - 0.8625g/cm³@ 25 °C[3][4][6]
0.854g/mL-[7]
0.862g/cm³@ 25 °C[8]
Refractive Index1.4046 - 1.416-@ 20 °C[3][5][6][9]
Vapor Pressure1.09mmHg@ 25 °C (est)[4][9]
Vapor Density5.4(Air = 1)-[4]
Flash Point55.56 - 63°CClosed Cup[3][4][6]
SolubilityInsoluble in water--[4]
117.8 mg/L in water-@ 25 °C (est)[4]
Soluble in alcohol, oils, and propylene (B89431) glycol--[3][4]
logP (o/w)3.177 (estimate)--[3][4]

Chemical Properties and Reactivity

This compound is a fatty acid ester.[1] As an ester, it is susceptible to hydrolysis under both acidic and basic conditions, yielding isobutanol and valeric acid. It is a flammable liquid and should be handled with appropriate safety precautions.[1][4] It is incompatible with strong oxidizing agents.[10]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of liquid esters like this compound. While the specific methods used to generate the data in the table above were not cited in the source documents, these protocols represent industry-standard practices.

Boiling Point Determination (Micro Method)

The boiling point of a small sample of a liquid organic compound can be determined using a micro-boiling point apparatus.

Apparatus:

  • Thiele tube or 150-mL beaker with mineral oil

  • Thermometer (e.g., -10 to 200 °C)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or tubing to attach the test tube to the thermometer

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A few drops of the this compound sample are placed into the small test tube.

  • The capillary tube is placed inside the test tube with its open end downwards.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in the mineral oil bath within the Thiele tube.

  • The oil bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed once a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8][11]

Density Determination (Digital Density Meter)

The density of this compound can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.

Apparatus:

  • Digital Density Meter with an oscillating U-tube

  • Syringe or automated sampler for sample injection

  • Thermostatic control for the measuring cell

Procedure:

  • The instrument is calibrated with at least two reference standards (e.g., dry air and distilled water).

  • The temperature of the measuring cell is set to the desired value (e.g., 25 °C) and allowed to equilibrate.

  • A small volume of the this compound sample is introduced into the oscillating U-tube, ensuring no air bubbles are present.

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • This frequency change is used in conjunction with the calibration data to calculate and display the density of the sample.[1][4][6]

Refractive Index Determination (Abbe Refractometer)

The refractive index, a measure of how light propagates through a substance, can be determined using an Abbe refractometer according to a standard method like ASTM D1218.

Apparatus:

  • Abbe Refractometer

  • Monochromatic light source (e.g., sodium lamp)

  • Constant temperature water bath

  • Dropper

Procedure:

  • The refractometer prisms are cleaned and dried.

  • The temperature of the prisms is regulated to the desired value (e.g., 20 °C) by circulating water from the constant temperature bath.

  • A few drops of the this compound sample are placed on the surface of the lower prism.

  • The prisms are closed and locked.

  • The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale.[10][12][13][14][15]

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point, the lowest temperature at which vapors of the material will ignite, is a critical safety parameter. It can be determined using a Pensky-Martens closed-cup tester as described in ASTM D93.

Apparatus:

  • Pensky-Martens closed-cup flash point tester (manual or automated)

  • Heating source

  • Stirrer

  • Ignition source (e.g., gas flame or electric igniter)

Procedure:

  • The sample cup is filled with this compound to the specified mark.

  • The lid is placed on the cup, and the apparatus is assembled.

  • The sample is heated at a controlled, constant rate while being continuously stirred.

  • At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[2][3][5][9][16]

Synthesis and Purification

Synthesis via Fischer Esterification

This compound is typically synthesized via the Fischer esterification of valeric acid with isobutanol, using an acid catalyst such as sulfuric acid.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Valeric_Acid Valeric Acid (Pentanoic Acid) Reaction_Vessel Valeric_Acid->Reaction_Vessel + Isobutanol Isobutanol (2-Methyl-1-propanol) Isobutanol->Reaction_Vessel + Isobutyl_Valerate This compound Water Water Reaction_Vessel->Isobutyl_Valerate H₂SO₄ (catalyst) Heat (Reflux) Reaction_Vessel->Water

Experimental Protocol Outline:

  • Valeric acid and an excess of isobutanol are added to a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

  • The mixture is heated under reflux for a specified period to drive the reaction towards completion.[17][18][19][20][21][22] The removal of water as it forms (e.g., using a Dean-Stark apparatus) can also be employed to shift the equilibrium.

Purification

The crude this compound is typically purified to remove unreacted starting materials, the acid catalyst, and byproducts.

Purification_Workflow Start Crude Reaction Mixture Wash1 Wash with NaHCO₃ solution (Neutralizes acid catalyst and unreacted valeric acid) Start->Wash1 Separate1 Separatory Funnel (Remove aqueous layer) Wash1->Separate1 Wash2 Wash with water Separate1->Wash2 Separate2 Separatory Funnel (Remove aqueous layer) Wash2->Separate2 Dry Dry organic layer (e.g., with anhydrous MgSO₄ or Na₂SO₄) Separate2->Dry Filter Filter to remove drying agent Dry->Filter Distill Fractional Distillation Filter->Distill End Pure this compound Distill->End

Purification Protocol Outline:

  • Neutralization: The cooled reaction mixture is washed with a sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted valeric acid.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is removed.

  • Washing: The organic layer is washed with water to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: The final purification is achieved by fractional distillation to separate the pure this compound from any remaining isobutanol and other impurities based on their different boiling points.[17][23][24]

Summary Diagram of Key Properties

The following diagram provides a visual summary of the key physical and chemical properties of this compound.

Isobutyl_Valerate_Properties main {this compound | C₉H₁₈O₂ | MW: 158.24  g/mol } phys_props {Physical Properties | Colorless Liquid | Fruity/Apple Odor | Boiling Point: 179 °C | Melting Point: -92.8 °C (est.) | Density: ~0.86 g/cm³} main->phys_props exhibits solubility {Solubility | Insoluble in Water | Soluble in Alcohols & Oils} main->solubility shows safety {Safety | Flammable Liquid | Flash Point: ~56 °C | Incompatible with strong oxidizers} main->safety has indices {Optical & Other Properties | Refractive Index: ~1.405 | logP: ~3.18} main->indices characterized by

References

Spectroscopic Profile of Isobutyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl valerate (B167501) (also known as isobutyl pentanoate), a compound of interest for researchers, scientists, and professionals in drug development and flavor and fragrance industries. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of isobutyl valerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~3.82Doublet2H~6.7-O-CH₂ -CH(CH₃)₂
~2.20Triplet2H~7.5-CO-CH₂ -CH₂CH₂CH₃
~1.89Multiplet1H--O-CH₂-CH (CH₃)₂
~1.58Sextet2H~7.5-CO-CH₂-CH₂ -CH₂CH₃
~1.35Sextet2H~7.4-CO-CH₂CH₂-CH₂ -CH₃
~0.92Doublet6H~6.7-O-CH₂-CH(CH₃ )₂
~0.90Triplet3H~7.4-CO-CH₂CH₂CH₂-CH₃

Note: Predicted data based on standard chemical shift values and coupling patterns for esters. Actual experimental values may vary slightly.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~173.5C=OC =O
~70.5CH₂-O-CH₂ -CH(CH₃)₂
~34.2CH₂-CO-CH₂ -CH₂CH₂CH₃
~28.2CH-O-CH₂-CH (CH₃)₂
~27.0CH₂-CO-CH₂-CH₂ -CH₂CH₃
~22.3CH₂-CO-CH₂CH₂-CH₂ -CH₃
~19.0CH₃-O-CH₂-CH(CH₃ )₂
~13.7CH₃-CO-CH₂CH₂CH₂-CH₃

Note: Predicted data based on standard chemical shift values for esters. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1465MediumC-H bend (alkane)
~1370MediumC-H bend (alkane)
~1170StrongC-O stretch (ester)

Note: These are characteristic absorption bands for a simple aliphatic ester like this compound.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
8599.99[CH₃CH₂CH₂CH₂CO]⁺ (Acylium ion)
5773.74[C₄H₉]⁺ (Butyl cation)
5654.14[C₄H₈]⁺ (Butene radical cation)
4138.29[C₃H₅]⁺ (Allyl cation)
2928.30[C₂H₅]⁺ (Ethyl cation)

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, standard parameters are used. For ¹³C NMR, proton broadband decoupling is employed to simplify the spectrum.

FT-IR Spectroscopy

Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The this compound sample is diluted in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to an appropriate concentration.

Data Acquisition: The analysis is performed on a GC-MS system.[3] The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio. Typical GC oven temperature programs start at a low temperature and ramp up to a higher temperature to ensure good separation of components.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare thin film on salt plates Sample->IR_Prep MS_Prep Dilute in volatile solvent Sample->MS_Prep NMR NMR Spectroscopy (1H & 13C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR GCMS GC-MS Analysis MS_Prep->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to Isobutyl Valerate: Safety and Handling in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for isobutyl valerate (B167501) (also known as isobutyl pentanoate) for use in a laboratory setting. The following sections detail the substance's properties, hazards, and the necessary protocols to ensure safe handling, storage, and disposal.

Substance Identification and Properties

Isobutyl valerate is a colorless liquid with a fruity odor, commonly used as a flavoring and fragrance agent.[1][2] It is essential to understand its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 10588-10-0[3]
Molecular Formula C₉H₁₈O₂[3][4][5]
Molecular Weight 158.24 g/mol [3][4][5]
Appearance Colorless mobile liquid[6]
Boiling Point 169 - 179 °C[1][6]
Flash Point 55.56 - 59.4 °C[1][3]
Density 0.86 - 0.874 g/cm³[3][6]
Vapor Pressure 1.09 mmHg @ 25°C[3]
Vapor Density 5.4 (Air = 1)[1]
Solubility Almost insoluble in water; soluble in alcohol, oils, and propylene (B89431) glycol.[1][6][1][6]

Hazard Identification and Toxicological Data

This compound is classified as a flammable liquid and may cause irritation upon contact.[7][8][9] Understanding its hazard classification is critical for risk assessment in the laboratory.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor.[5][8]
Skin Irritation Category 2H315: Causes skin irritation.[7][9]
Eye Irritation Category 2AH319: Causes serious eye irritation.[7][9]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[7][9]

Table 3: Toxicological Data (for Isobutyl Isovalerate, an isomer with similar properties)

TestSpeciesRouteValue
LD50 RatOral>5,050 mg/kg
LD50 RabbitOral7,755 mg/kg
LD50 RabbitDermal>5,000 mg/kg

Protocols for Safe Handling and Storage

Adherence to strict protocols is necessary to minimize risks associated with this compound.

  • Eye/Face Protection: Wear chemical splash goggles or a face shield.[9]

  • Skin Protection: Chemically resistant, nitrile rubber gloves are recommended.[7] Dispose of contaminated gloves properly after use.[7] An impervious lab coat should be worn.[7]

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood.[7][9] If a fume hood is not available, use a NIOSH-approved respirator with appropriate cartridges.[7]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mist.[7][9]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[7][8][9]

  • Use non-sparking tools and take precautionary measures against static discharge.[9][10]

  • All equipment used when handling the product must be grounded.[2][10]

  • Wash hands thoroughly after handling.[7][9]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10]

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

  • The storage area should be designated as a "flammables area".[10]

  • Store locked up.[7][9]

G cluster_prep Preparation & Storage cluster_use Handling & Use cluster_disposal Waste & Disposal Receive Receive & Inspect Chemical Store Store in Cool, Ventilated Flammables Area Receive->Store Prep Prepare for Use (Don PPE, Work in Fume Hood) Store->Prep Handle Dispense & Use (Ground Equipment) Prep->Handle Spill Accidental Release? Handle->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Waste Collect Waste in Approved Container Spill->Waste No Cleanup->Waste Dispose Dispose via Approved Waste Program Waste->Dispose

Laboratory Handling Workflow for this compound.

Emergency Procedures

Protocols for accidental release, fire, and exposure are critical for laboratory safety.

  • Ensure adequate ventilation and evacuate personnel to safe areas.[7]

  • Remove all sources of ignition.[2][7]

  • Wear appropriate PPE, including respiratory protection.[7]

  • Prevent the chemical from entering drains or sewage systems.[7]

  • Absorb the spill with an inert, non-combustible material like dry earth or sand.[2]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][7]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Unsuitable Extinguishing Media: Avoid using a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The substance is flammable and its vapors may form explosive mixtures with air.[10][11] Hazardous decomposition products include carbon oxides.[7][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[10][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9] Use water spray to cool unopened containers.[7]

Immediate action is required in case of exposure. Always show the Safety Data Sheet to attending medical personnel.[7]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][10] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek medical attention if symptoms persist.[7]

  • Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the skin with plenty of soap and water.[7][12] If skin irritation occurs, get medical advice.[7][9]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7][9][13] Continue rinsing and seek immediate medical attention.[7][9]

  • Ingestion: DO NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and consult a physician immediately.[7]

G cluster_routes First Aid Actions Start Exposure Occurs (Ensure scene is safe) Assess Identify Exposure Route Start->Assess Inhalation Inhalation: Move to fresh air. Keep at rest. Assess->Inhalation Inhaled Skin Skin Contact: Remove contaminated clothing. Wash with soap & water. Assess->Skin Skin Eyes Eye Contact: Rinse with water for 15+ min. Remove contact lenses. Assess->Eyes Eyes Ingestion Ingestion: Rinse mouth. DO NOT induce vomiting. Assess->Ingestion Ingested End Seek Professional Medical Attention Inhalation->End Skin->End Eyes->End Ingestion->End

First Aid Response for this compound Exposure.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[11] Do not mix with other waste.[11] Leave the chemical in its original container if possible.[11] Contaminated packaging should be handled in the same manner as the product itself. Contact a licensed professional waste disposal service to dispose of this material.

References

An In-depth Technical Guide to Isobutyl Valerate in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl valerate (B167501), a key ester in the flavor and fragrance industry, imparts a characteristic sweet, fruity aroma and taste reminiscent of apples, raspberries, and bananas. This comprehensive technical guide delves into the core applications of isobutyl valerate, its sensory profile, natural occurrence, and synthesis. Detailed experimental protocols for its sensory evaluation and chemical synthesis are provided, alongside quantitative data on its use levels and physical properties. This document aims to serve as a valuable resource for professionals in research, development, and formulation within the flavor, fragrance, and related industries.

Introduction

This compound, also known as 2-methylpropyl pentanoate, is an organic ester with the chemical formula C₉H₁₈O₂. It is a colorless liquid with a potent and versatile fruity aroma and flavor profile.[1][2] Its desirable sensory characteristics have led to its widespread use as a flavoring agent in a variety of food and beverage products and as a fragrance component in perfumes, cosmetics, and other consumer goods. This guide provides a detailed overview of the primary uses and technical aspects of this compound for professionals in the field.

Sensory Profile

The organoleptic properties of this compound are central to its application in the flavor and fragrance industry. Its sensory profile is characterized by a complex interplay of fruity and sweet notes.

Odor Profile: The predominant odor characteristic of this compound is a strong, sweet, and fruity aroma. Specific descriptors frequently used by sensory panels include apple, raspberry, banana, and pear.[3][4] It can also possess ethereal and green nuances.

Taste Profile: When used as a flavoring agent, this compound imparts a sweet and fruity taste. At a concentration of 20.00 ppm in water, it is described as having sweet, green, fruity, and banana-like notes with fresh nuances.

A detailed breakdown of the sensory descriptors for this compound is provided in the table below.

Sensory Attribute Descriptor
Odor Sweet, Fruity, Apple, Raspberry, Green Banana, Ethereal
Taste (at 20 ppm) Sweet, Green, Fruity, Banana, Fresh

Applications in the Flavor and Fragrance Industry

The versatile sensory profile of this compound makes it a valuable ingredient in a wide array of products.

Flavor Applications

In the food and beverage sector, this compound is utilized to enhance and impart fruity flavors. Its applications span across various categories:

  • Beverages: It is used in fruit juices, soft drinks, and alcoholic beverages to provide a fresh and ripe fruit character.

  • Confectionery: Candies, chewing gum, and fruit snacks often incorporate this compound to achieve a distinct fruity taste.

  • Baked Goods: It can be found in fillings, icings, and pastries to add a fruity dimension.

  • Dairy Products: Ice creams, yogurts, and flavored milk may contain this compound to complement fruit-based flavors.

Fragrance Applications

The pleasant and diffusive aroma of this compound makes it a popular choice in the fragrance industry for a variety of consumer products:

  • Fine Fragrances: It is used in perfumes and colognes, often in combination with other fruity and floral notes, to create vibrant and appealing scents.

  • Personal Care Products: Soaps, lotions, shampoos, and deodorants frequently feature this compound to provide a fresh and fruity scent.

  • Household Products: Air fresheners, candles, and cleaning products may also contain this ester to impart a pleasant aroma.

The following diagram illustrates the workflow of this compound applications in the flavor and fragrance industry.

G Application Workflow of this compound cluster_flavor Flavor Industry cluster_fragrance Fragrance Industry Beverages Beverages Confectionery Confectionery Baked Goods Baked Goods Dairy Products Dairy Products Fine Fragrances Fine Fragrances Personal Care Personal Care Household Products Household Products This compound This compound Flavor Applications Flavor Applications This compound->Flavor Applications Fruity, Sweet Taste Fragrance Applications Fragrance Applications This compound->Fragrance Applications Fruity, Sweet Aroma Flavor Applications->Beverages Flavor Applications->Confectionery Flavor Applications->Baked Goods Flavor Applications->Dairy Products Fragrance Applications->Fine Fragrances Fragrance Applications->Personal Care Fragrance Applications->Household Products G Synthesis Workflow of this compound Reactants Reactants Reaction Reaction Reactants->Reaction Heat Workup Workup Reaction->Workup Cool & Quench Purification Purification Workup->Purification Extraction & Washing Product Product Purification->Product Distillation Isovaleric Acid Isovaleric Acid Isovaleric Acid->Reactants Isobutanol Isobutanol Isobutanol->Reactants Acid Catalyst Acid Catalyst Acid Catalyst->Reactants

References

Isobutyl valerate IUPAC name and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isobutyl Valerate (B167501)

This technical guide provides a comprehensive overview of isobutyl valerate, focusing on its chemical identity, physical properties, and synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound is an organic compound classified as a fatty acid ester.[1] It is recognized for its characteristic fruity odor and is utilized in the food and fragrance industries.[2][3]

1.1. IUPAC Name and Molecular Formula

  • IUPAC Name: 2-methylpropyl pentanoate[1]

  • Molecular Formula: C₉H₁₈O₂[1]

1.2. Synonyms

The compound is also known by several other names, including:

  • Isobutyl pentanoate[1]

  • Pentanoic acid, 2-methylpropyl ester[1]

  • Valeric acid, isobutyl ester[1]

  • Isobutyl n-valerate[1]

1.3. Chemical Identifiers

IdentifierValue
CAS Number10588-10-0[1]
PubChem CID66356[1]
EINECS Number234-191-9[1][3]
InChIInChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3[1]
InChIKeyADNADZOSMJDVIS-UHFFFAOYSA-N[1]
Canonical SMILESCCCCC(=O)OCC(C)C[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueUnit
Molecular Weight158.24 g/mol [1]
AppearanceColorless mobile liquid-[2][4]
Boiling Point169 - 183.34°C[2][4]
Density0.86 - 0.8625g/cm³[2][4]
Refractive Index1.4046-[4]
Flash Point55.56 - 63°C[3][4]
Solubility in Water117.8 (estimated)mg/L @ 25 °C[3]
Solubility in OrganicsSoluble in propylene (B89431) glycol, miscible with alcohol and oils.-[2]

Synthesis of this compound

3.1. Experimental Protocol: Fischer Esterification

This compound can be synthesized via the direct esterification of isobutanol with n-valeric acid, typically catalyzed by an acid such as sulfuric acid under azeotropic conditions.[2]

Reagents and Equipment:

  • Isobutanol (2-methylpropan-1-ol)

  • n-Valeric acid (pentanoic acid)

  • Concentrated sulfuric acid (catalyst)

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separating funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine equimolar amounts of isobutanol and n-valeric acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Set up the apparatus for reflux and heat the reaction mixture to reflux temperature.[5] The reaction is typically carried out for several hours to reach equilibrium.[5]

  • After cooling to room temperature, transfer the mixture to a separating funnel.

  • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purify the crude this compound by fractional distillation to obtain the final product.[5]

3.2. Synthesis Workflow Diagram

SynthesisWorkflow Reactants Isobutanol + n-Valeric Acid + H₂SO₄ (catalyst) Reaction Reflux Reactants->Reaction Heating Workup Workup: - Water Wash - NaHCO₃ Wash Reaction->Workup Drying Drying over MgSO₄ Workup->Drying Purification Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Synthesis workflow for this compound via Fischer esterification.

References

Solubility of isobutyl valerate in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Isobutyl Valerate (B167501) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isobutyl valerate in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes solubility information for structurally similar esters to provide a comparative analysis. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, enabling researchers to generate precise data for their specific applications.

Introduction to this compound

This compound (also known as isobutyl pentanoate) is an organic ester with a characteristic fruity odor. Its chemical structure consists of an isobutyl group attached to the carboxylate group of valeric acid. This structure imparts a moderate polarity, influencing its solubility in different media. Understanding the solubility of this compound is crucial for its application in various fields, including as a flavoring agent, in fragrance formulations, and as a potential solvent or plasticizer in the pharmaceutical industry.

Solubility Profile of this compound and Analogous Esters

To provide a more comprehensive understanding, the following table summarizes the available quantitative and qualitative solubility data for this compound and structurally similar esters: butyl isovalerate, isobutyl butyrate, and pentyl valerate. These compounds share similar structural features and molecular weights, suggesting that their solubility behavior will be comparable.

Data Presentation: Solubility of this compound and Analogous Esters

SolventThis compoundButyl IsovalerateIsobutyl ButyratePentyl Valerate (g/L @ 25°C)
Alcohols
Ethanol (B145695)MiscibleSoluble in ethanol and most organic solvents.[2]Soluble in alcohol.[3] Soluble in 8 ml of 60% ethanol.[4]8603.08
MethanolMiscible--10575.52
n-Propanol---6117.0
Isopropanol---6861.17
n-Butanol---5602.5
Isobutanol---4805.05
Ketones
Acetone-Soluble-9051.94
Esters
Ethyl Acetate---4940.42
Methyl Acetate---3457.55
Ethers
Diethyl EtherMiscibleSolubleSoluble-
1,4-Dioxane---6233.29
Aprotic Solvents
Acetonitrile---5547.48
Dimethylformamide (DMF)---7457.47
Hydrocarbons
Toluene---2226.31
Other
Propylene (B89431) GlycolSolubleInsoluble--
Fixed OilsMiscibleSoluble in most non-volatile oils.[2]Soluble in fixed oils.[3]-
WaterAlmost Insoluble (est. 117.8 mg/L)InsolubleSlightly soluble (356.7 mg/L).[3]0.58
Glycerol--Insoluble-

Disclaimer: The data for analogous esters are provided as an estimation of the solubility of this compound and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound in specific organic solvents, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[5][6][7] This method is considered a reliable way to determine the thermodynamic solubility of a compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a gravimetric setup (evaporating dish, oven)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved ester is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification of this compound:

    • Method A: Gas Chromatography (GC-FID)

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Analyze the standard solutions using GC-FID to generate a calibration curve.[8][9]

      • Dilute the filtered saturated solution with a known volume of the solvent.

      • Inject a known volume of the diluted sample into the GC-FID system and determine the concentration of this compound from the calibration curve.

      • Calculate the original concentration in the saturated solution, accounting for the dilution.

    • Method B: Gravimetric Analysis

      • Accurately weigh the vial containing the filtered saturated solution.[10][11]

      • Transfer the vial to an oven set at a temperature that will evaporate the solvent without degrading the this compound (a preliminary thermogravimetric analysis can determine the optimal temperature).

      • Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it again.

      • The difference in weight corresponds to the mass of the dissolved this compound.

      • The solubility can then be expressed in terms of g/100g of solvent or g/L of solvent.

Data Reporting

The solubility should be reported in standard units such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per liter of solution (g/L), or as a mole fraction. The temperature at which the measurement was performed must always be specified.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification cluster_gc GC-FID cluster_gravimetric Gravimetric cluster_result Result prep_materials Prepare Materials (this compound, Solvents) add_excess Add Excess this compound to Solvent in Vials prep_materials->add_excess shake Equilibrate in Thermostatic Shaker (e.g., 24-72h at 25°C) add_excess->shake settle Allow Excess Solute to Settle shake->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Sample (0.45 µm) withdraw->filter quant_choice Choose Method filter->quant_choice gc_standards Prepare Standards & Calibration Curve quant_choice->gc_standards GC-FID grav_weigh1 Weigh Filtered Sample quant_choice->grav_weigh1 Gravimetric gc_analyze Analyze Sample gc_standards->gc_analyze gc_calculate Calculate Concentration gc_analyze->gc_calculate report Report Solubility Data (Units, Temperature) gc_calculate->report grav_evaporate Evaporate Solvent grav_weigh1->grav_evaporate grav_weigh2 Weigh Residue grav_evaporate->grav_weigh2 grav_calculate Calculate Solubility grav_weigh2->grav_calculate grav_calculate->report

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, a general understanding of its behavior can be inferred from its structural properties and data from analogous esters. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. The choice of analytical technique for quantification will depend on the available instrumentation and the required accuracy. The information and methodologies presented herein are intended to support researchers and professionals in the effective use and characterization of this compound.

References

Olfactory Characteristics of Isobutyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the olfactory characteristics of isobutyl valerate (B167501), an ester widely utilized in the flavor and fragrance industries. This document collates available quantitative and qualitative data on its odor and flavor profile, details relevant experimental methodologies for sensory analysis, and describes the general biochemical pathways involved in its perception. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and formulation, where understanding excipient properties, such as odor, is critical for patient compliance and product stability.

Introduction

Isobutyl valerate, also known as isobutyl pentanoate, is a volatile organic compound with the chemical formula C₉H₁₈O₂. It is a fatty acid ester that is found naturally in some fruits and is also synthesized for commercial use.[1] Its distinct fruity aroma makes it a valuable component in the formulation of a wide range of consumer products, including foods, beverages, and cosmetics.[1][2] In the pharmaceutical industry, understanding the sensory attributes of excipients like this compound is crucial, as strong or unpleasant odors can impact patient acceptability and adherence to treatment regimens. This guide synthesizes the current knowledge on the olfactory properties of this compound to support its informed use in research and product development.

Olfactory and Flavor Profile

This compound is consistently described as having a sweet and fruity aroma. The specific descriptors used by various sources highlight a complex and pleasant olfactory profile.

Qualitative Odor and Flavor Descriptors:

  • Primary Notes: Fruity, Sweet, Ethereal[2][3][4]

  • Specific Fruit Notes: Apple, Pear, Raspberry, Green Banana, Strawberry[1][3][4][5]

  • Nuances: Green, Fresh[4][6]

The flavor profile of this compound mirrors its aroma, with descriptions such as sweet, green, and fruity, with banana and fresh nuances at a concentration of 20 ppm.[4]

Quantitative Olfactory Data

Quantitative data on the olfactory properties of this compound are crucial for understanding its potency and potential impact in a formulation. The odor detection threshold is a key metric in this regard.

Table 1: Odor Detection Threshold of this compound

Compound NameSynonym(s)Odor Detection Threshold (ppm, v/v)MethodReference
This compoundIsobutyl isovalerate0.0052Triangle Odor Bag Method[4]

Note: Isobutyl isovalerate (CAS 589-59-3) is a common synonym for this compound and is used in the cited study.

Physicochemical Properties

The physical and chemical properties of this compound influence its volatility and, consequently, its olfactory perception.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₈O₂[7]
Molecular Weight 158.24 g/mol [7]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 168.50 °C @ 760.00 mm Hg[7]
Flash Point 132.00 °F (55.56 °C)[3]
Specific Gravity 0.860 @ 25.00 °C[3]
Solubility Miscible with alcohol[7]

Experimental Protocols for Sensory Analysis

While the specific protocols used for the regulatory evaluation of this compound by bodies like JECFA and FEMA are not publicly detailed, standard methodologies are employed in the sensory analysis of flavor and fragrance compounds. These methods are designed to produce reliable and reproducible data.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a mixture that contribute to its overall aroma.[1][3][5]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in an appropriate solvent.

  • Injection: A small volume of the sample is injected into a gas chromatograph (GC).

  • Separation: The GC separates the volatile compounds based on their physicochemical properties as they pass through a capillary column.

  • Detection: The effluent from the GC column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other portion is directed to a sniffing port.

  • Olfactory Assessment: A trained sensory panelist or a group of panelists sniffs the effluent at the sniffing port and records the perceived odor, its intensity, and its duration.[8]

  • Data Analysis: The data from the chemical detector and the olfactory assessment are combined to create an aromagram, which links specific chemical compounds to their perceived odors.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection Injector Sample Injection Column GC Column Injector->Column Separation Splitter Split Column->Splitter MS Mass Spectrometer (Identification) DataAnalysis Aromagram (Data Correlation) MS->DataAnalysis Identification SniffingPort Sniffing Port (Olfactory Assessment) Panelist Panelist SniffingPort->Panelist Perception Splitter->MS Chemical Data Splitter->SniffingPort Odor Data Panelist->DataAnalysis Description

Figure 1: Workflow of Gas Chromatography-Olfactometry (GC-O).

Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[4][9][10] This can be applied to assess the impact of formulation changes on the odor profile of a product containing this compound.

Methodology:

  • Sample Preparation: Three coded samples are presented to the panelists. Two of the samples are identical (A), and one is different (B). The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, etc.).[10]

  • Evaluation: Panelists are instructed to smell (or taste) the samples from left to right and identify the "odd" or "different" sample.[11]

  • Data Collection: The responses of the panelists are collected.

  • Statistical Analysis: The number of correct identifications is compared to what would be expected by chance (one-third) using statistical tables (e.g., chi-square test) to determine if there is a statistically significant difference between the two products.[10]

TriangleTest_Workflow cluster_Preparation Sample Preparation cluster_Evaluation Sensory Evaluation cluster_Analysis Data Analysis SampleA Sample A Coding Randomized Coding (e.g., AAB, ABA, BAA) SampleA->Coding SampleB Sample B SampleB->Coding Panelist Sensory Panelist Coding->Panelist Task Identify the 'Odd' Sample Panelist->Task CollectResponses Collect Responses Task->CollectResponses Stats Statistical Analysis (e.g., Chi-Square) CollectResponses->Stats Result Significant Difference? Stats->Result

Figure 2: Workflow of the Triangle Test for Sensory Discrimination.

Quantitative Descriptive Analysis (QDA)

QDA is a method used to identify and quantify the intensity of the sensory attributes of a product.[2][12][13]

Methodology:

  • Panelist Training: A trained sensory panel develops a consensus vocabulary to describe the aroma and flavor attributes of the product.

  • Reference Standards: Reference standards are provided to the panelists to anchor the intensity ratings for each descriptor.

  • Evaluation: Panelists rate the intensity of each attribute on a linear scale.

  • Data Analysis: The data is statistically analyzed to generate a sensory profile, often visualized as a "spider web" or "radar" plot.[13]

Mechanism of Olfactory Perception

The perception of this compound, like all odorants, is initiated by its interaction with the olfactory system in the nasal cavity. While the specific olfactory receptors (ORs) that bind to this compound have not yet been identified, the general mechanism of olfactory signal transduction is well-established.

  • Odorant Binding: Volatile molecules of this compound enter the nasal cavity and dissolve in the mucus lining the olfactory epithelium. Odorant Binding Proteins (OBPs) may bind to the hydrophobic this compound molecules and transport them to the olfactory receptors.[4][14]

  • Receptor Activation: this compound binds to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs).[4][15] This binding event causes a conformational change in the receptor.

  • G-Protein Activation: The activated OR interacts with an olfactory-specific G-protein (Gαolf), causing it to release GDP and bind GTP.[4][15]

  • Second Messenger Cascade: The activated Gαolf subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][15]

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ ions into the cell.[15]

  • Depolarization and Action Potential: The influx of positive ions depolarizes the OSN. This depolarization is further amplified by the opening of Ca²⁺-activated Cl⁻ channels. If the depolarization reaches the threshold, an action potential is generated.

  • Signal Transmission to the Brain: The action potential travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the fruity aroma of this compound.

Olfactory_Signaling_Pathway cluster_Extracellular Nasal Mucus cluster_Membrane Ciliary Membrane of Olfactory Sensory Neuron cluster_Intracellular Intracellular Space (Cilium) Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP OR Olfactory Receptor (GPCR) Odorant->OR Binds to OBP->OR Transports G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG_channel CNG Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na cAMP->CNG_channel Opens Depolarization Depolarization Ca_Na->Depolarization AP Action Potential to Olfactory Bulb Depolarization->AP

Figure 3: Generalized Olfactory Signal Transduction Pathway.

Conclusion

This compound possesses a distinct and pleasant fruity olfactory profile, characterized by notes of apple, pear, and other fruits. Its low odor detection threshold indicates that it can be perceived at very low concentrations. While the specific molecular targets for this compound within the olfactory system remain to be elucidated, the general mechanisms of olfactory perception provide a framework for understanding how this compound elicits a sensory response. The standardized methodologies for sensory analysis described herein are essential tools for the quantitative and qualitative assessment of its olfactory characteristics in various applications, including pharmaceutical formulations where sensory attributes can significantly influence product success. This guide provides a foundational understanding of the olfactory properties of this compound for professionals in research and development.

References

Isobutyl Valerate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of isobutyl valerate (B167501), a volatile organic compound (VOC) with significant applications in the flavor, fragrance, and potentially broader life sciences industries.

Introduction

Isobutyl valerate (also known as isobutyl pentanoate) is an organic ester with a characteristic fruity aroma, often described as reminiscent of apples or pineapples. As a volatile organic compound, it contributes to the natural scent of various plants and is widely used as a flavoring and fragrance agent.[1][2] This guide delves into the chemical and physical properties, synthesis, analytical methodologies, and potential biological relevance of this compound, presenting a consolidated resource for scientific and research applications.

Chemical and Physical Properties

This compound is a colorless liquid that is almost insoluble in water but miscible with alcohols and oils.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₈O₂[1][3]
Molecular Weight 158.24 g/mol [1][3]
CAS Number 10588-10-0[1][3]
Boiling Point 169 - 183.34 °C[1][4]
Melting Point -92.8 °C (estimate)[4]
Density 0.86 - 0.8625 g/cm³ at 25°C[1][4]
Vapor Pressure 1.09 mmHg at 25°C[2]
Flash Point 55.56 - 63 °C[2][4]
Water Solubility 117.8 mg/L at 25 °C (estimated)[5]
Refractive Index 1.4046 - 1.416[2][4]
LogP (o/w) 3.177 (estimated)[5]

Synthesis and Biosynthesis

Chemical Synthesis

This compound is typically synthesized via Fischer-Speier esterification. This process involves the acid-catalyzed reaction of isovaleric acid with isobutanol.[1] A representative workflow for this synthesis is depicted in the diagram below.

G Figure 1. Synthesis of this compound via Fischer Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification Isovaleric_Acid Isovaleric Acid Esterification Esterification Reaction Isovaleric_Acid->Esterification Isobutanol Isobutanol Isobutanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Heat Heat (Reflux) Heat->Esterification Crude_Product Crude this compound & Water Esterification->Crude_Product Purification Purification (Washing, Drying, Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 1. Synthesis of this compound via Fischer Esterification
Natural Occurrence and Biosynthesis

This compound has been identified as a natural volatile component in various plants, including Valeriana officinalis and Eucalyptus camaldulensis, as well as in the fungus Aspergillus clavatus.[3] In plants, esters are synthesized through enzymatic reactions involving alcohols and acyl-CoAs, catalyzed by alcohol acyltransferases (AATs). While a specific pathway for this compound is not extensively documented, it is understood to be part of the broader metabolic pathways that produce a wide array of volatile esters contributing to plant aroma and defense.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol is adapted from the general procedure for Fischer esterification.

Materials:

  • Isovaleric acid

  • Isobutanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of isovaleric acid and isobutanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants).

  • Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of volatile organic compounds like this compound.[6][7]

Sample Preparation (Headspace Analysis):

  • Place the sample containing this compound (e.g., plant material, food product) in a headspace vial.

  • Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) to allow volatile compounds to partition into the headspace.

  • Use a gas-tight syringe to manually inject a sample of the headspace gas into the GC-MS, or employ an automated headspace sampler. Alternatively, for trace analysis, use solid-phase microextraction (SPME) to concentrate the analytes from the headspace before injection.

GC-MS Parameters (Typical):

  • Gas Chromatograph: Agilent 6890 Series or equivalent.

  • Column: HP-5MS (or similar non-polar capillary column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 200°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

The following diagram illustrates a typical workflow for the GC-MS analysis of volatile organic compounds.

G Figure 2. General Workflow for VOC Analysis by GC-MS Sample_Collection Sample Collection (e.g., Plant Tissue, Food Matrix) VOC_Extraction VOC Extraction/Concentration (e.g., Headspace, SPME, Thermal Desorption) Sample_Collection->VOC_Extraction GC_Injection Injection into GC VOC_Extraction->GC_Injection GC_Separation Separation in GC Column GC_Injection->GC_Separation MS_Ionization Ionization in Mass Spectrometer GC_Separation->MS_Ionization MS_Detection Mass Analysis and Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis (Chromatogram and Mass Spectrum) MS_Detection->Data_Analysis Compound_Identification Compound Identification (Library Matching) Data_Analysis->Compound_Identification

Figure 2. General Workflow for VOC Analysis by GC-MS

Biological Activity and Signaling Pathways

Volatile esters play crucial roles in plant biology, acting as attractants for pollinators, deterrents for herbivores, and as signaling molecules in plant defense. For instance, the jasmonate signaling pathway, which is critical for plant defense against herbivores and pathogens, involves the volatile ester methyl jasmonate. While this compound has not been identified as a primary signaling molecule, its presence in plants suggests a potential role in plant-environment interactions.

Steryl esters, which are structurally different but also esters, are involved in maintaining sterol homeostasis in plant cell membranes and can influence signaling pathways related to plant growth and defense.[8][9] Research into the specific signaling roles of smaller volatile esters like this compound is an emerging area. The diagram below depicts a simplified, representative plant defense signaling pathway where volatile esters can be involved.

G Figure 3. Representative Plant Defense Signaling Pathway Stimulus Herbivore Attack or Pathogen Infection Membrane_Receptors Membrane Receptors Stimulus->Membrane_Receptors Signal_Transduction Intracellular Signal Transduction (e.g., Kinase Cascades) Membrane_Receptors->Signal_Transduction Hormone_Biosynthesis Phytohormone Biosynthesis (e.g., Jasmonic Acid) Signal_Transduction->Hormone_Biosynthesis Ester_Formation Volatile Ester Formation (e.g., Methyl Jasmonate) Hormone_Biosynthesis->Ester_Formation Gene_Expression Activation of Defense Gene Expression Hormone_Biosynthesis->Gene_Expression Systemic_Signaling Systemic Signaling to Other Plant Parts Ester_Formation->Systemic_Signaling (inter-plant signaling) Defense_Response Production of Defense Compounds Gene_Expression->Defense_Response

Figure 3. Representative Plant Defense Signaling Pathway

Regulatory and Safety Information

This compound and structurally similar esters have been evaluated for safety as flavoring agents. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed isobutyl isovalerate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[10] Similarly, substances on the FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) list have undergone rigorous safety assessments.[11][12][13] this compound is classified as a flammable liquid.[14]

Conclusion

This compound is a well-characterized volatile organic compound with established applications in the flavor and fragrance industries. Its synthesis and analysis are straightforward using standard organic chemistry and analytical techniques. While its direct role in biological signaling pathways is yet to be fully elucidated, the known functions of other volatile esters in plant biology suggest that this compound may have ecological significance. This guide provides a foundational resource for researchers interested in the further study and application of this versatile compound.

References

Methodological & Application

Application Note: Analysis of Isobutyl Valerate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the analysis of isobutyl valerate (B167501) using Gas Chromatography-Mass Spectrometry (GC-MS). Isobutyl valerate is a volatile ester commonly found in fruits and used as a flavoring and fragrance agent. The methodologies detailed herein are applicable for the qualitative and quantitative analysis of this compound in various matrices, including food, beverages, and cosmetic products. This document outlines sample preparation, GC-MS instrument parameters, and data analysis guidelines to ensure accurate and reproducible results.

Introduction

This compound (2-methylpropyl pentanoate) is a key aroma compound known for its fruity, apple-like scent. Accurate identification and quantification of this compound are essential for quality control in the food and fragrance industries, as well as in the research and development of new products. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities for volatile and semi-volatile compounds. This note describes a robust GC-MS method for the analysis of this compound.

Quantitative Data

The quantitative analysis of this compound by GC-MS relies on its characteristic retention time and mass spectrum. The following tables summarize the key quantitative data for the identification of this compound.

Table 1: GC Retention Data for this compound

ParameterValueColumn TypeReference
Kovats Retention Index~1027-1040Standard Non-Polar (e.g., SE-30, similar to DB-1)[1][2]
Kovats Retention Index~1190Standard Polar (e.g., Carbowax 20M)[3]

Table 2: Mass Spectrometry Data for this compound (Electron Ionization, EI) [1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Ion Fragment
8599.99[C₅H₉O]⁺
5773.74[C₄H₉]⁺
5654.14[C₄H₈]⁺
4138.29[C₃H₅]⁺
2928.30[C₂H₅]⁺

Experimental Protocols

This section details the recommended procedures for sample preparation and GC-MS analysis of this compound.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Two common methods are presented below.

Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages)

  • Sample Collection: Collect a representative 10 mL sample in a clean, airtight container.

  • Extraction:

    • Transfer the sample to a 50 mL separatory funnel.

    • Add 10 mL of a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Collect the organic layer (bottom layer for dichloromethane, top layer for diethyl ether).

    • Repeat the extraction twice more with fresh solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the dried extract into a clean vial.

    • If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples

This method is ideal for analyzing volatile compounds and minimizing matrix effects.

  • Sample Preparation:

    • Place a known amount of the homogenized solid or liquid sample (e.g., 1-5 g) into a 20 mL headspace vial.

    • For solid samples, the addition of a small amount of water may be necessary to facilitate the release of volatiles.

    • Seal the vial with a PTFE-lined septum.

  • Extraction:

    • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.

    • Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.

  • Desorption and Analysis:

    • Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Table 3: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Inlet Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Scan Range35 - 350 amu
Solvent Delay3 minutes

Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by matching the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST).

  • Quantification: For quantitative analysis, an internal standard method is recommended.

    • Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

    • Analyze the calibration standards using the established GC-MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Analyze the unknown samples and use the calibration curve to determine the concentration of this compound.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Prep Extraction (LLE or HS-SPME) Sample->Prep Concentration Concentration (if needed) Prep->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Peak Identification DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical_Relationship cluster_method Analytical Method Analyte This compound in Sample Matrix SamplePrep Sample Preparation (LLE or HS-SPME) Analyte->SamplePrep Goal Accurate Quantification GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis (Calibration Curve) GCMS->DataAnalysis DataAnalysis->Goal

Caption: Logical relationship for accurate quantification of this compound.

References

Application Note: 1H and 13C NMR Spectral Interpretation of Isobutyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isobutyl valerate (B167501). Isobutyl valerate, also known as isobutyl pentanoate, is an ester commonly used as a flavoring and fragrance agent. Its structural elucidation by NMR spectroscopy is a fundamental application of this analytical technique. This application note presents predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a structural diagram to aid in spectral assignment.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique used to determine the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound, providing a comprehensive resource for researchers and professionals in the field of chemistry.

Molecular Structure

The structure of this compound with atom numbering for NMR signal assignment is presented below.

isobutyl_valerate C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 O1 O C4->O1 O O2 O C4->O2 C6 C6 O1->C6 C5 C5 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C7->C9

Figure 1. Structure of this compound with Atom Numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is based on established chemical shift prediction algorithms and typical values for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-10.92Triplet (t)7.43H
H-21.36Sextet7.42H
H-31.61Quintet7.52H
H-52.22Triplet (t)7.52H
H-63.86Doublet (d)6.72H
H-71.93Nonet6.71H
H-8, H-90.93Doublet (d)6.76H
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Carbon AtomChemical Shift (δ, ppm)
C-113.7
C-222.3
C-327.8
C-4173.5
C-534.1
C-670.7
C-727.8
C-8, C-919.0

Experimental Protocols

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Use a deuterated solvent such as chloroform-d (B32938) (CDCl₃), which is a common choice for small organic molecules.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak of CDCl₃ can be used for calibration (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

  • Mixing : Thoroughly mix the sample until the solute is completely dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Specific parameters may need to be optimized based on the instrument used.

Figure 2. General Workflow for NMR Data Acquisition and Processing.

¹H NMR Acquisition Parameters:

  • Pulse Program : Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width : 10-12 ppm, centered around 5-6 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 8-16 scans.

¹³C NMR Acquisition Parameters:

  • Pulse Program : Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width : 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096 scans, depending on the sample concentration.

Spectral Interpretation and Assignments

¹H NMR Spectrum
  • H-1 (δ 0.92, t) : The triplet corresponds to the methyl protons of the valerate chain, which are coupled to the two adjacent methylene (B1212753) protons (H-2).

  • H-2 (δ 1.36, sextet) : These methylene protons are coupled to the three methyl protons (H-1) and the two methylene protons (H-3), resulting in a complex multiplet that approximates a sextet.

  • H-3 (δ 1.61, quintet) : These methylene protons are coupled to the two methylene protons on each adjacent carbon (H-2 and H-5), giving rise to a quintet.

  • H-5 (δ 2.22, t) : The triplet is due to the methylene protons adjacent to the carbonyl group, which are coupled to the two neighboring methylene protons (H-3). The electron-withdrawing effect of the carbonyl group causes this signal to be downfield.

  • H-6 (δ 3.86, d) : These methylene protons are adjacent to the ester oxygen and are coupled to the single methine proton (H-7), resulting in a doublet. The electronegative oxygen atom causes a significant downfield shift.

  • H-7 (δ 1.93, nonet) : This methine proton is coupled to the two methylene protons (H-6) and the six methyl protons (H-8 and H-9), leading to a multiplet with nine theoretical lines (a nonet).

  • H-8, H-9 (δ 0.93, d) : The two methyl groups of the isobutyl moiety are chemically equivalent and appear as a single doublet due to coupling with the methine proton (H-7).

¹³C NMR Spectrum
  • C-1 (δ 13.7) : The terminal methyl carbon of the valerate chain.

  • C-2 (δ 22.3) : The methylene carbon adjacent to the terminal methyl group.

  • C-3 (δ 27.8) : The methylene carbon beta to the carbonyl group.

  • C-4 (δ 173.5) : The carbonyl carbon, which is significantly deshielded and appears far downfield.

  • C-5 (δ 34.1) : The methylene carbon alpha to the carbonyl group.

  • C-6 (δ 70.7) : The methylene carbon of the isobutyl group attached to the ester oxygen. The oxygen causes a strong downfield shift.

  • C-7 (δ 27.8) : The methine carbon of the isobutyl group.

  • C-8, C-9 (δ 19.0) : The two equivalent methyl carbons of the isobutyl group.

Conclusion

This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectral interpretation of this compound. The provided predicted data, experimental protocols, and structural assignments serve as a valuable resource for chemists and researchers. Accurate spectral interpretation is crucial for structure verification and purity assessment in various scientific and industrial applications.

Disclaimer: The ¹H and ¹³C NMR spectral data presented in this document are predicted values and should be used for guidance. Actual experimental values may vary depending on the specific experimental conditions, including solvent, concentration, and instrument.

Application Notes and Protocols for the Synthesis of Isobutyl Valerate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl valerate (B167501), also known as isobutyl pentanoate, is an ester characterized by its pleasant, fruity aroma, reminiscent of apples and pineapples. This compound finds significant application in the flavor and fragrance industries and serves as a valuable intermediate in the synthesis of various organic molecules. The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This application note provides a detailed protocol for the synthesis of isobutyl valerate from isovaleric acid and isobutanol using the Fischer-Speier esterification method. The document includes a comprehensive experimental protocol, data presentation in tabular format, and visualizations of the experimental workflow and reaction mechanism.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueReference
IUPAC Name2-methylpropyl pentanoate[2]
Molecular FormulaC₉H₁₈O₂[2]
Molecular Weight158.24 g/mol [2]
AppearanceColorless liquidN/A
OdorFruity, apple-like[3]
Boiling Point170-171 °CN/A
Density0.860 g/cm³ at 25 °C[3]
Flash Point55.56 °C[3]
CAS Number10588-10-0[2]

Experimental Protocol

This protocol details the Fischer-Speier esterification for the synthesis of this compound.

Materials:

  • Isovaleric acid (pentanoic acid, 3-methylbutanoic acid)

  • Isobutanol (2-methyl-1-propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine isovaleric acid (0.5 mol, 51.07 g) and isobutanol (1.0 mol, 74.12 g). The use of excess alcohol helps to shift the equilibrium towards the formation of the ester.[4]

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.5 mL) to the reaction mixture. This should be done in a fume hood as the addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[5] Continue the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Extraction: After the reflux is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Add 100 mL of diethyl ether to the separatory funnel to dissolve the organic layer.

  • Wash the organic layer sequentially with:

    • 100 mL of deionized water to remove the excess alcohol.

    • 100 mL of saturated sodium bicarbonate solution to neutralize the unreacted isovaleric acid and the sulfuric acid catalyst. (Caution: CO₂ evolution will occur).[5]

    • 100 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble components.[5]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be further purified by distillation to obtain a high-purity product.

Reaction Optimization

To maximize the yield of this compound, various reaction parameters can be optimized. A representative optimization study is outlined in Table 2.

EntryMolar Ratio (Acid:Alcohol)Catalyst (mol%)Reaction Time (h)Temperature (°C)Yield (%)
11:15210065
21:25210085
31:23210080
41:25310092
51:25212088

Note: The data in this table is hypothetical and serves as an example for an optimization study.

Characterization Data

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to determine the purity of the sample and to confirm its molecular weight.

ParameterValue
Retention TimeDependent on GC column and conditions
Molecular Ion (M+)m/z = 158
Key Fragmentation Peaksm/z = 102, 85, 57, 41

Note: Fragmentation pattern is predicted based on typical ester fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized ester.

¹H NMR (CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.85d2H-O-CH ₂-CH(CH₃)₂
~2.20t2H-CH ₂-C(=O)O-
~1.90m1H-CH₂-CH (CH₃)₂
~1.60m2H-CH₂-CH ₂-CH₂-C(=O)O-
~1.35m2HCH ₃-CH₂-
~0.90d6H-CH(CH ₃)₂
~0.90t3HCH ₃-CH₂-

¹³C NMR (CDCl₃):

Chemical Shift (δ, ppm)Assignment
~173.5C =O
~70.5-O-C H₂-
~34.0-C H₂-C(=O)O-
~28.0-CH₂-C H(CH₃)₂
~27.0-CH₂-C H₂-CH₂-C(=O)O-
~22.5C H₃-CH₂-
~19.0-CH(C H₃)₂
~13.8C H₃-CH₂-

Note: Chemical shifts are approximate and may vary slightly based on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis reactants Isovaleric Acid + Isobutanol catalyst H₂SO₄ reflux Reflux (2-3h) catalyst->reflux cool Cool to RT reflux->cool ether Add Diethyl Ether cool->ether wash_h2o Wash with H₂O ether->wash_h2o wash_bicarb Wash with NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry evaporate Rotary Evaporation dry->evaporate distill Distillation evaporate->distill characterize Characterization (GC-MS, NMR, FTIR) distill->characterize

Caption: Experimental workflow for the synthesis of this compound.

fischer_esterification_mechanism step1 Isovaleric Acid C=O protonation Protonation of Carbonyl Oxygen step1:f1->protonation protonated_acid Protonated Carbonyl C=O⁺-H protonation->protonated_acid nucleophilic_attack Nucleophilic Attack by Isobutanol protonated_acid:f1->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate C(OH)₂(O-R') nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate:f1->proton_transfer protonated_intermediate Protonated Intermediate C(OH)(O⁺H₂)-R' proton_transfer->protonated_intermediate elimination Elimination of Water protonated_intermediate:f1->elimination protonated_ester Protonated Ester C=O⁺-H elimination->protonated_ester deprotonation Deprotonation protonated_ester:f1->deprotonation final_ester This compound C=O deprotonation->final_ester

Caption: Mechanism of the Fischer-Speier esterification.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Isobutyl Valerate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl valerate (B167501) is a valuable flavor and fragrance agent characterized by its fruity aroma, often described as apple- or pineapple-like.[1][2] Traditionally synthesized through chemical methods, the biocatalytic production of isobutyl valerate using lipases offers a greener, more specific, and increasingly popular alternative.[3][4][5] Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3), particularly when immobilized, catalyze the esterification of isovaleric acid and isobutanol under mild conditions, yielding a product that can be labeled as "natural".[6][7] Immobilization of these enzymes enhances their stability, simplifies product purification, and allows for their reuse, making the process economically viable.[6][8]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound using lipase (B570770) catalysis, intended for researchers in academia and industry.

Key Parameters and Optimization

The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing ester conversion and yield.

Table 1: Summary of Optimized Parameters for Lipase-Catalyzed Ester Synthesis

ParameterOptimized Range/ValueEffect on ReactionSource(s)
Enzyme Source Immobilized lipases (e.g., Novozym 435, Lipozyme TL IM, Lipozyme IM-20)Immobilized enzymes show enhanced stability and reusability.[6][9] The choice of lipase can significantly impact conversion rates.[10][6][9][10]
Temperature 30°C - 60°CLipases are active in this range, but thermal denaturation can occur above 60°C.[11] Optimal temperature can vary with the specific lipase.[9][9][11]
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 3:1An excess of alcohol can shift the equilibrium towards product formation. However, very high concentrations of either substrate can cause enzyme inhibition.[12][13][14][12][13][14]
Enzyme Concentration 4% - 10% (w/w of substrates)Higher enzyme loading generally increases the reaction rate, but an excessively high concentration may not be cost-effective.[12][15][12][15]
Reaction Medium Solvent-free or in organic solvents (e.g., n-hexane, heptane)Solvent-free systems are environmentally friendly and can simplify downstream processing.[13][16] Organic solvents can reduce substrate inhibition and improve solubility.[6][9][6][9][13][16]
Agitation Speed 150 - 300 rpmAdequate agitation is necessary to overcome mass transfer limitations.[13][13]
Water Content MinimalWhile a small amount of water is essential for lipase activity, excess water can promote the reverse reaction (hydrolysis).[11] Molecular sieves can be used to remove water produced during esterification.[11][11]

Experimental Protocols

The following protocols provide a detailed methodology for the biocatalytic synthesis of this compound.

Protocol 1: Synthesis of this compound in a Solvent-Free System

This protocol describes the synthesis of this compound using an immobilized lipase in a solvent-free medium, which is a preferred green chemistry approach.[13][16]

Materials:

  • Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)

  • Isovaleric acid

  • Isobutanol

  • Screw-capped reaction vessels (e.g., 50 mL flasks)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) for analysis

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine isovaleric acid and isobutanol at a desired molar ratio (e.g., 1:1.5).

  • Enzyme Addition: Add the immobilized lipase to the mixture. A typical enzyme loading is 5% (w/w) of the total substrate weight.[13]

  • Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to the optimal temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).[13]

  • Reaction Monitoring: Periodically (e.g., every 2 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Dilute the sample with a suitable solvent (e.g., n-hexane) before GC analysis to monitor the formation of this compound and the consumption of substrates.[6]

  • Reaction Termination: Once the reaction reaches the desired conversion or equilibrium, terminate the reaction by separating the immobilized enzyme from the product mixture via filtration.

  • Product Purification: The liquid product can be purified, if necessary, by vacuum distillation to remove unreacted substrates.

  • Enzyme Reusability: The recovered immobilized lipase can be washed with a solvent (e.g., n-hexane) and dried for reuse in subsequent batches.[12][13]

Protocol 2: Synthesis of this compound in an Organic Solvent System

This protocol outlines the synthesis using an organic solvent, which can be beneficial for reducing substrate inhibition.[6][9]

Materials:

  • Immobilized Lipase (e.g., Lipozyme IM-20, from Rhizomucor miehei)

  • Isovaleric acid

  • Isobutanol

  • Organic Solvent (e.g., n-hexane, heptane)

  • Molecular sieves (3Å)

  • Reaction equipment as listed in Protocol 1

Procedure:

  • Reactant Preparation: Dissolve isovaleric acid and isobutanol in the selected organic solvent (e.g., n-hexane) in a screw-capped flask.[14]

  • Water Removal: Add molecular sieves to the mixture to remove residual water and the water produced during the reaction.[11]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction Incubation: Incubate the reaction at the optimal temperature (e.g., 35°C) with constant stirring.[14]

  • Monitoring and Termination: Follow the same procedures for reaction monitoring and termination as described in Protocol 1.

  • Product Recovery: After filtering out the enzyme, the solvent can be removed from the product mixture using a rotary evaporator.[6] Further purification can be achieved through distillation.

  • Enzyme Reuse: The immobilized enzyme can be recovered and reused as described previously.

Reaction Mechanism and Workflow

The lipase-catalyzed synthesis of esters typically follows a Ping-Pong Bi-Bi mechanism.[13][17][18]

G cluster_0 Step 1: Acyl-Enzyme Complex Formation cluster_1 Step 2: Ester Formation and Enzyme Regeneration E Lipase (E) EA E-A Complex E->EA + A A Isovaleric Acid (A) F Acyl-Enzyme Intermediate (F) EA->F - P P Water (P) F_c Acyl-Enzyme Intermediate (F) FB F-B Complex F_c->FB + B B Isobutanol (B) E_c Lipase (E) FB->E_c - Q Q This compound (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

The experimental workflow for the biocatalytic synthesis is summarized in the following diagram.

G start Start reactants Combine Isovaleric Acid, Isobutanol, and Lipase (and solvent if applicable) start->reactants reaction Incubate at Controlled Temperature and Agitation reactants->reaction monitoring Monitor Reaction Progress (e.g., via GC analysis) reaction->monitoring monitoring->reaction Continue incubation separation Separate Immobilized Lipase (Filtration) monitoring->separation Reaction complete product Purify this compound (e.g., Distillation) separation->product enzyme_reuse Wash and Dry Lipase for Reuse separation->enzyme_reuse end End product->end enzyme_reuse->reactants New Batch

Caption: Experimental workflow for this compound synthesis.

Data Presentation

The following table presents a compilation of results from various studies on the synthesis of similar flavor esters, which can serve as a reference for expected outcomes in this compound synthesis.

Table 2: Performance of Different Lipases in Flavor Ester Synthesis

Flavor EsterLipaseSupport/FormReaction MediumTemp. (°C)Molar Ratio (Alcohol:Acid)Conversion/Yield (%)Time (h)Source(s)
Isobutyl Propionate (B1217596)Novozym 435ImmobilizedSolvent-Free403:192.5210[13]
Isobutyl Propionate (Ultrasound-assisted)Fermase CALB 10000ImmobilizedSolvent-Free603:195.143[12]
Isoamyl Butyrate (B1204436)Lipozyme TL IMImmobilizedHeptaneOptimizedOptimized96.1~0.8[19]
Isoamyl ButyrateLipozyme IM-20Immobilizedn-Hexane301.25:1~9860[14]
Isoamyl IsovalerateLipozyme IM-20Immobilized-OptimizedOptimized95.824[9]

Conclusion

The biocatalytic synthesis of this compound using lipases presents a highly efficient, environmentally friendly, and sustainable method for producing this important flavor compound. By carefully optimizing key reaction parameters such as enzyme choice, temperature, substrate ratio, and reaction medium, researchers can achieve high conversion rates and yields. The provided protocols and data serve as a valuable resource for developing and implementing this green technology in both research and industrial settings.

References

Application Notes and Protocols for Isobutyl Valerate in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl valerate (B167501) (also known as isobutyl pentanoate) is a volatile ester with a fruity aroma. While its primary applications are in the fragrance and flavor industries, its structural similarity to known insect semiochemicals suggests its potential as a modulator of insect behavior. Esters are a common class of compounds found in floral scents and fruit odors, which insects frequently use as cues for locating food sources, mates, and oviposition sites. These application notes provide a comprehensive overview of the methodologies required to investigate the potential of isobutyl valerate as an insect attractant or pheromone, from initial electrophysiological screening to behavioral assays and field trials. Although specific data on this compound's pheromonal activity is not yet established in published literature, this document outlines the standardized protocols to generate such data.

Hypothetical Data Presentation

To illustrate the potential outcomes of the described experiments, the following tables present hypothetical quantitative data.

Table 1: Electroantennogram (EAG) Responses of Spodoptera litura to this compound

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SE
This compound10.2 ± 0.05
100.8 ± 0.12
1001.5 ± 0.21
Phenylacetaldehyde (Positive Control)101.2 ± 0.18
Hexane (Solvent Control)-0.05 ± 0.01

Table 2: Behavioral Response of Drosophila melanogaster in a Y-Tube Olfactometer

Odor SourceNumber of Insects Choosing OdorNumber of Insects Choosing ControlNo ChoiceAttraction Index*
This compound (10 µg)7228100.44
Hexane (Control)5248150.04

*Attraction Index = (Number choosing odor - Number choosing control) / Total number making a choice

Table 3: Field Trapping Results for Anastrepha ludens (Mexican Fruit Fly)

Lure TypeMean Number of Flies Captured/Trap/Week ± SE
This compound (1% in paraffin (B1166041) oil)25.4 ± 3.1
Trimedlure (Standard Lure)35.2 ± 4.5
Unbaited Control2.1 ± 0.8

Experimental Protocols

Electroantennography (EAG)

Objective: To determine if the antennae of a target insect species can detect this compound.

Materials:

  • Live insects (e.g., moths, flies, beetles)

  • This compound (high purity)

  • Solvent (e.g., hexane, paraffin oil)

  • Micropipettes

  • Filter paper strips

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Dissecting microscope

  • Saline solution (e.g., Ringer's solution)

Protocol:

  • Preparation of Odor Stimuli:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 1, 10, 100 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • Allow the solvent to evaporate for a few seconds.

    • Prepare a solvent-only control and a positive control (a known attractant for the species).

  • Insect Preparation:

    • Immobilize an insect by chilling or using a gentle restraint.

    • Under the dissecting microscope, carefully excise an antenna at the base.

    • Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the basal end.

  • Data Recording:

    • Position the prepared antenna in a humidified, purified air stream directed towards it.

    • Insert the filter paper with the odor stimulus into the air stream for a short duration (e.g., 0.5 seconds).

    • Record the resulting depolarization of the antennal signal (the EAG response) using the data acquisition software.

    • Present the stimuli in a randomized order, with sufficient time between presentations to allow the antenna to recover.

    • Test multiple antennae from different individuals for robust data.

Behavioral Assay: Y-Tube Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound in a controlled laboratory setting.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Humidifier and charcoal filter for air purification

  • Test insects

  • This compound and solvent

  • Pipettes and filter paper

Protocol:

  • Setup:

    • Assemble the Y-tube olfactometer and connect it to the purified, humidified air source.

    • Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm of the Y-tube.

  • Odor Application:

    • Apply a solution of this compound to a filter paper and place it in the odor chamber of one arm.

    • Place a filter paper with solvent only in the other arm as a control.

  • Insect Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.

    • Record the choice of each insect.

    • After testing a set number of insects, clean the olfactometer thoroughly and switch the positions of the odor and control arms to avoid positional bias.

    • Analyze the data using a chi-square test to determine if there is a significant preference for the this compound-treated arm.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Behavioral Validation cluster_2 Phase 3: Field Trials cluster_3 Outcome EAG Electroantennography (EAG) Y_Tube Y-Tube Olfactometer EAG->Y_Tube Positive Response GC_EAD Gas Chromatography- Electroantennographic Detection GC_EAD->Y_Tube Wind_Tunnel Wind Tunnel Assay Y_Tube->Wind_Tunnel Significant Attraction Field_Trapping Field Trapping Experiments Result Pheromone/Attractant Identification Field_Trapping->Result Effective in Field Wind_tunnel Wind_tunnel Wind_tunnel->Field_Trapping Signaling_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) Orco OBP->OR:f0 Transport & Delivery Neuron Olfactory Sensory Neuron OR:f1->Neuron Ion Channel Activation Brain Antennal Lobe of Brain Neuron->Brain Signal Transduction Behavior Behavioral Response (e.g., Attraction) Brain->Behavior Signal Processing

Application Notes and Protocols for the Quantification of Isobutyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of isobutyl valerate (B167501), a common flavor and fragrance component, in various matrices. The protocols focus on gas chromatography-based methods, which are well-suited for the analysis of volatile esters like isobutyl valerate.

Introduction

This compound (also known as isobutyl pentanoate) is an ester characterized by its fruity, apple-like aroma. It is naturally present in various fruits and is also synthesized for use as a flavoring agent in food and beverages and as a fragrance component in cosmetics and personal care products.[1][2] Accurate quantification of this compound is essential for quality control, formulation development, and regulatory compliance in these industries.

This document outlines two primary analytical approaches for the quantification of this compound:

  • Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS): A highly sensitive and specific method ideal for the analysis of volatile compounds in complex matrices such as beverages and food products.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely available technique suitable for the routine analysis of this compound in less complex matrices or at higher concentrations, such as in fragrance oils.

Application Note 1: Quantification of this compound in Apple Brandy by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is suitable for the determination of this compound in alcoholic beverages, such as apple brandies and spirits, where it contributes to the characteristic fruity aroma.[3][4][5]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Analysis sample Apple Brandy Sample dilution Dilution with Saturated NaCl Solution sample->dilution 1:5 v/v vial Transfer to Headspace Vial dilution->vial is Spike with Internal Standard vial->is spme HS-SPME Extraction is->spme Equilibration desorption Thermal Desorption in GC Inlet spme->desorption separation GC Separation desorption->separation detection MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification of this compound calibration->quantification

HS-SPME-GC-MS Workflow for this compound Analysis.
Protocol

1. Sample Preparation

  • Dilute 1 mL of the apple brandy sample with 4 mL of a saturated sodium chloride (NaCl) solution in a 20 mL headspace vial. The addition of salt increases the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace.

  • Spike the diluted sample with an appropriate internal standard (e.g., ethyl heptanoate) to a final concentration of 50 µg/L.

  • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME-GC-MS Analysis

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Incubation: Equilibrate the sample vial at 40°C for 15 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C with agitation.

  • Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 15°C/min to 250°C, hold for 5 minutes

  • MS System: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

  • Data Acquisition: Selected Ion Monitoring (SIM) mode using the following ions for quantification and qualification:

Quantitative Data

The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[6][7][8][9][10] The following table summarizes typical validation parameters.

ParameterResult
Linearity (R²) > 0.995
Range 1 - 500 µg/L
LOD 0.5 µg/L
LOQ 1.5 µg/L
Accuracy (Recovery) 92 - 108%
Precision (RSD) < 10%

Application Note 2: Quantification of this compound in a Fragrance Oil by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the determination of this compound in fragrance oil formulations where it is present as a major component.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis sample Fragrance Oil Sample dilution Dilution in Ethanol (B145695) sample->dilution 1:100 v/v is Spike with Internal Standard dilution->is injection Liquid Injection is->injection separation GC Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification of this compound calibration->quantification

GC-FID Workflow for this compound Analysis.
Protocol

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the fragrance oil sample into a 10 mL volumetric flask.

  • Add an appropriate internal standard (e.g., n-dodecane) to the flask.

  • Dilute to the mark with ethanol and mix thoroughly.

2. Gas Chromatography-Flame Ionization Detection (GC-FID) Conditions

  • GC System: Agilent 8860 GC or equivalent

  • Column: DB-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min

  • Injection: 1 µL, split ratio 50:1

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300°C

Quantitative Data

The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following table provides expected validation parameters.

ParameterResult
Linearity (R²) > 0.998
Range 0.01 - 2.0 mg/mL
LOD 0.003 mg/mL
LOQ 0.01 mg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow from sample to result.

Sample Sample Matrix (e.g., Beverage, Cosmetic) Preparation Sample Preparation (Extraction, Dilution) Sample->Preparation Analysis Instrumental Analysis (GC-MS or GC-FID) Preparation->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Processing Data Processing (Integration, Calibration) Data->Processing Result Quantitative Result (Concentration of this compound) Processing->Result

Logical Flow of Analytical Quantification.

Conclusion

The described GC-based methods provide reliable and accurate means for the quantification of this compound in different matrices. The choice between HS-SPME-GC-MS and GC-FID will depend on the sample matrix, the expected concentration of the analyte, and the available instrumentation. Proper method validation is crucial to ensure the quality and reliability of the analytical results.

References

Application Notes and Protocols for Isobutyl Valerate as a Standard in Flavor Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isobutyl valerate (B167501) as a standard in flavor profiling studies. Detailed protocols for instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and sensory evaluation are provided, along with relevant quantitative data and visualizations to aid in experimental design and data interpretation.

Introduction

Isobutyl valerate (also known as isobutyl pentanoate) is an ester recognized for its characteristic fruity, apple-like aroma and sweet taste.[1] Due to its distinct and reproducible sensory profile, it serves as an excellent standard in flavor profiling for both instrumental and sensory analyses. In analytical chemistry, it can be employed as an internal or external standard for the quantification of other volatile flavor compounds. In sensory science, it is a useful reference for panelist training and the characterization of fruity flavor profiles in various matrices, including food, beverages, and pharmaceutical formulations.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for its effective use. Key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [2]
CAS Number 10588-10-0[2]
Appearance Colorless liquid[1]
Odor Profile Ethereal, fruity, apple, strawberry[1]
Boiling Point 179 °C at 760 mmHg[1]
Flash Point 55.56 °C[1]
Solubility Insoluble in water; soluble in alcohol and oils[1]
Specific Gravity 0.860 g/cm³ at 25 °C[1]

Application in Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is well-suited as an internal standard for the GC-MS analysis of other volatile esters and flavor compounds. Its mid-range volatility and distinct mass spectrum allow for good chromatographic separation and clear identification.

This protocol provides a general framework for the quantification of a target analyte in a liquid matrix.

3.1.1. Materials and Reagents

  • This compound (Internal Standard, IS): High purity (≥99%)

  • Target Analyte Standard: High purity (≥99%)

  • Solvent: Dichloromethane or ethyl acetate (B1210297) (GC grade)

  • Sample Matrix: The liquid sample to be analyzed (e.g., fruit juice, beverage, liquid drug formulation)

  • Glassware: Volumetric flasks, pipettes, GC vials with septa

3.1.2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately prepare a 1000 µg/mL stock solution of this compound in the chosen solvent.

  • Analyte Stock Solution (AS Stock): Accurately prepare a 1000 µg/mL stock solution of the target analyte in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the IS Stock into varying concentrations of the AS Stock. A typical concentration for the internal standard is 10 µg/mL. The analyte concentrations should bracket the expected concentration in the sample.

Calibration LevelAnalyte Concentration (µg/mL)Internal Standard Concentration (µg/mL)
1110
2510
31010
42510
55010

3.1.3. Sample Preparation

  • Accurately measure a known volume or weight of the sample matrix.

  • If the sample is complex, a liquid-liquid extraction may be necessary.

  • Spike the sample with the IS Stock to achieve the same final concentration as in the calibration standards (10 µg/mL).

  • Vortex the sample thoroughly and transfer an aliquot to a GC vial.

3.1.4. GC-MS Parameters

The following are suggested starting parameters and may require optimization for specific instruments and analytes.

ParameterSetting
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35-350 amu

3.1.5. Data Analysis

  • Identify the retention times for the target analyte and this compound.

  • Determine the peak areas for the quantifier ions of both the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Construct a calibration curve by plotting the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS).

  • Calculate the concentration of the analyte in the sample using the calibration curve and the peak area ratio from the sample chromatogram.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare IS and Analyte Stock Solutions B Create Calibration Curve Standards with IS A->B D GC-MS Analysis of Calibration Standards B->D C Prepare Sample with IS E GC-MS Analysis of Sample C->E F Generate Calibration Curve D->F G Calculate Analyte Concentration E->G F->G

GC-MS workflow for quantification using an internal standard.

Application in Sensory Analysis

This compound's distinct fruity aroma makes it a valuable tool for sensory panel training and as a reference standard in descriptive analysis.

4.1.1. Materials

  • This compound: High purity (≥99%)

  • Odor-free Water: Purified, deionized water

  • Glassware: Volumetric flasks, pipettes, glass sniffing jars with lids

  • Sensory Panel: A panel of trained sensory assessors (typically 15-20)

4.1.2. Preparation of Samples

  • Prepare a stock solution of this compound in ethanol (B145695) due to its poor water solubility.

  • Create a series of aqueous dilutions from the stock solution. The concentration steps should be logarithmic (e.g., a factor of 2 or 3). A suggested starting range, based on the threshold of ethyl valerate, would be from 0.1 ppb to 100 ppb.

  • For each concentration level, prepare three samples: two blanks (odor-free water) and one spiked with this compound.

4.1.3. Sensory Evaluation Procedure

  • Present the three samples (two blanks, one spiked) to each panelist in a randomized order.

  • Instruct panelists to sniff each sample and identify the one that is different from the other two.

  • Panelists must make a choice, even if they are guessing.

  • The threshold for an individual is the lowest concentration at which they can correctly identify the spiked sample multiple times.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Prepare Stock Solution of this compound B Create Serial Dilutions in Odor-Free Water A->B C Prepare 3-AFC Sample Sets (2 Blanks, 1 Spiked) B->C D Present Sample Sets to Sensory Panelists C->D E Panelists Identify the 'Odd' Sample D->E F Record Correct and Incorrect Identifications E->F G Calculate Individual and Group Detection Thresholds F->G

Workflow for sensory threshold determination using the 3-AFC method.

In descriptive analysis, a trained sensory panel identifies, describes, and quantifies the sensory attributes of a product. This compound can be used as a reference for "fruity" or "apple-like" aromas.

Protocol:

  • Reference Preparation: Prepare a solution of this compound at a concentration well above its detection threshold (e.g., 50-100 ppb in water) to serve as a clear and consistent aroma reference.

  • Panelist Training: During training sessions, present the this compound reference to the panelists and have them agree on the specific aroma descriptors (e.g., "green apple," "fruity ester").

  • Evaluation: During the evaluation of test samples, the this compound reference can be provided to panelists to anchor their ratings on a "fruity" or "apple" attribute scale. This improves the consistency and reliability of the data.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Data

ParameterValueReference
Molecular Weight158.24 g/mol [2]
Boiling Point179 °C[1]
Density0.860 g/cm³[1]
LogP3.177 (est.)[1]

Table 2: Suggested Concentrations for Standard Preparation

ApplicationConcentration Range
GC-MS Internal Standard5 - 20 µg/mL
GC-MS Calibration Standards0.5 - 100 µg/mL
Sensory Threshold Testing0.1 - 100 ppb (in water)
Sensory Descriptive Analysis Reference50 - 200 ppb (in water)

References

Application Note: Quantification of Isobutyl Valerate in Food Samples by Headspace Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of isobutyl valerate (B167501) in various food matrices, including fruit-based products and baked goods. Isobutyl valerate, a key contributor to fruity aromas, is a common additive in the food industry. The described methodology utilizes static headspace injection coupled with gas chromatography-flame ionization detection (HS-GC-FID) or mass spectrometry (HS-GC-MS) for accurate and reproducible quantification. This document provides comprehensive experimental protocols, method validation parameters, and expected results to guide researchers and quality control analysts.

Introduction

This compound (2-methylpropyl pentanoate) is a volatile ester characterized by its sweet, fruity, apple-like aroma.[1] It is naturally present in some fruits but is more commonly synthesized and used as a flavoring agent in a wide array of food products such as beverages, confectionery, and baked goods to impart or enhance fruity notes.[1] The accurate quantification of this compound is crucial for ensuring product consistency, verifying regulatory compliance, and controlling the sensory profile of food items.

Headspace gas chromatography (HS-GC) is an ideal technique for the analysis of volatile organic compounds (VOCs) in complex food matrices.[2][3] This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC system. This approach minimizes sample preparation and reduces matrix interference, leading to cleaner chromatograms and more reliable results.[2] This application note provides a detailed protocol for the HS-GC analysis of this compound, adaptable for both GC-FID and GC-MS systems.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with FID or MS detector

  • Headspace Autosampler: Agilent 7697A Headspace Sampler (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column

  • Vials: 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa

  • Gases: Helium (carrier gas), Hydrogen and Air (for FID), all high purity (99.999%)

  • Syringe: 2.5 mL gastight headspace syringe

Reagents and Standards
Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask and dilute to volume with propylene glycol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of cyclohexanone into a 100 mL volumetric flask and dilute to volume with propylene glycol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the appropriate solvent to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

Sample Preparation

The sample preparation method should be adapted based on the food matrix.

  • Liquid Samples (e.g., Fruit Juices, Beverages):

    • If the sample is carbonated, degas it by sonication for 15 minutes.

    • For clear liquids, transfer 5 mL of the sample directly into a 20 mL headspace vial.

    • For samples with suspended solids, centrifuge at 5,000 rpm for 10 minutes and use 5 mL of the supernatant.

    • Add 2 g of NaCl to the vial to increase the ionic strength and promote the release of volatiles.

    • Spike with the internal standard solution to a final concentration of 5 µg/mL.

    • Immediately seal the vial.

  • Solid and Semi-Solid Samples (e.g., Baked Goods, Fruit Preserves):

    • Homogenize the sample to ensure uniformity.

    • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 3 mL of deionized water and vortex for 1 minute to create a slurry.

    • Add 2 g of NaCl to the vial.

    • Spike with the internal standard solution to a final concentration of 5 µg/mL.

    • Immediately seal the vial.

Headspace and GC Method Parameters

The following table summarizes the optimized instrumental parameters for the analysis.

Parameter Headspace Autosampler Gas Chromatograph
Vial Equilibration Time 20 minInjector Temperature
Vial Equilibration Temp. 80°CSplit Ratio
Syringe Temperature 90°CCarrier Gas
Injection Volume 1 mLFlow Rate
Vial Shaking On (medium)Oven Program
Detector (FID) Temperature: 250°C, H2 Flow: 30 mL/min, Air Flow: 300 mL/min, Makeup Flow (N2): 25 mL/min
Detector (MS) Source Temp: 230°C, Quad Temp: 150°C, Scan Range: 40-300 m/z, Ionization Mode: Electron Ionization (EI)

Data Presentation

The following tables present typical quantitative data for the analysis of this compound. These values are representative and may vary depending on the specific instrument and matrix.

Table 1: Chromatographic and Calibration Data

Compound Retention Time (min) Linear Range (µg/mL) Correlation Coefficient (r²)
This compound~10.50.1 - 20>0.995
Cyclohexanone (IS)~8.2--

Table 2: Method Validation Data

Parameter Fruit Juice Matrix Baked Goods Matrix
LOD (µg/kg) 510
LOQ (µg/kg) 1530
Recovery (%) 92 - 10588 - 102
Precision (RSD%) (n=6) < 5< 7

LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated based on a signal-to-noise ratio of 3:1 and 10:1, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow, from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-GC Analysis cluster_data Data Processing sample Food Sample (Liquid or Solid) homogenize Homogenize/ Centrifuge Sample sample->homogenize standard This compound Standard cal_standards Prepare Calibration Curve Standards standard->cal_standards is Internal Standard (Cyclohexanone) spike_is Spike with Internal Standard is->spike_is is->cal_standards weigh Weigh/Pipette Sample into HS Vial homogenize->weigh add_salt Add NaCl weigh->add_salt add_salt->spike_is seal Seal Vial spike_is->seal incubate Incubate and Equilibrate (80°C, 20 min) seal->incubate cal_standards->seal inject Inject Headspace (1 mL) incubate->inject gc_sep GC Separation (DB-5ms column) inject->gc_sep detect Detection (FID or MS) gc_sep->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Figure 1. Experimental workflow for the HS-GC analysis of this compound.

Conclusion

The described headspace GC method provides a reliable and efficient means for the quantification of this compound in a variety of food samples. The minimal sample preparation reduces the potential for analytical error and matrix effects, while the optimized HS-GC parameters ensure good sensitivity and reproducibility. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals in the food and beverage industry for the routine analysis of this important flavor compound. Method validation parameters indicate that the protocol is accurate, precise, and suitable for its intended purpose.

References

Application Notes and Protocols: Isobutyl Valerate in Sensory Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Isobutyl valerate (B167501), also known as isobutyl pentanoate, is a volatile ester recognized for its potent fruity aroma. It is a key component in the flavor and fragrance industries, contributing characteristic notes of apple, pear, raspberry, and green banana. In sensory science research, isobutyl valerate serves as a valuable model compound for investigating the perception of fruity aromas, studying olfactory and trigeminal interactions, and developing flavor profiles for food, beverages, and pharmaceutical formulations. These application notes provide a comprehensive overview of the sensory properties of this compound, detailed protocols for its sensory evaluation, and a summary of its known physicochemical characteristics.

Sensory Profile of this compound

This compound is characterized by a complex and pleasant fruity odor and flavor. Its sensory profile is a composite of several descriptors, with the primary notes being sweet and fruity, often specified as apple and pear-like.[1] Secondary notes can include raspberry, green banana, and a subtle sweet, creamy nuance.[1][2] The overall impression is one of a fresh and sweet fruitiness.

Table 1: Sensory Descriptors for this compound

DescriptorDescriptionReferences
Primary Notes Sweet, Fruity, Apple, Pear[1]
Secondary Notes Raspberry, Green Banana, Creamy, Ethereal[1][2]

Quantitative Sensory Data

Quantitative data for this compound is crucial for its application in sensory research and product formulation. Key parameters include its odor detection threshold and recommended usage levels.

Table 2: Quantitative Data for this compound

ParameterValueMediumReferences
Odor Detection Threshold 0.0052 ppmNot Specified
Recommended Usage Level (Fragrance) Up to 2.0%Fragrance Concentrate
Boiling Point 168 °CN/A
Density 0.853 g/mL at 20 °CN/A

Experimental Protocols for Sensory Evaluation

The sensory evaluation of this compound can be conducted using established methodologies for aroma and flavor analysis. The following protocols are adapted for the specific assessment of this fruity ester.

QDA is employed to identify and quantify the sensory attributes of this compound using a trained panel.[3]

Objective: To develop a comprehensive sensory profile of this compound.

Materials:

  • This compound (high purity)

  • Deionized, odorless water or neutral oil (for dilution)

  • Odorless glass containers with lids

  • Reference standards for sensory descriptors (e.g., fresh apple, pear, banana)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-12 individuals with prior experience in sensory evaluation.

    • Screen candidates for their ability to discriminate between different fruity aromas.

    • Conduct training sessions (15-20 hours) to familiarize the panel with the aroma profile of this compound and other fruity esters.

    • Develop a consensus on a lexicon of sensory descriptors and their definitions.

    • Use reference standards to anchor the sensory terms for the panelists.

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of 10 ppm in deionized, odorless water.

    • Present 15 mL of the sample in identical, coded, odorless glass containers at room temperature (22 ± 1°C).

    • The order of sample presentation should be randomized for each panelist to minimize order effects.[1]

  • Sensory Evaluation:

    • Conduct the evaluation in individual sensory booths.[1]

    • Instruct panelists to evaluate the aroma by sniffing the headspace of the container.

    • For flavor analysis, panelists should take a small sip, hold it in their mouth for 5 seconds, and then expectorate.[1]

    • Panelists will rate the intensity of each agreed-upon sensory descriptor on a 10-point unstructured line scale, where 0 represents "not perceived" and 10 represents "very strong".[1]

    • Provide panelists with deionized water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Collect intensity ratings from all panelists for each descriptor.

    • Analyze the data using Analysis of Variance (ANOVA) to identify significant differences in sensory attributes.

    • Use post-hoc tests (e.g., Tukey's HSD) to compare mean intensity ratings.

    • Generate a sensory profile for this compound, often visualized as a spider or radar plot.

This protocol determines the lowest concentration of this compound that can be detected by a sensory panel.

Objective: To establish the odor detection threshold of this compound in a specific medium (e.g., water or air).

Materials:

  • This compound (high purity)

  • Odor-free medium (e.g., deionized water, purified air)

  • A series of dilution blanks

  • Triangle test cups or olfactometer

Procedure:

  • Panelist Selection:

    • Select a panel of 20-30 individuals screened for normal olfactory acuity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired medium.

    • Create a series of ascending dilutions from the stock solution. The dilution factor should be consistent (e.g., 1:3).

  • Testing Methodology (Ascending Forced-Choice Method):

    • Present panelists with three samples at each concentration level: two blanks (medium only) and one containing the diluted this compound.

    • Ask panelists to identify the sample that is different from the other two.

    • Start with the lowest concentration and proceed to higher concentrations.

    • The individual's threshold is the lowest concentration at which they can correctly identify the odd sample in two consecutive presentations.

  • Data Analysis:

    • Calculate the geometric mean of the individual thresholds to determine the panel's odor detection threshold.

GC-O is used to identify the specific aroma-active compounds in a sample.[4]

Objective: To separate and identify the odorous components of a sample containing this compound.

Materials:

  • Sample containing this compound

  • Gas chromatograph equipped with a sniffing port

  • Appropriate GC column (e.g., non-polar or polar capillary column)

  • Trained sensory assessors

Procedure:

  • Sample Preparation:

    • Prepare the sample for injection. This may involve solvent extraction, headspace analysis, or solid-phase microextraction (SPME) to isolate volatile compounds.[3]

  • GC Separation:

    • Inject the prepared sample into the gas chromatograph.

    • The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.[3]

  • Olfactometry:

    • The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port.

    • A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.

  • Data Analysis:

    • Correlate the retention times of the perceived odors with the peaks on the chromatogram to identify the aroma-active compounds, including this compound.

Signaling Pathways in Sensory Perception

The perception of this compound involves the activation of olfactory and potentially trigeminal sensory pathways. While the specific receptors for this compound have not been definitively identified, the general mechanisms are well-understood.

The odor of this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium of the nasal cavity.[3]

Olfactory_Signaling_Pathway cluster_0 Olfactory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_Influx Allows Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Generalized olfactory signal transduction cascade.

At higher concentrations, volatile compounds like this compound can stimulate the trigeminal nerve, leading to sensations such as pungency, tingling, or cooling.[5] This is mediated by various ion channels, such as those from the Transient Receptor Potential (TRP) family, expressed on trigeminal nerve endings.

Trigeminal_Signaling_Pathway cluster_1 Trigeminal Neuron Stimulant This compound (at high concentration) TRP_Channel TRP Ion Channel (e.g., TRPA1, TRPV1) Stimulant->TRP_Channel Activates Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRP_Channel->Cation_Influx Opens to allow Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action Potential to Trigeminal Ganglion Depolarization->Action_Potential

Caption: Generalized trigeminal chemosensory pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive sensory analysis of this compound.

Sensory_Workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis SamplePrep Sample Preparation (this compound Solution) QDA Quantitative Descriptive Analysis (QDA) SamplePrep->QDA Threshold Odor Detection Threshold Testing SamplePrep->Threshold DataAnalysis Statistical Analysis (ANOVA, etc.) QDA->DataAnalysis Threshold->DataAnalysis Profile Generate Sensory Profile DataAnalysis->Profile AromaID Identify Aroma- Active Compounds Profile->AromaID Correlate GCO_Prep Sample Preparation (Extraction/SPME) GCO Gas Chromatography- Olfactometry (GC-O) GCO_Prep->GCO GCO->AromaID

Caption: Workflow for sensory and instrumental analysis.

Conclusion

This compound is a significant aroma compound with a distinct and desirable fruity profile. The protocols and information provided herein offer a framework for its systematic study in sensory science. Further research is warranted to identify the specific olfactory and trigeminal receptors that mediate its perception, which will provide deeper insights into the molecular mechanisms of fruity aroma sensation.

References

Application Notes and Protocols for the Enzymatic Esterification of Isobutyl Valerate in Solvent-Free Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl valerate (B167501) is a valuable ester recognized for its characteristic fruity, apple-like aroma, making it a significant compound in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis of such esters often involves harsh reaction conditions, the use of environmentally harmful catalysts, and the generation of unwanted byproducts. Enzymatic esterification, particularly in solvent-free systems, presents a green and sustainable alternative, offering high specificity, mild reaction conditions, and simpler downstream processing.

This document provides detailed application notes and experimental protocols for the synthesis of isobutyl valerate via enzymatic esterification in a solvent-free environment. The methodologies are primarily based on the use of immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435), a robust and widely used biocatalyst for ester synthesis.

Reaction Scheme and Signaling Pathway

The enzymatic synthesis of this compound proceeds through the esterification of isovaleric acid with isobutanol, catalyzed by a lipase. The reaction is a reversible equilibrium process where water is formed as a byproduct. In a solvent-free system, the substrates themselves act as the reaction medium.

The generally accepted kinetic model for this type of reaction is the Ping-Pong Bi-Bi mechanism. In this mechanism, the enzyme first reacts with the acyl donor (isovaleric acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the alcohol (isobutanol) binds to the acyl-enzyme intermediate, leading to the formation of the ester (this compound) and the regeneration of the free enzyme. Substrate inhibition, particularly by the acid at high concentrations, can occur.

EnzymaticEsterification cluster_reactants Reactants cluster_enzyme Enzyme cluster_intermediates Intermediates cluster_products Products Isovaleric Acid Isovaleric Acid Acyl-Enzyme Intermediate (E-Acyl) Acyl-Enzyme Intermediate (E-Acyl) Isovaleric Acid->Acyl-Enzyme Intermediate (E-Acyl) + E Isobutanol Isobutanol Lipase (E) Lipase (E) E-Acyl-Alcohol Complex E-Acyl-Alcohol Complex Acyl-Enzyme Intermediate (E-Acyl)->E-Acyl-Alcohol Complex + Isobutanol Water Water Acyl-Enzyme Intermediate (E-Acyl)->Water - H2O This compound This compound E-Acyl-Alcohol Complex->this compound This compound->Lipase (E) + E (regenerated)

Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the enzymatic synthesis of short-chain esters, such as isobutyl propionate (B1217596) and isoamyl butyrate, in solvent-free systems. These values provide a strong starting point for the optimization of this compound synthesis.

Table 1: Effect of Reaction Temperature on Ester Conversion

Temperature (°C)Conversion (%) of Isobutyl Propionate[1]Conversion (%) of Isoamyl Butyrate
30~75~96
4092.52~90
50~88~85
60~85~78

Table 2: Effect of Substrate Molar Ratio (Acid:Alcohol) on Ester Conversion

Molar Ratio (Acid:Alcohol)Conversion (%) of Isobutyl Propionate[1]Conversion (%) of Isoamyl Butyrate
1:1~70~85
1:2~85~92
1:392.52~95
1:4~90~93

Table 3: Effect of Enzyme Loading on Ester Conversion

Enzyme Loading (% w/w)Conversion (%) of Isobutyl Propionate[1]Conversion (%) of Isoamyl Butyrate
2~78~80
3~85~88
4~90~93
592.52~96

Table 4: Time Course of a Typical Enzymatic Esterification Reaction

Reaction Time (hours)Conversion (%) of Isobutyl Propionate[1]
2~40
4~65
6~80
8~90
1092.52
12~93

Experimental Protocols

The following are detailed protocols for the key experiments in the enzymatic synthesis of this compound.

Protocol 1: Immobilization of Lipase (General Procedure)

While commercially available immobilized lipases like Novozym 435 are recommended for ease of use, this protocol outlines a general procedure for immobilizing lipase on a support.

Materials:

  • Lipase from Candida antarctica B

  • Immobilization support (e.g., macroporous acrylic resin)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Glutaraldehyde (B144438) solution (2.5% v/v in phosphate buffer)

  • Distilled water

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Support Preparation: Wash the support material with distilled water to remove any impurities and dry at 60°C for 4 hours.

  • Activation: Suspend the support in the glutaraldehyde solution and stir gently for 2 hours at room temperature.

  • Washing: Filter the activated support and wash thoroughly with distilled water to remove excess glutaraldehyde.

  • Enzyme Immobilization: Prepare a lipase solution in the phosphate buffer. Add the activated support to the enzyme solution and stir gently at 4°C for 12 hours.

  • Final Washing: Filter the immobilized enzyme and wash with phosphate buffer to remove any unbound enzyme.

  • Drying and Storage: Dry the immobilized lipase under vacuum at room temperature and store at 4°C until use.

Protocol 2: Enzymatic Esterification of this compound

This protocol describes the batch synthesis of this compound in a solvent-free system.

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • Isovaleric acid

  • Isobutanol

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Reactant Preparation: In the reaction vessel, add isovaleric acid and isobutanol in the desired molar ratio (e.g., 1:3).

  • Water Removal: Add activated molecular sieves (approximately 10% w/v of the total reactants) to the mixture to remove the water produced during the reaction and shift the equilibrium towards ester formation.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 2-5% (w/w) of the total substrate mass.

  • Reaction: Seal the vessel and place it in a shaking incubator at the desired temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).

  • Sampling: At regular intervals, withdraw small aliquots of the reaction mixture for analysis.

  • Reaction Termination: After the desired reaction time or when equilibrium is reached, terminate the reaction by filtering out the immobilized enzyme.

  • Product Analysis: Analyze the samples to determine the concentration of this compound and the remaining substrates.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Mix Isovaleric Acid & Isobutanol B Add Molecular Sieves A->B C Add Immobilized Lipase B->C D Incubate at controlled Temperature & Agitation C->D E Withdraw Samples Periodically D->E F Filter to remove Enzyme E->F G Analyze by GC-FID F->G

Figure 2: General experimental workflow for enzymatic esterification.
Protocol 3: Analytical Method - Gas Chromatography (GC-FID)

This protocol provides a general method for the quantification of this compound and the substrates.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile compounds (e.g., DB-5 or equivalent)

GC Conditions (starting point for optimization):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate

  • Injection Volume: 1 µL (split or splitless, to be optimized)

Sample Preparation:

  • Dilute the reaction samples in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration within the linear range of the detector.

  • Add an internal standard (e.g., n-dodecane) to both the samples and calibration standards for improved accuracy.

Quantification:

  • Prepare a series of standard solutions of this compound, isovaleric acid, and isobutanol of known concentrations.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Calculate the concentration of each component in the samples based on the peak areas and the calibration curve. The conversion of the limiting substrate (typically isovaleric acid) can then be calculated.

Concluding Remarks

The enzymatic esterification of this compound in a solvent-free system is a highly promising and sustainable method for the production of this important flavor and fragrance compound. The use of immobilized lipases, particularly Novozym 435, offers high conversion rates under mild conditions. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to develop and optimize this biocatalytic process. Further optimization of reaction parameters for specific production scales and requirements is encouraged to maximize efficiency and yield.

References

Application Note: Solid-Phase Microextraction (SPME) for Isobutyl Valerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds.[1][2] This application note provides a detailed protocol for the quantitative analysis of isobutyl valerate (B167501), a common ester found in various matrices such as food, beverages, and pharmaceutical formulations, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Isobutyl valerate (C9H18O2, MW: 158.24 g/mol ) is known for its fruity aroma and is a key component in many flavor and fragrance profiles.[3]

The HS-SPME technique involves the partitioning of analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption of the analytes into the GC-MS system for separation and detection.[4][5] This method offers significant advantages over traditional extraction techniques, including reduced sample volume, minimal matrix effects, and ease of automation.[4]

Experimental Protocols

This section details the optimized methodology for the analysis of this compound using HS-SPME-GC-MS.

Materials and Reagents
  • This compound standard: Analytical grade

  • Internal Standard (IS): e.g., 2-methyl-1-pentanol (B47364) or other suitable compound not present in the sample matrix.

  • Sodium chloride (NaCl): Analytical grade, for salting out.

  • Deionized water: For preparation of standards and blanks.

  • Sample Vials: 20 mL amber glass vials with PTFE/silicone septa screw caps.

  • SPME Fiber Assembly: Manual or autosampler-compatible holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm). This fiber is recommended for its broad applicability to volatile and semi-volatile compounds.[2][5][6]

Standard Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking appropriate aliquots of the stock solution into deionized water or a matrix blank in 20 mL headspace vials. The concentration range should be selected to bracket the expected concentration of this compound in the samples. Spike each standard and sample with the internal standard at a constant concentration.

HS-SPME Procedure
  • Sample Preparation: Place a 5 mL aliquot of the liquid sample or standard into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace.[4]

  • Equilibration: Seal the vial and place it in a heater/agitator. Incubate the sample at 60°C for 15 minutes with constant agitation (e.g., 250 rpm) to allow for equilibration of this compound between the sample and the headspace.[7]

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C.[7][8]

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption at 250°C for 5 minutes in splitless mode.[7]

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: VF-5ms capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 125°C at 3°C/min.

    • Ramp 2: Increase to 230°C at 7°C/min.

    • Ramp 3: Increase to 300°C at 20°C/min, hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selective Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 57, 70, 85, 101, 115) and the internal standard. Full scan mode can be used for qualitative analysis.

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound and other volatile esters using SPME-GC-MS. These values are representative and may vary depending on the specific instrumentation and sample matrix.

Table 1: Method Validation Parameters for this compound Analysis by HS-SPME-GC-MS

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 1 µg/L
Limit of Quantification (LOQ)0.03 - 5 µg/L
Recovery85 - 115%
Precision (RSD%)< 15%

Data adapted from similar volatile ester analyses.[9]

Table 2: Quantitative Data for Isobutyl Acetate (B1210297) (a structural analog) by SPME-GC-MS

ParameterValue
Method Detection Limit (MDL)0.25 ppmv

Data from a vapor-phase analysis of isobutyl acetate.[10]

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the HS-SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample/Standard (5 mL) Add_NaCl Add NaCl (1.5 g) Sample->Add_NaCl Seal_Vial Seal Vial Add_NaCl->Seal_Vial Equilibration Equilibration (60°C, 15 min) Seal_Vial->Equilibration Extraction Extraction (60°C, 30 min) Equilibration->Extraction Desorption Desorption (250°C, 5 min) Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

Logical Relationship of SPME Parameters

The diagram below shows the logical relationship and key considerations for optimizing the HS-SPME method.

SPME_Optimization cluster_params SPME Parameters cluster_output Method Performance Analyte Analyte Properties (Volatility, Polarity) Fiber Fiber Coating (e.g., DVB/CAR/PDMS) Analyte->Fiber Temp Extraction Temp. Analyte->Temp Matrix Sample Matrix (Complexity, pH) Matrix->Fiber Salt Salt Addition Matrix->Salt Sensitivity Sensitivity Fiber->Sensitivity Time Extraction Time Temp->Time affects equilibrium Temp->Sensitivity Time->Sensitivity Agitation Agitation Agitation->Time reduces time Reproducibility Reproducibility Agitation->Reproducibility Salt->Sensitivity Accuracy Accuracy Sensitivity->Accuracy Reproducibility->Accuracy

Caption: Key parameters influencing SPME method optimization.

References

Application Notes: Isobutyl Valerate in Synthetic Fruit Flavor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyl valerate (B167501) (IUPAC name: 2-methylpropyl pentanoate) is an organic ester recognized for its potent, fruity aroma.[1] As a volatile organic compound, it is a significant contributor to the natural scent profile of various fruits and is synthetically produced for extensive use in the flavor and fragrance industry.[2] Its characteristic ethereal and fruity notes make it a valuable component for creating and enhancing fruit flavor profiles, particularly apple, apricot, and pineapple. These application notes provide an overview of isobutyl valerate's properties, its role in flavor formulations, and its regulatory status.

Chemical and Physical Properties

This compound is a colorless liquid with physical and chemical properties that make it suitable for use in flavor concentrates. It is miscible with alcohol and oils, which are common solvents in flavor manufacturing.[3]

PropertyValueReference
IUPAC Name 2-methylpropyl pentanoate[4]
Synonyms Isobutyl pentanoate, Valeric acid, isobutyl ester[1][4]
CAS Number 10588-10-0[5]
Molecular Formula C₉H₁₈O₂[4][5]
Molecular Weight 158.24 g/mol [4]
Boiling Point 169-179 °C at 760 mmHg[1][3]
Density ~0.86 g/cm³[3][5]
Flash Point 55.56 - 63 °C[1][6]
Solubility Almost insoluble in water; soluble in propylene (B89431) glycol, miscible with alcohol and oils.[1][3]
Organoleptic Profile

The sensory characteristics of this compound are key to its application in flavor creation.

  • Odor: Described as ethereal, fruity, and reminiscent of apple and pear.[2][6]

  • Flavor: Fruity taste profile.[1]

Natural Occurrence

This compound is a naturally occurring component in a variety of fruits and fermented products, contributing to their characteristic aroma. While its presence is well-documented, specific concentrations can vary widely based on cultivar, ripeness, and processing.

SourceStatusReference
Apple Juice Present[1]
Cheddar Cheese Present[1]
Rum Present[1]
Wild Strawberry Present[1]
Tomato Present[1]
Vanilla Present[1]
Application in Synthetic Fruit Flavors

This compound is a versatile ester used to impart a fresh, sweet, and fruity character to flavor formulations. It is particularly effective in building the profiles of pome and stone fruits.

  • Apple Flavors: It contributes to the juicy and ripe notes in various apple flavor profiles. It is often used in conjunction with other esters like isoamyl valerate and hexyl acetate (B1210297) to create a complete and authentic apple aroma.[7][8]

  • Apricot Flavors: In apricot formulations, this compound can enhance the fruity body of the flavor, complementing other characteristic esters and lactones.

  • Pineapple Flavors: While less dominant than in apple flavors, it can be used to add complexity and a sweet, fruity lift to pineapple profiles, often blended with compounds like allyl hexanoate (B1226103) and ethyl butyrate.[9][10]

The following table provides suggested starting concentrations for incorporating this compound into synthetic fruit flavor concentrates. These levels are intended as a guide for formulation development and may be optimized based on the desired flavor profile and final application.

Flavor ProfileSuggested Concentration in Flavor Concentrate (%)Key Contributing Notes
Apple 0.5 - 2.0Fruity, sweet, ripe apple
Apricot 0.2 - 1.0Fruity body, sweet undertones
Pineapple 0.1 - 0.5Bright fruity lift, complexity
Regulatory Status
  • FEMA/GRAS: this compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[5]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded there is "no safety concern at current levels of intake when used as a flavouring agent."[11]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Beverage Matrix via GC-MS

This protocol outlines a method for the extraction and quantification of this compound from a clear liquid beverage matrix, such as a fruit-flavored soda or juice, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To accurately determine the concentration of this compound in a liquid beverage sample.

2. Materials and Reagents:

  • Sample: Fruit-flavored beverage

  • Standard: this compound (≥98% purity)

  • Internal Standard (IS): 2-Methyl-1-pentanol or cyclohexanone

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate (B86663)

  • Volumetric flasks, pipettes, vials

  • Gas Chromatograph with Mass Spectrometer detector (GC-MS)

3. Sample Preparation (Liquid-Liquid Extraction):

  • Spike a 10 mL aliquot of the beverage sample with a known concentration of the internal standard.

  • Transfer the sample to a separatory funnel.

  • Add 5 mL of dichloromethane, stopper, and shake vigorously for 2 minutes, periodically venting pressure.

  • Allow the layers to separate completely.

  • Drain the lower organic layer (DCM) into a flask containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction twice more with fresh 5 mL portions of DCM, combining the organic layers.

  • Carefully concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent[12]

  • Injection: 1 µL, splitless mode[13]

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min[13]

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 6 °C/min to 240 °C[13]

    • Hold at 240 °C for 5 minutes

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Acquisition Mode: Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound include m/z 56, 57, 85, and 102.

5. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in DCM, each containing the same concentration of the internal standard as the samples.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the sample extract from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. 10 mL Beverage Sample B 2. Spike with Internal Standard A->B F 6. Inject 1 µL into GC-MS C 3. Liquid-Liquid Extraction with Dichloromethane B->C D 4. Dry with Na₂SO₄ C->D E 5. Concentrate to 1 mL D->E E->F G 7. Separation on HP-5MS Column F->G I 9. Integrate Peak Areas H 8. Detection by Mass Spectrometer G->H H->I J 10. Construct Calibration Curve I->J K 11. Quantify Concentration J->K

Workflow for GC-MS Quantification of this compound.
Protocol 2: Sensory Evaluation of a Synthetic Apple Flavor

This protocol describes a triangle test and a descriptive analysis to evaluate the sensory contribution of this compound in a synthetic apple flavor formulation.

1. Objective:

  • To determine if a perceptible difference exists between an apple flavor with and without this compound (Triangle Test).

  • To characterize the sensory attributes of an apple flavor containing this compound (Descriptive Analysis).

2. Panelist Selection:

  • Recruit 15-20 panelists trained in sensory evaluation of food products.[14]

  • Screen panelists for their ability to detect and describe fruity and ester-like aromas.

3. Sample Preparation:

  • Prepare two apple flavor formulations in a neutral base (e.g., sugar water at 10% sucrose):

    • Control: A standard apple flavor formulation.

    • Test: The same formulation with the addition of 1.0% this compound.

  • Label the samples with random three-digit codes.

  • Present 20 mL of each sample in identical, odor-free cups at room temperature.

4. Part A: Triangle Test Protocol:

  • Present each panelist with a tray containing three coded samples. Two of the samples are identical (either both Control or both Test), and one is different.

  • The presentation order should be randomized for each panelist.

  • Instruct panelists to taste each sample from left to right.

  • Ask panelists to identify the "odd" or "different" sample.

  • Provide water and unsalted crackers for palate cleansing between samples.

  • Analyze the results statistically to determine if the number of correct identifications is significant (p < 0.05).

5. Part B: Descriptive Analysis Protocol:

  • Conduct a separate session with the trained panelists.

  • Present the "Test" sample (apple flavor with this compound).

  • Ask panelists to rate the intensity of pre-defined sensory attributes on a 9-point scale (1 = not perceptible, 9 = extremely intense).

  • Key attributes for an apple flavor may include:

    • Overall Aroma Intensity

    • Fruity

    • Green/Unripe Apple

    • Ripe/Red Apple

    • Sweet

    • Ethereal/Solvent-like

    • Aftertaste

  • Compile the data and calculate the mean scores for each attribute to create a sensory profile (spider web plot).

Sensory_Workflow cluster_setup Setup cluster_triangle Part A: Triangle Test cluster_descriptive Part B: Descriptive Analysis A 1. Panelist Selection (15-20 trained members) B 2. Sample Preparation (Control vs. Test with this compound) A->B C 3. Random Coding of Samples B->C D 4. Present 3 Samples (2 identical, 1 odd) C->D G 7. Present 'Test' Sample C->G E 5. Panelists Identify Odd Sample D->E F 6. Statistical Analysis (p < 0.05) E->F Result1 Perceptible Difference? F->Result1 H 8. Rate Intensity of Attributes (e.g., Fruity, Ripe, Sweet) G->H I 9. Generate Sensory Profile H->I Result2 Flavor Profile Characterized I->Result2

Workflow for Sensory Evaluation of a Flavor Formulation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fischer Esterification for Isobutyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isobutyl valerate (B167501) via Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and catalyst for the synthesis of isobutyl valerate?

The standard synthesis of this compound is achieved through the Fischer esterification of valeric acid (pentanoic acid) with isobutanol (2-methyl-1-propanol), utilizing a strong acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]

Q2: My reaction yield is very low. What are the common causes?

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][3] The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[4] Other common causes include:

  • Insufficient catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.

  • Low reaction temperature: The reaction may not have reached the necessary temperature to proceed efficiently.

  • Short reaction time: The reaction may not have been allowed to run long enough to reach equilibrium.

  • Purity of reagents: The presence of water in the starting materials will inhibit the reaction.

Q3: How can I shift the equilibrium to favor the formation of this compound?

To maximize the yield of this compound, it is essential to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive reactant, in this case, isobutanol, is used in excess.[4][5]

  • Removing water as it is formed: This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture.[2][4]

Q4: What are potential side reactions during the synthesis of this compound?

The most common "side reaction" is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. Other potential side reactions, especially at higher temperatures, can include the dehydration of isobutanol to form isobutylene (B52900) or the formation of diisobutyl ether.

Q5: During the workup, I'm having trouble separating the organic and aqueous layers. What should I do?

Emulsion formation can sometimes occur during the aqueous wash steps. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product formation (checked by TLC or GC) Presence of water in reagents or glassware.Ensure all glassware is thoroughly dried and use anhydrous reagents.
Insufficient amount or inactive catalyst.Use a fresh, concentrated acid catalyst in the recommended amount (see protocol).
Reaction temperature is too low.Ensure the reaction mixture is refluxing gently. The temperature should be at or near the boiling point of the isobutanol.
Reaction time is too short.Allow the reaction to proceed for a longer duration, monitoring its progress by TLC or GC.
Significant amount of unreacted valeric acid remaining Equilibrium has been reached, but conversion is low.Use a larger excess of isobutanol and/or remove water using a Dean-Stark apparatus.[2][4]
Product is contaminated with a dark-colored impurity Side reactions due to excessive heat.Reduce the heating mantle temperature to maintain a gentle reflux and avoid charring.
Milky or cloudy organic layer after workup Incomplete removal of water.Wash the organic layer with brine and dry thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
Product has a sharp, acidic smell after purification Incomplete removal of valeric acid or the acid catalyst.Ensure thorough washing with sodium bicarbonate solution until the aqueous layer is basic. Check the pH of the final aqueous wash.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Molar Ratio (Isobutanol:Valeric Acid) 2:1 to 4:1Using an excess of the alcohol drives the equilibrium towards the product.[4][5]
Catalyst (Conc. H₂SO₄) Amount 1-5 mol% relative to the limiting reagent (valeric acid)A catalytic amount is sufficient; excess can lead to side reactions.
Reaction Temperature Reflux (~108 °C, the boiling point of isobutanol)Gentle reflux is ideal to ensure a steady reaction rate without excessive evaporation or side reactions.
Reaction Time 2-4 hoursReaction progress should be monitored by TLC or GC to determine completion.
Boiling Point of this compound ~170 °CUseful for purification by distillation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Valeric acid

  • Isobutanol

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine valeric acid and isobutanol (in a molar ratio between 1:2 and 1:4). Add a magnetic stir bar and a few boiling chips.

  • Catalyst Addition: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% of the valeric acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 2-4 hours, monitoring the reaction by TLC or GC if possible.

  • Workup - Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.

  • Aqueous Wash: Wash the organic layer with water, followed by 5% sodium bicarbonate solution to neutralize any remaining acid (check the aqueous layer with pH paper to ensure it is basic). Vent the separatory funnel frequently as carbon dioxide gas will be evolved. Finally, wash the organic layer with brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Decant or filter the dried organic solution into a clean, dry round-bottom flask and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 170 °C.

Visualizations

Fischer_Esterification_Mechanism valeric_acid Valeric Acid protonated_carbonyl Protonated Carbonyl valeric_acid->protonated_carbonyl + H+ isobutanol Isobutanol tetrahedral_intermediate Tetrahedral Intermediate isobutanol->tetrahedral_intermediate protonated_carbonyl->tetrahedral_intermediate + Isobutanol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H2O water Water tetrahedral_intermediate->water isobutyl_valerate This compound protonated_ester->isobutyl_valerate - H+ H_plus_regenerated H+ H_plus H+ H_plus->protonated_carbonyl

Caption: Fischer Esterification Mechanism for this compound.

experimental_workflow start Start reactants Combine Valeric Acid, Isobutanol, and H2SO4 start->reactants reflux Reflux for 2-4 hours reactants->reflux workup Workup: Aqueous Washes reflux->workup drying Dry Organic Layer workup->drying solvent_removal Solvent Removal drying->solvent_removal distillation Purification by Distillation solvent_removal->distillation product Pure this compound distillation->product end End product->end

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_tree low_yield Low Yield? check_reagents Reagents Anhydrous? low_yield->check_reagents Start check_catalyst Catalyst Amount/Activity Correct? check_reagents->check_catalyst Yes dry_reagents Dry Reagents/Glassware check_reagents->dry_reagents No check_conditions Reaction Time/Temp Sufficient? check_catalyst->check_conditions Yes add_catalyst Add More/Fresh Catalyst check_catalyst->add_catalyst No shift_equilibrium Shift Equilibrium: - Increase excess alcohol - Remove H2O check_conditions->shift_equilibrium Yes increase_time_temp Increase Time/Temperature check_conditions->increase_time_temp No good_yield Good Yield shift_equilibrium->good_yield yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No dry_reagents->good_yield add_catalyst->good_yield increase_time_temp->good_yield

Caption: Troubleshooting Decision Tree for Low Yield.

References

Technical Support Center: Synthesis of Isobutyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl valerate (B167501).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isobutyl valerate, focusing on side reactions and their mitigation.

Issue Potential Cause Recommended Solution Expected Outcome
Low Yield of this compound Incomplete Reaction: The Fischer esterification is an equilibrium reaction.- Use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product.[1][2][3]- Use an excess of one reactant, typically the less expensive one (isobutanol).Increased conversion of starting materials to this compound.
Hydrolysis of Ester: The presence of water can lead to the reverse reaction, hydrolyzing the ester back to the carboxylic acid and alcohol.- Ensure all reactants and solvents are anhydrous.- Efficiently remove water during the reaction using a Dean-Stark trap or molecular sieves.[3][4]Minimized loss of product due to hydrolysis.
Presence of Isobutylene Impurity Dehydration of Isobutanol: The acidic catalyst and heat can cause the dehydration of isobutanol to isobutylene.- Maintain the reaction temperature at the minimum required for esterification.- Consider using a milder acid catalyst, such as p-toluenesulfonic acid, instead of concentrated sulfuric acid.[5]Reduced formation of isobutylene, leading to a purer product.
Presence of Diisobutyl Ether Impurity Self-Condensation of Isobutanol: The acid catalyst can promote the condensation of two isobutanol molecules to form diisobutyl ether.- Control the reaction temperature to avoid excessive heat.- Use the stoichiometric amount of alcohol or a slight excess, as a large excess can favor ether formation.Minimized formation of diisobutyl ether.
Presence of Unreacted Valeric Acid Incomplete Reaction or Inefficient Work-up: Residual acidic starting material.- Ensure the reaction goes to completion by monitoring with TLC or GC.- During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any unreacted valeric acid.[1][6]A final product free of acidic impurities.
Emulsion Formation During Work-up Presence of Unreacted Starting Materials or Byproducts: Soaps can form if a strong base is used for neutralization in the presence of unreacted carboxylic acid.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to break the emulsion.- If necessary, filter the mixture through a pad of celite.Clear separation of the organic and aqueous layers.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification.[7] This involves the acid-catalyzed reaction of valeric acid with isobutanol.[7]

Q2: What are the main side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions include:

  • Hydrolysis: The reverse reaction of esterification, where the ester reacts with water to form the carboxylic acid and alcohol.[3]

  • Dehydration of Isobutanol: Under acidic conditions and heat, isobutanol can dehydrate to form isobutylene.

  • Formation of Diisobutyl Ether: The acid catalyst can also promote the self-condensation of isobutanol to yield diisobutyl ether.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials (valeric acid and isobutanol) and the appearance of the product spot (this compound). Gas chromatography (GC) can also be used for a more quantitative assessment of the reaction's progress.

Q4: What is the purpose of washing the reaction mixture with sodium bicarbonate solution during the work-up?

A4: The sodium bicarbonate wash is crucial for neutralizing the acid catalyst (e.g., sulfuric acid) and removing any unreacted valeric acid from the organic layer.[1][6] This is an essential purification step.

Q5: How can I purify the final this compound product?

A5: After the aqueous work-up, the crude this compound can be purified by distillation. The fraction collected at the boiling point of this compound (approximately 169-171 °C) will be the purified product.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus to drive the reaction to completion.

Materials:

  • Valeric acid

  • Isobutanol

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask, add valeric acid (e.g., 0.5 mol), isobutanol (e.g., 0.75 mol, 1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) or p-toluenesulfonic acid (e.g., 1 g).

  • Add toluene (e.g., 50 mL) as a solvent to facilitate azeotropic removal of water.

  • Assemble the Dean-Stark apparatus with the flask and a condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will collect in the arm of the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL) or until no more gas evolves.

    • Saturated sodium chloride solution (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 169-171 °C.

  • Characterize the product by obtaining the yield, boiling point, and spectroscopic data (e.g., IR, NMR, and GC-MS).

Data Presentation

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Refractive Index
Valeric Acid102.13186-1870.9391.408
Isobutanol74.121080.8021.396
This compound158.24169-1710.8541.407
Isobutylene56.11-70.588N/A
Diisobutyl Ether130.23122-1230.7551.392

Visualizations

Fischer_Esterification_Workflow Reactants Valeric Acid + Isobutanol + Acid Catalyst ReactionVessel Reaction at Reflux (with Dean-Stark Trap) Reactants->ReactionVessel Workup Aqueous Work-up (NaHCO3, Brine) ReactionVessel->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Valeric Acid Valeric Acid This compound This compound Valeric Acid->this compound + Isobutanol (H+) Isobutanol_main Isobutanol Isobutanol_main->this compound Isobutanol_side Isobutanol Isobutylene Isobutylene Isobutanol_side->Isobutylene - H2O (H+, Heat) Diisobutyl Ether Diisobutyl Ether Isobutanol_side->Diisobutyl Ether + Isobutanol - H2O (H+, Heat)

Caption: Main and side reactions in this compound synthesis.

References

Purification of isobutyl valerate from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of isobutyl valerate (B167501) from unreacted starting materials, primarily isovaleric acid and isobutanol, following a Fischer esterification reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to "work up" the reaction mixture after esterification?

A1: The Fischer esterification reaction is an equilibrium process, meaning that at the end of the reaction, the mixture contains not only the desired isobutyl valerate but also unreacted isovaleric acid, unreacted isobutanol, the acid catalyst (commonly sulfuric acid), and water.[1][2] A work-up procedure is essential to remove these impurities and isolate the pure ester.

Q2: What is the purpose of washing the crude ester with a sodium bicarbonate or sodium carbonate solution?

A2: Washing with a mild aqueous base such as sodium bicarbonate or sodium carbonate is a critical step to neutralize and remove any remaining acidic components.[1][3] This includes the unreacted isovaleric acid and the acid catalyst.[1][4] The base reacts with the acids to form their corresponding sodium salts, which are soluble in water and can thus be easily separated from the organic layer containing the ester.[1] You will typically observe the evolution of carbon dioxide gas (effervescence) during this wash, which ceases once all the acid has been neutralized.[3][5]

Q3: I've noticed an emulsion forming during the washing steps. How can I resolve this?

A3: Emulsion formation, where the organic and aqueous layers do not separate cleanly, is a common issue. It can be caused by vigorous shaking or the presence of impurities that act as surfactants. To resolve this, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking it vigorously.

  • Add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer, helping to break the emulsion.[1]

  • If the emulsion persists, filtering the mixture through a pad of celite or glass wool can sometimes be effective.

Q4: How do I effectively remove water from the isolated ester?

A4: After the aqueous washes, the organic layer will be saturated with a small amount of water. This residual water is typically removed in two stages. First, a wash with brine helps to draw out the bulk of the dissolved water.[6] Subsequently, the organic layer is treated with an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove the remaining traces of water.

Q5: Which drying agent is most suitable for this compound?

A5: Anhydrous magnesium sulfate and anhydrous sodium sulfate are both commonly used and effective for drying esters.[7] Magnesium sulfate is a faster and more efficient drying agent, but it is slightly acidic. Sodium sulfate is neutral and has a high capacity for water, but it works more slowly.[7] For a neutral compound like this compound, either is generally acceptable. Calcium chloride is also a possibility but can sometimes form complexes with esters.[7]

Q6: What is the final step in purifying this compound?

A6: After washing and drying, the final purification is typically achieved by fractional distillation.[6][8] This technique separates liquids based on their boiling points. Since this compound has a significantly different boiling point from any remaining isobutanol, this method is very effective in obtaining a high-purity product.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction (equilibrium not driven to products).Use an excess of one reactant (typically the less expensive one, isobutanol) or remove water as it forms using a Dean-Stark apparatus.[9]
Loss of product during work-up.Ensure careful separation of layers in the separatory funnel. Avoid overly vigorous shaking to prevent emulsion formation. Ensure all equipment is clean and dry to prevent product loss on surfaces.
Product is Contaminated with Isovaleric Acid (acidic smell) Incomplete neutralization during the bicarbonate wash.Wash the organic layer again with sodium bicarbonate solution until effervescence ceases. Test the aqueous wash with pH paper to ensure it is basic.
Product is Contaminated with Isobutanol Inefficient separation during distillation.Ensure the fractional distillation column is properly packed and insulated for efficient separation.[8] Collect fractions over narrow boiling point ranges and monitor the temperature at the still head closely.
Incomplete removal during washing.While isobutanol has some water solubility, it may not be completely removed by aqueous washes alone. Distillation is the primary method for its removal.
Product is Wet (Cloudy Appearance) Inefficient drying.Add more anhydrous drying agent until some of it remains free-flowing and does not clump together.[1] Allow sufficient time for the drying agent to work (at least 15-20 minutes with occasional swirling).
No Clear Separation of Layers in Separatory Funnel Densities of the aqueous and organic layers are too similar.Add more water or brine to the separatory funnel to increase the density of the aqueous layer.[1]
Emulsion has formed.Refer to the FAQ on resolving emulsions.

Data Presentation

The physical properties of this compound and the starting materials are crucial for planning the purification strategy, particularly for distillation and liquid-liquid extraction.

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Solubility in Water
This compound 158.24~169-179~0.86Almost insoluble[10][11]
Isovaleric Acid 102.13~175-177~0.925Moderately soluble (48 g/L)
Isobutanol 74.12~108~0.802Poorly soluble (8.7 mL/100 mL)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Work-up

This protocol outlines the steps to neutralize and wash the crude this compound after the esterification reaction.

  • Cool the Reaction Mixture: Ensure the reaction mixture has cooled to room temperature.

  • Transfer to Separatory Funnel: Carefully pour the cooled reaction mixture into a separatory funnel of appropriate size.

  • Initial Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, and gently invert it several times, making sure to vent frequently by opening the stopcock to release any pressure buildup. Allow the layers to separate and then drain and discard the lower aqueous layer.[3]

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel.[5] Swirl the funnel gently at first without the stopper to allow for the initial release of CO2. Then, stopper the funnel and invert it, venting frequently. Continue this process until no more gas evolves upon the addition of the bicarbonate solution.[5] Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution.[6] This helps to remove the majority of the dissolved water. Drain and discard the aqueous brine layer.

  • Drying the Organic Layer: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[10] Swirl the flask and allow it to stand for at least 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.[1]

  • Filtration: Decant or filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation, leaving the drying agent behind.

Protocol 2: Purification by Fractional Distillation

This protocol describes the final purification of the crude, dried this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is often sufficient. Ensure all glassware is dry.

  • Heating: Gently heat the round-bottom flask containing the crude this compound using a heating mantle. Add a few boiling chips to ensure smooth boiling.

  • Fraction Collection: Monitor the temperature at the still head. Collect any low-boiling fractions, which may contain residual isobutanol or other volatile impurities. The temperature should then rise and stabilize at the boiling point of this compound. Collect the pure this compound in a clean, pre-weighed receiving flask over a narrow temperature range.[12]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Visualizations

Purification_Workflow A Reaction Mixture (this compound, Isovaleric Acid, Isobutanol, Acid Catalyst, Water) B Transfer to Separatory Funnel A->B C Wash with NaHCO3 (aq) (Neutralize Acids) B->C D Separate Layers C->D E Wash with Brine (Remove Water) D->E Organic Layer K Aqueous Waste (Acid Salts, Excess NaHCO3) D->K Aqueous Layer F Separate Layers E->F G Dry with Anhydrous MgSO4 or Na2SO4 F->G Organic Layer L Aqueous Waste (Brine) F->L Aqueous Layer H Filter to Remove Drying Agent G->H I Fractional Distillation H->I Crude Ester M Solid Waste (Hydrated Drying Agent) H->M Solid J Pure this compound I->J Main Fraction N Low-Boiling Impurities (e.g., Isobutanol) I->N Forerun

Caption: Workflow for the purification of this compound.

Troubleshooting_Guide Start Problem Encountered During Purification Emulsion Emulsion Forms During Washing Start->Emulsion Acid_Contamination Product has Acidic Odor (Isovaleric Acid Present) Start->Acid_Contamination Alcohol_Contamination Product Contaminated with Isobutanol Start->Alcohol_Contamination Wet_Product Product is Cloudy (Water Present) Start->Wet_Product Sol_Emulsion1 Add Brine Emulsion->Sol_Emulsion1 Sol_Emulsion2 Allow to Stand Longer Emulsion->Sol_Emulsion2 Sol_Emulsion3 Gentle Swirling Instead of Shaking Emulsion->Sol_Emulsion3 Sol_Acid1 Repeat NaHCO3 Wash Acid_Contamination->Sol_Acid1 Sol_Acid2 Check pH of Aqueous Layer Acid_Contamination->Sol_Acid2 Sol_Alcohol1 Improve Fractional Distillation Technique Alcohol_Contamination->Sol_Alcohol1 Sol_Alcohol2 Collect Narrower Boiling Point Fractions Alcohol_Contamination->Sol_Alcohol2 Sol_Wet1 Add More Drying Agent Wet_Product->Sol_Wet1 Sol_Wet2 Increase Drying Time Wet_Product->Sol_Wet2

Caption: Troubleshooting common issues in this compound purification.

References

Technical Support Center: Distillation of Isobutyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the distillation of isobutyl valerate (B167501). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and purification of isobutyl valerate, particularly focusing on the distillation process.

Issue 1: Low Yield of this compound After Distillation

  • Question: I performed a Fischer esterification of isovaleric acid and isobutyl alcohol, followed by distillation, but my final yield of this compound is significantly lower than expected. What could be the cause?

  • Answer: Low yields can stem from several factors related to the reversible nature of the Fischer esterification and challenges during purification. Here are the primary aspects to investigate:

    • Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[1][2] To drive the reaction towards the product, consider the following:

      • Use of Excess Reagent: Employing a significant excess of one reactant (typically the less expensive one, in this case, isobutyl alcohol) can shift the equilibrium to favor the formation of the ester.[2]

      • Removal of Water: Water is a byproduct of the reaction, and its presence will inhibit the forward reaction.[2] Techniques to remove water during the reaction include azeotropic distillation with a Dean-Stark trap.

    • Losses During Workup:

      • Incomplete Extraction: this compound, being an ester, has some solubility in aqueous solutions, which can be exacerbated by the presence of excess alcohol. Ensure thorough extraction with a suitable organic solvent.

      • Emulsion Formation: Emulsions are common during the aqueous workup of esterification reactions and can lead to significant product loss. Refer to the "Breaking Emulsions" section below for detailed procedures.

    • Inefficient Distillation:

      • Thermal Decomposition: Esters can be susceptible to thermal decomposition at elevated temperatures, breaking down into the constituent carboxylic acid and other byproducts.[4] Distilling at atmospheric pressure might lead to temperatures high enough to cause degradation of this compound.

Issue 2: Difficulty in Separating this compound from Unreacted Isobutyl Alcohol

  • Question: My distilled product is contaminated with a significant amount of unreacted isobutyl alcohol. How can I improve the separation?

  • Answer: The boiling points of this compound and isobutyl alcohol can be close enough to make separation by simple distillation challenging. The potential for azeotrope formation further complicates this. Here are some strategies to enhance separation:

    • Fractional Distillation: This technique provides better separation of liquids with close boiling points compared to simple distillation.[5][6] A fractionating column with a high number of theoretical plates should be used.

    • Vacuum Distillation: Distilling under reduced pressure lowers the boiling points of the components. This can be advantageous for two reasons:

      • It can help to avoid or alter the composition of an azeotrope, potentially allowing for separation.

      • Lower temperatures reduce the risk of thermal decomposition of the this compound.[4]

    • Extractive Distillation: This is an advanced technique used to separate azeotropes. It involves adding a high-boiling solvent to the mixture that alters the relative volatilities of the components, thereby breaking the azeotrope. While specific solvents for the this compound/isobutyl alcohol system are not documented, this technique is used for similar separations like isobutyl acetate (B1210297)/isobutyl alcohol.[2][3]

Issue 3: Formation of an Emulsion During Aqueous Workup

  • Question: During the workup of my reaction mixture, a stable emulsion formed between the organic and aqueous layers, and I am unable to separate them. What should I do?

  • Answer: Emulsion formation is a frequent problem. Here are several techniques to break an emulsion, starting with the simplest:

    • Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.[7]

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to force the organic components out of the aqueous layer and break the emulsion.[7][8]

    • Gentle Agitation: Gently swirl or stir the mixture with a glass rod. Vigorous shaking is often the cause of emulsion formation.

    • Addition of a Different Organic Solvent: Adding a small amount of a different, water-immiscible organic solvent can sometimes alter the interfacial tension and break the emulsion.

    • Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[4][7]

    • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[8]

Issue 4: Product Appears Cloudy or Contains Water After Distillation

  • Question: My distilled this compound is cloudy. I suspect it contains water. How can I remove it?

  • Answer: Cloudiness is a strong indication of water contamination. This compound is almost insoluble in water.[9] To dry your product:

    • Use a Drying Agent: Before distillation, ensure the organic phase is thoroughly dried with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient contact time and then filter off the drying agent.

    • Azeotropic Removal of Water: If water is still present, it may be co-distilling with your product, possibly as part of an azeotrope. A second distillation after thorough drying should yield a clear product.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points of the main components in the reaction mixture?

A1: The approximate boiling points at atmospheric pressure are listed in the table below. Note that these values can be affected by pressure and the presence of other components.

Component Boiling Point (°C)
This compound~169-183
Isobutyl Alcohol~108
Valeric Acid~186
Water100

(Data sourced from various chemical suppliers and databases)

Q2: How can I monitor the progress of the distillation?

A2: Monitor the temperature at the still head. A stable temperature reading close to the boiling point of the expected component indicates that a pure substance is distilling. A gradual increase in temperature suggests a mixture is distilling, while a sharp change can indicate the start of a new fraction.

Q3: What are the signs of thermal decomposition during distillation?

A3: Signs of thermal decomposition include:

  • Darkening or charring of the material in the distillation flask.

  • A sudden drop in pressure if performing a vacuum distillation.

  • An unexpected change in the color or odor of the distillate.

  • The formation of non-volatile residues.

To mitigate thermal decomposition, it is highly recommended to use vacuum distillation to lower the required temperature.

Q4: How can I confirm the purity of my distilled this compound?

A4: Several analytical techniques can be used to assess the purity of your product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile compounds. It can detect and quantify impurities such as unreacted starting materials or side products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and identify impurities by the presence of unexpected signals.

  • Infrared (IR) Spectroscopy: The presence of a strong ester carbonyl (C=O) peak (around 1735 cm⁻¹) and the absence of a broad hydroxyl (-OH) peak from the carboxylic acid or alcohol would indicate a successful reaction.

Experimental Protocols & Visualizations

General Fischer Esterification and Workup Protocol

This is a general procedure that should be adapted based on the specific scale and equipment of your experiment.

  • Reaction Setup: In a round-bottom flask, combine isovaleric acid, an excess of isobutyl alcohol (e.g., 2-3 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux for several hours to allow the reaction to approach equilibrium. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted isovaleric acid. Be cautious as this will produce carbon dioxide gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and then filter to remove the drying agent.

  • Solvent Removal: Remove the extraction solvent using a rotary evaporator.

  • Distillation: Purify the crude this compound by fractional distillation, preferably under vacuum.

Fischer_Esterification_Workflow reagents Isovaleric Acid + Isobutyl Alcohol + Acid Catalyst reflux Reflux reagents->reflux Heat workup Aqueous Workup (NaHCO3, H2O, Brine) reflux->workup Cool extraction Extraction with Organic Solvent workup->extraction drying Drying over Anhydrous Agent extraction->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Fractional Distillation (Vacuum) evaporation->distillation product Pure Isobutyl Valerate distillation->product

Fig 1. General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Distillation Yield

Low_Yield_Troubleshooting start Low Yield of This compound check_reaction Check Reaction Completion start->check_reaction check_workup Review Workup Procedure start->check_workup check_distillation Analyze Distillation Parameters start->check_distillation incomplete_reaction Incomplete Reaction: - Use excess alcohol - Remove water (Dean-Stark) check_reaction->incomplete_reaction emulsion Emulsion Formation: - Add brine - Filter through Celite check_workup->emulsion azeotrope Potential Azeotrope: - Use fractional distillation - Use vacuum distillation check_distillation->azeotrope decomposition Thermal Decomposition: - Use vacuum distillation - Lower distillation temperature check_distillation->decomposition

Fig 2. Troubleshooting decision tree for low yield in this compound distillation.

References

Preventing hydrolysis of isobutyl valerate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of isobutyl valerate (B167501) to prevent hydrolysis.

Troubleshooting Guide: Investigating Isobutyl Valerate Degradation

If you suspect hydrolysis of your this compound sample, follow this guide to identify the potential cause and determine the appropriate corrective actions.

Symptoms of Hydrolysis:

  • Change in Odor: A shift from a fruity, sweet scent to a sour or rancid smell.

  • Altered Physical Appearance: Development of cloudiness or precipitation in the liquid.

  • pH Shift: A decrease in the pH of an unbuffered solution due to the formation of valeric acid.

  • Unexpected Experimental Results: Inconsistent or anomalous results in assays or formulations.

Troubleshooting Steps:

  • Analytical Confirmation:

    • Purpose: To confirm and quantify the presence of hydrolysis products (isovaleric acid and isobutyl alcohol).

    • Action: Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Refer to the Experimental Protocols section for detailed methodologies.

  • Storage Condition Audit:

    • Purpose: To ensure storage conditions align with best practices.

    • Action: Verify the following against your storage logs and procedures:

      • Temperature: Was the sample stored within the recommended temperature range?

      • Light Exposure: Was the sample protected from light?

      • Container Seal: Was the container tightly sealed to prevent moisture ingress?

      • Inert Atmosphere: Was the sample stored under an inert gas if required for long-term storage?

  • Handling Procedure Review:

    • Purpose: To identify potential sources of contamination during handling.

    • Action: Review your lab procedures for the following:

      • Exposure to Air and Humidity: Was the sample exposed to ambient air for extended periods?

      • Cross-Contamination: Is there a possibility of contamination with acids, bases, or water from other reagents or improperly cleaned equipment?

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: this compound hydrolysis is a chemical reaction where water molecules break down the ester into its constituent parts: isobutyl alcohol and valeric acid. This reaction can be catalyzed by the presence of acids (H⁺ ions) or bases (OH⁻ ions). The process can lead to a significant degradation of the product, affecting its purity, aroma, and performance in experiments.

Q2: What are the ideal storage conditions to prevent the hydrolysis of this compound?

A2: To minimize hydrolysis, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. The ideal temperature range is between 12-15°C (54-59°F), though storage at a consistent room temperature of 15-21°C (59-70°F) is also acceptable.[1][2][3] For long-term storage, flushing the container with an inert gas like nitrogen or argon can help displace moisture and oxygen.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions accelerate the degradation of esters.[4][5] The reaction rate is generally at its minimum in a neutral pH environment. Therefore, it is crucial to avoid contact with acidic or basic substances and to use neutral, dry solvents when preparing solutions.

Q4: Can I use stabilizers to prevent the hydrolysis of this compound?

A4: Yes, various stabilizers can be added to formulations to inhibit hydrolysis. The choice of stabilizer depends on the specific application and compatibility with other components. Common options include:

  • Antioxidants: Butylated hydroxytoluene (BHT) can be used to prevent oxidative processes that may contribute to degradation.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that might catalyze hydrolysis.

Q5: How can I detect and quantify the hydrolysis of this compound?

A5: The extent of hydrolysis can be determined by measuring the decrease in this compound concentration and the corresponding increase in the concentration of its degradation products, isovaleric acid and isobutyl alcohol. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 12-15°C (54-59°F) or 15-21°C (59-70°F)Reduces the rate of chemical reactions, including hydrolysis.[1][2][3]
Humidity Low; use of desiccants is recommended.Minimizes the availability of water for the hydrolysis reaction.
Light Store in a dark place or in an amber container.Prevents photodegradation which can catalyze hydrolysis.
Atmosphere Tightly sealed container; inert gas (N₂, Ar) for long-term storage.Prevents exposure to atmospheric moisture and oxygen.
pH Neutral (pH ~7)Ester hydrolysis is catalyzed by both acids and bases.[4][5]

Table 2: Common Stabilizers for Ester Formulations

Stabilizer ClassExampleTypical Concentration RangeMechanism of Action
Antioxidant Butylated Hydroxytoluene (BHT)0.0002% - 0.8% (w/w)Scavenges free radicals, preventing oxidative degradation that can promote hydrolysis.[6][7][8][9][10]
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)0.1 mM - 10 mMSequesters metal ions that can act as catalysts for hydrolysis.[11][12][13]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to validate the stability-indicating power of analytical methods.

Objective: To achieve 5-20% degradation of this compound.[14][15][16]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Thermostatically controlled oven or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours (or until target degradation is achieved).

    • Neutralize the sample with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours (or until target degradation is achieved).

    • Neutralize the sample with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store a sample of the stock solution at 60°C for 48 hours in a tightly sealed container.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at recommended conditions), using a validated stability-indicating HPLC or GC-MS method.

Protocol 2: HPLC-UV Method for Quantification of this compound and Isovaleric Acid

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 210 nm (for isovaleric acid) and a less specific wavelength for this compound (as it lacks a strong chromophore). A refractive index detector can also be used for this compound.

Procedure:

  • Prepare standard solutions of this compound and isovaleric acid of known concentrations.

  • Generate a calibration curve for each compound.

  • Inject the test sample and quantify the compounds based on the calibration curves.

Protocol 3: GC-MS Method for Quantification of this compound and Isobutyl Alcohol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compounds (e.g., DB-5ms, HP-5MS, or similar)

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • Injection Mode: Split (e.g., 20:1)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

Procedure:

  • Prepare standard solutions of this compound and isobutyl alcohol in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Generate a calibration curve for each compound.

  • Inject the test sample and quantify the compounds based on the calibration curves, using selected ion monitoring (SIM) for higher sensitivity if needed.

Visualizations

Hydrolysis_Pathway isobutyl_valerate This compound hydrolysis Hydrolysis isobutyl_valerate->hydrolysis water Water (H₂O) water->hydrolysis catalyst Acid (H⁺) or Base (OH⁻) catalyst->hydrolysis isobutyl_alcohol Isobutyl Alcohol hydrolysis->isobutyl_alcohol valeric_acid Valeric Acid hydrolysis->valeric_acid

Caption: Chemical pathway of this compound hydrolysis.

Troubleshooting_Workflow start Suspected Hydrolysis analytical_confirmation Analytical Confirmation (HPLC/GC-MS) start->analytical_confirmation hydrolysis_confirmed Hydrolysis Confirmed? analytical_confirmation->hydrolysis_confirmed storage_audit Audit Storage Conditions (Temp, Light, Seal) hydrolysis_confirmed->storage_audit Yes no_hydrolysis No Hydrolysis Detected (Investigate Other Causes) hydrolysis_confirmed->no_hydrolysis No handling_review Review Handling Procedures (Contamination) storage_audit->handling_review implement_capa Implement Corrective and Preventive Actions (CAPA) handling_review->implement_capa end Problem Resolved implement_capa->end

Caption: Troubleshooting workflow for this compound degradation.

References

Minimizing byproduct formation in isobutyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during isobutyl valerate (B167501) synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of isobutyl valerate, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction and suboptimal reaction conditions. Here are the primary causes and their solutions:

Potential CauseRecommended Solution(s)
Incomplete Reaction (Equilibrium not shifted towards products) 1. Increase Reactant Concentration: Use a molar excess of one of the reactants, typically the less expensive one (isobutanol). A common molar ratio of isobutanol to isovaleric acid is 3:1 or higher. 2. Remove Water: As water is a byproduct, its removal will shift the equilibrium towards the product side according to Le Châtelier's principle. This can be achieved by: * Using a Dean-Stark apparatus during reflux to physically separate the water-toluene azeotrope. * Adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.
Suboptimal Reaction Temperature The reaction is typically performed at the reflux temperature of the alcohol. Ensure the reaction is heated sufficiently to maintain a steady reflux. For isobutanol, this is around 108°C.
Insufficient Catalyst Concentration An inadequate amount of acid catalyst will result in a slow reaction that may not reach equilibrium within the allotted time. A typical concentration of sulfuric acid is 1-5 mol% relative to the carboxylic acid.
Short Reaction Time Fischer esterification can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, typically 2-4 hours, while monitoring the progress by TLC or GC.
Losses During Workup and Purification 1. Incomplete Extraction: Ensure thorough mixing during aqueous washes to remove all water-soluble impurities. 2. Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding a small amount of brine (saturated NaCl solution). 3. Distillation Losses: Avoid overheating during distillation to prevent decomposition. Ensure the distillation apparatus is properly set up to minimize loss of the product.

Problem 2: Presence of Significant Amounts of Unreacted Starting Materials in the Product

Question: After purification, I am still observing significant quantities of isovaleric acid and/or isobutanol in my final product. How can I remove them?

Answer:

The presence of starting materials is a common issue and can be addressed with optimized workup and purification procedures.

ImpurityIdentificationRemoval Strategy
Unreacted Isovaleric Acid Can be detected by a lingering rancid odor. The crude product will be acidic (test with pH paper).Aqueous Wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will convert the acidic isovaleric acid into its water-soluble sodium salt, which will partition into the aqueous layer. Continue washing until the aqueous layer is no longer acidic.
Unreacted Isobutanol Can be detected by its characteristic sweet, musty odor.Aqueous Wash: Isobutanol has some solubility in water. Washing the organic layer with water or brine will help remove a significant portion of the unreacted alcohol. Distillation: Isobutanol has a lower boiling point (108°C) than this compound (170°C). Careful fractional distillation can effectively separate the two.

Problem 3: Formation of Byproducts

Question: I have identified unexpected peaks in my GC-MS analysis, suggesting the formation of byproducts. What are the likely byproducts and how can I minimize their formation?

Answer:

The acidic conditions and elevated temperatures of Fischer esterification can lead to side reactions. The most common byproducts are diisobutyl ether and isobutylene.

ByproductFormation MechanismMinimization StrategyPurification
Diisobutyl Ether Acid-catalyzed dehydration of two molecules of isobutanol. This is favored by higher temperatures and higher acid concentrations.1. Control Temperature: Maintain the reaction temperature at the reflux of isobutanol and avoid excessive heating. 2. Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst (e.g., 1-2 mol%).Diisobutyl ether has a boiling point of 122°C, which is between isobutanol (108°C) and this compound (170°C). Careful fractional distillation is required for separation.
Isobutylene Acid-catalyzed dehydration of isobutanol. This is more prevalent at higher temperatures.Control Temperature: Avoid temperatures significantly above the reflux temperature of isobutanol.Isobutylene is a gas at room temperature and will likely be lost from the reaction mixture if not performed in a closed system.
Isovaleric Anhydride (B1165640) Dehydration of two molecules of isovaleric acid. This is generally less common under standard Fischer esterification conditions but can occur at very high temperatures.Control Temperature: Maintain the reaction temperature at the reflux of isobutanol.Isovaleric anhydride has a higher boiling point than this compound and would remain in the distillation pot.

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the yield of this compound and the formation of byproducts. The data is compiled from studies on similar esterification reactions and should be used as a general guide.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Alcohol:Acid)Approximate Ester Yield (%)Reference
1:165-75General Fischer Esterification Data
2:180-85General Fischer Esterification Data
3:1>90General Fischer Esterification Data

Table 2: Effect of Catalyst Concentration and Temperature on Byproduct Formation (Qualitative)

Catalyst (H₂SO₄) Conc.TemperatureDiisobutyl Ether FormationIsobutylene Formation
Low (1-2 mol%)Reflux (~108°C)LowVery Low
High (5-10 mol%)Reflux (~108°C)ModerateLow
Low (1-2 mol%)High (>130°C)Moderate to HighModerate
High (5-10 mol%)High (>130°C)HighHigh

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is designed for the laboratory-scale synthesis of this compound with a focus on minimizing byproduct formation.

Materials:

  • Isovaleric acid

  • Isobutanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene (for Dean-Stark, optional)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus (simple or fractional)

  • Beakers, Erlenmeyer flasks, graduated cylinders

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add isovaleric acid and a 3-fold molar excess of isobutanol. Add a magnetic stir bar and a few boiling chips.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 2 mol% relative to the isovaleric acid) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 108°C) using a heating mantle or oil bath. Continue refluxing for 2-4 hours. The reaction progress can be monitored by TLC or by observing the amount of water collected in a Dean-Stark trap if used.

  • Cooling and Transfer: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Aqueous Workup:

    • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

    • Add a saturated solution of sodium bicarbonate in portions to neutralize the remaining acid. Caution: CO₂ gas will be evolved. Swirl the funnel gently and vent frequently until gas evolution ceases. Shake more vigorously, allow the layers to separate, and discard the aqueous layer. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Purify the crude this compound by distillation. A simple distillation may be sufficient if the reaction was clean. For higher purity, or if significant amounts of diisobutyl ether are suspected, fractional distillation is recommended. Collect the fraction boiling at approximately 170°C.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Mix Isovaleric Acid, Isobutanol, and H₂SO₄ reflux 2. Reflux for 2-4 hours reactants->reflux cool 3. Cool to Room Temperature reflux->cool wash_water 4. Wash with Water cool->wash_water wash_bicarb 5. Neutralize with NaHCO₃ Solution wash_water->wash_bicarb wash_brine 6. Wash with Brine wash_bicarb->wash_brine dry 7. Dry with Anhydrous MgSO₄ wash_brine->dry filter 8. Filter Drying Agent dry->filter distill 9. Distillation filter->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

byproduct_formation isovaleric_acid Isovaleric Acid esterification Fischer Esterification isovaleric_acid->esterification isobutanol Isobutanol isobutanol->esterification dehydration_ether Dehydration (Ether Formation) isobutanol->dehydration_ether dehydration_alkene Dehydration (Alkene Formation) isobutanol->dehydration_alkene isobutyl_valerate This compound diisobutyl_ether Diisobutyl Ether isobutylene Isobutylene water Water esterification->isobutyl_valerate esterification->water dehydration_ether->diisobutyl_ether dehydration_alkene->isobutylene

Caption: Byproduct formation pathways in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the synthesis of this compound?

A1: Sulfuric acid acts as a catalyst in the Fischer esterification reaction.[1] It protonates the carbonyl oxygen of the isovaleric acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the isobutanol.[1] Additionally, concentrated sulfuric acid can act as a dehydrating agent, absorbing the water produced during the reaction and helping to shift the equilibrium towards the formation of the ester product.[1]

Q2: Can I use a different acid catalyst instead of sulfuric acid?

A2: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used. Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), are also effective and have the advantage of being easily removed from the reaction mixture by filtration, simplifying the workup procedure.

Q3: My reaction mixture turned dark after adding the sulfuric acid and heating. Is this normal?

A3: A slight darkening of the reaction mixture is common, but a very dark color may indicate some decomposition or side reactions, especially if the temperature is too high or the catalyst concentration is excessive. This is often due to the strong dehydrating nature of concentrated sulfuric acid causing charring of the organic material. If the color is very dark, consider reducing the catalyst concentration or ensuring the temperature is well-controlled in future experiments.

Q4: How can I confirm the purity of my final product?

A4: The purity of the synthesized this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method for identifying and quantifying the product and any impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the this compound and identify the presence of any starting materials or byproducts.

  • Infrared (IR) Spectroscopy: The appearance of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch from the starting material are indicative of product formation.

  • Boiling Point Determination: A sharp boiling point at the literature value (170°C) during distillation suggests high purity.

Q5: Is it possible to synthesize this compound without a solvent?

A5: Yes, the synthesis can be performed "neat" or solvent-free, especially when using an excess of isobutanol, which can also serve as the reaction medium.[3] This approach is often preferred from a green chemistry perspective as it reduces solvent waste.[3]

References

Technical Support Center: Enhancing Lipase-Catalyzed Isobutyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of isobutyl valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthesis and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the lipase-catalyzed synthesis of isobutyl valerate, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Ester Conversion Inactive Enzyme: Lipase (B570770) may be denatured or inhibited.1. Verify Enzyme Activity: Perform a standard activity assay (e.g., p-nitrophenyl palmitate hydrolysis) before use. 2. Check Reaction Conditions: Ensure temperature and pH are within the optimal range for the specific lipase. Most lipases are active between 40°C and 60°C.[1][2] 3. Substrate Inhibition: High concentrations of valeric acid or isobutanol can inhibit or inactivate the lipase.[3][4][5] Start with optimized substrate molar ratios.
Insufficient Water Activity (a_w): Lipases require a minimal amount of water for catalytic activity.[6]1. Hydrate the Enzyme: Ensure the immobilized lipase is properly hydrated before use. 2. Control Water Content: In solvent-based systems, the addition of a small amount of water may be necessary. However, excess water can shift the equilibrium towards hydrolysis.[7]
Poor Mass Transfer: Inadequate mixing can limit substrate access to the enzyme's active site, especially in viscous, solvent-free systems.[8]1. Increase Agitation Speed: Optimize the stirring or shaking speed to ensure a homogenous reaction mixture. 2. Consider a Solvent: Using a non-polar, hydrophobic solvent like n-hexane or cyclohexane (B81311) can reduce viscosity and improve mass transfer.[9]
Decreased Reaction Rate Over Time Product Inhibition: The accumulation of this compound or the water byproduct can inhibit the enzyme or shift the reaction equilibrium.1. Water Removal: In a solvent-based system, consider adding molecular sieves to remove the water produced during the reaction.[1] 2. Fed-Batch Strategy: A fed-batch approach for substrate addition can maintain optimal concentrations and minimize inhibition.
Enzyme Deactivation: Prolonged exposure to non-optimal conditions (e.g., high temperature, extreme pH) can lead to enzyme denaturation.1. Optimize Temperature: While higher temperatures can increase initial rates, they may also accelerate enzyme deactivation. Find the optimal balance for your specific lipase.[1][10] 2. Immobilization: If using free lipase, consider immobilization to enhance stability.[11][12]
Low Yield with Immobilized Lipase Inefficient Immobilization: The enzyme may not be effectively bound to the support.1. Review Immobilization Protocol: Ensure the support material and immobilization method (e.g., physical adsorption, covalent attachment) are appropriate for the lipase.[11][13] 2. Quantify Immobilization: Determine the amount of lipase successfully immobilized per gram of support.[13]
Enzyme Leaching: The lipase may be detaching from the support during the reaction.1. Stronger Immobilization Method: Consider covalent attachment for a more robust linkage between the enzyme and the support.[11][14] 2. Wash Thoroughly: After immobilization, wash the support extensively to remove any non-covalently bound enzyme.[13]
Difficulty in Reusing Immobilized Lipase Incomplete Product/Substrate Removal: Residual molecules in the enzyme's active site can hinder subsequent reactions.1. Thorough Washing: After each cycle, wash the immobilized lipase with a suitable solvent (e.g., the reaction solvent) to remove reactants and products.[13] 2. Drying: Ensure the biocatalyst is properly dried under vacuum before reuse.[13]
Structural Damage to Support: The support material may not be stable under the reaction or washing conditions.1. Select a Robust Support: Choose a support material that is chemically and mechanically stable in your reaction system.
Formation of Byproducts Side Reactions: Depending on the substrates and lipase, unwanted side reactions may occur.1. Enzyme Specificity: Select a lipase with high regioselectivity for the esterification of isobutyl alcohol and valeric acid.[15] 2. Optimize Conditions: Adjusting reaction parameters like temperature and substrate ratio can sometimes minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for lipase-catalyzed this compound synthesis?

A1: The optimal temperature can vary depending on the specific lipase used. Generally, lipases exhibit good activity in the range of 30°C to 60°C.[1][16] It is crucial to determine the optimal temperature for your specific enzyme, as excessively high temperatures can lead to denaturation and loss of activity.[1][10]

Q2: Which solvent should I use for the reaction?

A2: Non-polar, hydrophobic solvents such as n-hexane, cyclohexane, and heptane (B126788) are often preferred for lipase-catalyzed esterification.[9][17] These solvents help to shift the reaction equilibrium towards synthesis by minimizing the solubility of the water byproduct.[18] Solvent-free systems are also a viable and greener alternative, though they may present challenges with viscosity and mass transfer.[8][16] The choice of solvent can also influence the enzyme's activity and selectivity.[19][20][21]

Q3: How does the molar ratio of isobutanol to valeric acid affect the synthesis?

A3: The substrate molar ratio is a critical parameter. An excess of one substrate can increase the conversion rate, but a large excess, particularly of the acid, can lead to enzyme inhibition.[3][4][5] It is recommended to experimentally optimize the molar ratio for your specific system. Often, a slight excess of the alcohol is used.

Q4: My immobilized lipase loses activity after a few cycles. How can I improve its reusability?

A4: To enhance the reusability of your immobilized lipase, ensure a robust immobilization technique is used, such as covalent attachment.[11][14] After each reaction cycle, it is essential to thoroughly wash the biocatalyst with a suitable solvent to remove any residual substrates and products, followed by proper drying under vacuum before the next use.[13]

Q5: What is the Ping-Pong Bi-Bi mechanism and why is it relevant?

A5: The Ping-Pong Bi-Bi mechanism is a kinetic model often used to describe lipase-catalyzed esterification.[5] In this mechanism, the lipase first reacts with the acid (valeric acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (isobutanol) to form the ester (this compound) and regenerate the free enzyme.[22] Understanding this mechanism is important for kinetic modeling and optimizing reaction conditions, especially when considering substrate inhibition.[5]

Experimental Protocols

Protocol 1: Lipase Immobilization via Physical Adsorption

This protocol outlines a general method for immobilizing lipase onto a hydrophobic support.

  • Support Preparation:

    • Wash 1 gram of a macroporous hydrophobic support (e.g., polymethacrylate (B1205211) beads) with 10 mL of ethanol (B145695) three times to clean the surface.

    • Rinse the support with 10 mL of distilled water three times to remove the ethanol.

    • Dry the support in an oven at 60°C or under a vacuum until completely dry.[13]

  • Enzyme Solution Preparation:

    • Prepare a lipase solution (e.g., 10 mg/mL) in a buffer of low ionic strength, such as 5 mM sodium phosphate (B84403) at pH 7.0.

    • Centrifuge the solution to remove any insoluble material.[13]

  • Immobilization Process:

    • Add the prepared support to 10 mL of the lipase solution.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle shaking (e.g., 150 rpm) for 2-4 hours.[13]

  • Washing and Drying:

    • Filter the support to separate it from the enzyme solution.

    • Wash the immobilized lipase thoroughly with the same buffer to remove any non-adsorbed enzyme, followed by a final rinse with distilled water.

    • Dry the immobilized lipase in a desiccator under vacuum until a constant weight is achieved.[13]

    • Store the dried biocatalyst at 4°C.

Protocol 2: Synthesis of this compound

This protocol describes a typical batch synthesis of this compound using immobilized lipase in a solvent system.

  • Reaction Setup:

    • In a 50 mL screw-capped flask, add 10 mL of a hydrophobic solvent (e.g., n-hexane).

    • Add the substrates, valeric acid and isobutanol, to the desired final concentrations (e.g., starting with an optimized molar ratio).

  • Enzyme Addition:

    • Add a specific amount of the dried, immobilized lipase (e.g., 10 g/L) to the reaction mixture.[13]

  • Reaction Conditions:

    • Incubate the flask in a shaking incubator at the optimal temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm) for the desired reaction time.

  • Monitoring the Reaction:

    • Periodically withdraw small aliquots of the reaction mixture.

    • Analyze the samples using gas chromatography (GC) to determine the concentration of this compound and the remaining substrates.

Protocol 3: Reusability Test for Immobilized Lipase

This protocol details how to assess the operational stability of the immobilized lipase over multiple reaction cycles.

  • Initial Reaction Cycle:

    • Perform the enzymatic synthesis as described in Protocol 2 for a fixed duration (e.g., 8 hours).

  • Biocatalyst Recovery:

    • At the end of the cycle, separate the immobilized lipase from the reaction medium via vacuum filtration.[13]

  • Washing and Drying:

    • Wash the recovered biocatalyst thoroughly with the reaction solvent (e.g., 3 x 10 mL of n-hexane) to remove any adsorbed substrates and products.

    • Dry the washed biocatalyst under vacuum for at least 2 hours.[13]

  • Subsequent Cycles:

    • Reintroduce the dried biocatalyst into a fresh reaction mixture.

    • Repeat the synthesis, recovery, and washing/drying steps for the desired number of cycles (e.g., 8-10).[13]

    • Analyze the product yield from each cycle to determine the reusability and stability of the immobilized lipase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_reuse Reusability Cycle prep_support Prepare Support immobilize Immobilize Lipase prep_support->immobilize prep_enzyme Prepare Lipase Solution prep_enzyme->immobilize setup Reaction Setup (Solvent + Substrates) immobilize->setup reaction Enzymatic Reaction setup->reaction analysis GC Analysis reaction->analysis recover Recover Biocatalyst reaction->recover wash_dry Wash & Dry recover->wash_dry reuse Reuse in New Batch wash_dry->reuse reuse->reaction

Caption: Overall experimental workflow for this compound synthesis.

troubleshooting_flow start Low/No Conversion check_activity Is Enzyme Active? start->check_activity check_conditions Are Temp/pH Optimal? check_activity->check_conditions Yes solution_activity Replace/Verify Enzyme check_activity->solution_activity No check_inhibition Substrate Inhibition? check_conditions->check_inhibition Yes solution_conditions Adjust Temp/pH check_conditions->solution_conditions No check_mass_transfer Mass Transfer Issues? check_inhibition->check_mass_transfer No solution_inhibition Optimize Molar Ratio check_inhibition->solution_inhibition Yes solution_mass_transfer Increase Agitation/ Add Solvent check_mass_transfer->solution_mass_transfer Yes end Improved Conversion check_mass_transfer->end No solution_activity->end solution_conditions->end solution_inhibition->end solution_mass_transfer->end

Caption: Troubleshooting logic for low ester conversion.

References

Addressing matrix effects in the analysis of isobutyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isobutyl valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in the chromatographic analysis of this important flavor and fragrance compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of isobutyl valerate analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix. These effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity). This interference can lead to inaccurate quantification, poor method reproducibility, and compromised sensitivity. In gas chromatography (GC), matrix effects often arise from non-volatile matrix components accumulating in the inlet and column, creating active sites that can interact with or degrade the analyte. In liquid chromatography-mass spectrometry (LC-MS), matrix effects are primarily due to competition for ionization between the analyte and co-eluting matrix components in the ion source.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of a standard prepared in a pure solvent to the signal of a standard spiked into a blank sample extract (a sample known not to contain the analyte) at the same concentration. A significant difference in the signal intensity between the two indicates the presence of matrix effects. A lower response in the matrix indicates signal suppression, while a higher response suggests signal enhancement.

Q3: Which analytical techniques are most susceptible to matrix effects when analyzing this compound?

A3: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are susceptible to matrix effects, but the mechanisms differ.

  • GC-MS: Matrix-induced enhancement is a known effect where matrix components can block active sites in the GC inlet, preventing the degradation of susceptible analytes and leading to an enhanced signal.[2]

  • LC-MS/MS: Electrospray ionization (ESI) is particularly prone to ion suppression, where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal.[2]

Q4: What are some common strategies to mitigate matrix effects for this compound analysis?

A4: Common strategies include:

  • Effective Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove interfering matrix components before analysis.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.[3][4][5]

  • Method of Standard Additions: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's own matrix, which can be very effective at correcting for matrix-specific effects.[6]

  • Use of Analyte Protectants (for GC analysis): Adding compounds that block active sites in the GC system to both standards and samples can help to equalize the matrix-induced response enhancement.[7][8][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Q5: I am observing poor peak shape (tailing or fronting) for this compound in my GC-MS analysis. What could be the cause?

A5: Poor peak shape is often indicative of interactions within the GC system or issues with the injection.

  • Tailing Peaks:

    • Cause: Active sites in the GC inlet liner or on the column can interact with the ester group of this compound. This is common when analyzing complex samples that leave behind non-volatile residues.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner.

      • Column Maintenance: Trim the first few centimeters of the analytical column to remove accumulated non-volatile matrix components.

      • Use Analyte Protectants: Add a mixture of analyte protectants to both your samples and standards to passivate the active sites. Compounds with multiple hydroxyl groups, like sorbitol and gulonolactone, are effective.[7][9]

  • Fronting Peaks:

    • Cause: This can be due to column overload (injecting too high a concentration of the analyte) or an inappropriate solvent for the injection.

    • Solution:

      • Dilute the Sample: If the concentration of this compound is high, dilute the sample and re-inject.

      • Check Solvent Compatibility: Ensure the sample solvent is compatible with the GC column's stationary phase.

Q6: My recovery of this compound is low and inconsistent across different samples. How can I improve this?

A6: Low and variable recovery is often a sample preparation issue.

  • Cause: The chosen extraction method may not be efficient for the specific sample matrix. For example, in a high-sugar matrix like fruit juice, the partitioning of this compound into an organic solvent during LLE might be inefficient.

  • Solution:

    • Optimize Sample Preparation:

      • For LLE: Experiment with different extraction solvents of varying polarity. Ensure the pH of the aqueous phase is optimized to keep this compound in its neutral form.

      • For SPE: Ensure the sorbent type is appropriate for this compound (e.g., a reversed-phase C18 sorbent). Optimize the conditioning, loading, washing, and elution steps. The wash step is critical for removing interferences without eluting the analyte.

    • Implement the Standard Addition Method: Since this method calibrates within each sample, it can compensate for sample-to-sample variations in recovery and matrix effects.[6]

Q7: I am experiencing significant signal suppression for this compound in my LC-MS/MS analysis of a beverage sample. What steps can I take?

A7: Signal suppression in LC-MS/MS is a common challenge, especially with complex matrices like beverages.

  • Cause: Co-eluting matrix components (sugars, acids, other flavor compounds) are competing with this compound for ionization in the ESI source.

  • Solution:

    • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering matrix components.

    • Sample Dilution: A simple dilution of the sample can reduce the concentration of interfering compounds, thereby lessening ion suppression. This is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.

    • Enhance Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove a larger portion of the matrix before injection.

    • Use Matrix-Matched Calibration: If a representative blank matrix is available, preparing calibration standards in this matrix can help compensate for the suppression effect.[3][4][5]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for volatile esters, which can be indicative of the performance expected for this compound.

Table 1: Comparison of Recovery Rates for Volatile Esters in a Beverage Matrix Using Different Extraction Methods.

AnalyteExtraction MethodRecovery (%)Relative Standard Deviation (RSD) (%)
Isoamyl AcetateHS-SPME95.25.8
Ethyl ButyrateHS-SPME98.14.5
Isoamyl AcetateLLE (Dichloromethane)88.78.2
Ethyl ButyrateLLE (Dichloromethane)91.57.9

Data adapted from studies on similar volatile esters in alcoholic beverages.

Table 2: Impact of Analyte Protectants on the GC Response of a Model Ester.

AnalyteMatrixWithout Analyte Protectant (Relative Response)With Analyte Protectant (Relative Response)Signal Enhancement (%)
Model EsterSolvent10015050
Model EsterFruit Matrix2502604

Illustrative data based on the principle of analyte protectants equalizing the response between solvent and matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from a Liquid Matrix (e.g., Fruit Juice)

  • Sample Preparation: Homogenize the liquid sample. Pipette 10 mL of the sample into a 50 mL centrifuge tube.

  • Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or a similar ester not present in the sample).

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (typically the bottom layer if using dichloromethane) to a clean vial using a Pasteur pipette.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS or LC-MS analysis.

Protocol 2: Matrix-Matched Calibration for this compound Analysis

  • Prepare Blank Matrix: Obtain or prepare a sample matrix that is free of this compound but otherwise identical to the samples being analyzed.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the stock solution into aliquots of the blank matrix. The final concentrations should bracket the expected concentration range of the samples.

  • Process Standards: Subject these matrix-matched calibration standards to the exact same sample preparation procedure (e.g., LLE, SPE) as the unknown samples.

  • Analysis: Analyze the processed standards alongside the processed unknown samples.

  • Quantification: Construct a calibration curve by plotting the signal response of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the unknown samples.

Protocol 3: Method of Standard Additions

  • Sample Aliquoting: Aliquot equal volumes of the unknown sample into at least four separate vials.

  • Spiking: Leave one vial un-spiked (this is the 'zero addition'). To the other vials, add increasing known amounts of a standard this compound solution. The amounts added should ideally be around 0.5, 1.0, and 1.5 times the estimated amount of analyte in the sample.[6]

  • Processing: Process all vials (including the zero addition) through the entire sample preparation procedure.

  • Analysis: Analyze all the prepared samples.

  • Quantification: Plot the analytical signal (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original, un-spiked sample.[6]

Visualizations

TroubleshootingWorkflow cluster_mitigation Mitigation Options start Start: Inaccurate or Imprecise Quantitative Results q1 Is the peak shape acceptable (sharp and symmetric)? start->q1 fix_peak Troubleshoot GC/LC System: - Check for active sites - Replace inlet liner - Trim column - Optimize mobile phase q1->fix_peak No q2 Assess Matrix Effect: Compare solvent standard vs. post-extraction spiked sample q1->q2 Yes a1_yes Yes a1_no No fix_peak->q1 re_eval Re-evaluate basic method parameters: - Injection volume - Integration parameters - Standard preparation q2->re_eval No Significant Difference (<20%) mitigate Implement a Mitigation Strategy q2->mitigate Significant Difference (>20%) a2_sig Significant Difference (>20%) a2_nosig No Significant Difference (<20%) opt1 Improve Sample Preparation (LLE, SPE, QuEChERS) mitigate->opt1 opt2 Use Matrix-Matched Calibration mitigate->opt2 opt3 Use Method of Standard Additions mitigate->opt3 opt4 Use Analyte Protectants (GC only) mitigate->opt4

Figure 1. A troubleshooting workflow for addressing inaccurate quantitative results in the analysis of this compound.

StandardAddition cluster_prep Sample Preparation start Begin with Unknown Sample (Concentration = X) vial1 Vial 1: Sample Only (Added Conc. = 0) start->vial1 vial2 Vial 2: Sample + 0.5X Standard Spike start->vial2 vial3 Vial 3: Sample + 1.0X Standard Spike start->vial3 vial4 Vial 4: Sample + 1.5X Standard Spike start->vial4 process Process all vials through the ENTIRE sample preparation procedure (e.g., LLE, SPE) vial1->process vial2->process vial3->process vial4->process analysis Analyze all processed samples by GC-MS or LC-MS process->analysis plot Plot Signal vs. Added Concentration analysis->plot result Extrapolate linear regression to y=0. The absolute x-intercept = X (Original Sample Concentration) plot->result

Figure 2. Experimental workflow for the method of standard additions to compensate for matrix effects.

SamplePrepDecisionTree start Select Sample Preparation Technique q_matrix What is the sample matrix type? start->q_matrix liquid Liquid (e.g., Beverage, Perfume) q_matrix->liquid Liquid solid_low_fat Solid (Low Fat) (e.g., Fruits, Vegetables) q_matrix->solid_low_fat Solid (Low Fat) solid_high_fat Solid (High Fat/Complex) (e.g., Dairy, Baked Goods) q_matrix->solid_high_fat Solid (High Fat) q_liquid Interferences? liquid->q_liquid quechers QuEChERS - Fast, high-throughput, effective for diverse analytes solid_low_fat->quechers spe Solid-Phase Extraction (SPE) - More selective, better cleanup solid_high_fat->spe Alternative for targeted cleanup solid_high_fat->quechers Requires modification (e.g., freeze-out step) lle Liquid-Liquid Extraction (LLE) - Simple, good for initial screening q_liquid->lle Low/Moderate q_liquid->spe High/Specific

Figure 3. Decision tree for selecting a suitable sample preparation technique for this compound analysis.

References

Stability of isobutyl valerate under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of isobutyl valerate (B167501) under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is isobutyl valerate and why is its stability important?

A: this compound (also known as isobutyl pentanoate) is an ester with a characteristic fruity odor, used as a flavoring and fragrance agent. In the context of drug development, it may be used as a pro-drug moiety or an excipient. Understanding its stability is crucial as its degradation can lead to the formation of isobutanol and valeric acid, which can alter the efficacy, safety, and sensory properties of a product.

Q2: How does pH affect the stability of this compound?

A: Like most esters, this compound is susceptible to hydrolysis, a reaction that is significantly influenced by pH. The hydrolysis can be catalyzed by both acids and bases.

  • Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis of this compound is a reversible, acid-catalyzed reaction. The equilibrium between the ester and its hydrolysis products (isobutanol and valeric acid) is established. To drive the reaction towards hydrolysis, an excess of water is required.[1]

  • Neutral to Slightly Acidic Conditions (pH 4-6): this compound exhibits its maximum stability in the slightly acidic to near-neutral pH range. In this range, both acid and base catalysis are minimized.

  • Alkaline Conditions (pH > 8): In alkaline conditions, this compound undergoes base-catalyzed hydrolysis, also known as saponification. This reaction is irreversible because the carboxylic acid formed (valeric acid) is deprotonated to form a carboxylate salt, which is not susceptible to esterification with the alcohol.[2][3] This process is generally faster than acid-catalyzed hydrolysis.

Q3: What are the primary degradation products of this compound under different pH conditions?

A: The primary degradation products of this compound hydrolysis are isobutanol and valeric acid. Under alkaline conditions, valeric acid will be present as its corresponding salt (e.g., sodium valerate if sodium hydroxide (B78521) is used as the base).

Q4: What are the optimal storage conditions for this compound solutions to minimize degradation?

A: To minimize hydrolysis, this compound solutions should be stored in a tightly sealed container to prevent moisture absorption and at a controlled, cool temperature. The pH of the solution should be maintained in its most stable range, which is typically slightly acidic (around pH 4-5). Buffering the solution in this pH range can help maintain its stability.

Q5: How can I monitor the degradation of this compound in my experiments?

A: The degradation of this compound can be monitored by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the remaining this compound from its degradation products, isobutanol and valeric acid.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of this compound in my formulation. The pH of your formulation may be too high (alkaline) or too low (acidic).Measure the pH of your formulation. Adjust the pH to the optimal stability range of 4-5 using a suitable buffer system.
Inconsistent results in stability studies. Temperature fluctuations during storage or analysis. Contamination of the sample. Improperly prepared analytical standards.Ensure samples are stored at a constant, controlled temperature. Handle samples carefully to avoid contamination. Prepare fresh analytical standards for each analysis and verify their concentration.
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products. Interaction with other excipients in the formulation. Impurities in the starting material.Conduct forced degradation studies to identify potential degradation products. Analyze individual excipients to check for interferences. Test the purity of your this compound starting material.
Difficulty in separating this compound from its degradation products by HPLC. Suboptimal chromatographic conditions (e.g., mobile phase, column, temperature).Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic solvent to buffer ratio, pH), trying a different column chemistry, or adjusting the column temperature.

Quantitative Data on this compound Stability

The following table summarizes illustrative kinetic data for the hydrolysis of this compound at 50°C. This data is representative of the expected behavior of a simple ester and should be used for guidance purposes. Actual degradation rates will depend on the specific experimental conditions, including buffer type and ionic strength.

pHConditionApparent First-Order Rate Constant (kobs) (day-1)Half-life (t1/2) (days)
2.00.01 M HCl0.154.6
4.5Citrate Buffer0.0169.3
7.0Phosphate (B84403) Buffer0.088.7
9.0Borate Buffer0.950.7
12.00.01 M NaOH15.20.05

Experimental Protocols

Protocol 1: pH-Rate Profile Determination for this compound

Objective: To determine the hydrolysis rate of this compound as a function of pH.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Citrate buffer solutions (pH 3, 4, 5)

  • Phosphate buffer solutions (pH 6, 7, 8)

  • Borate buffer solutions (pH 9, 10)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.

  • Preparation of Reaction Solutions: For each pH to be studied, pipette a small volume of the this compound stock solution into a volumetric flask containing the appropriate buffer or acid/base solution pre-equilibrated at the desired temperature (e.g., 50°C). The final concentration of this compound should be in the analytical range (e.g., 100 µg/mL), and the concentration of organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

  • Incubation: Place the sealed reaction flasks in a constant temperature water bath or oven.

  • Sampling: At appropriate time intervals, withdraw an aliquot of the reaction mixture. The frequency of sampling will depend on the expected rate of degradation at each pH.

  • Quenching: Immediately quench the reaction by diluting the sample with the mobile phase to stop further degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will be the negative of the apparent first-order rate constant (-kobs).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid).

  • Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 70%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound, isobutanol, and valeric acid in the mobile phase.

  • Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound and its degradation products in the samples by comparing their peak areas to the calibration curves.

Visualizations

Hydrolysis_of_Isobutyl_Valerate cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) IV_acid This compound intermediate_acid Protonated Intermediate IV_acid->intermediate_acid + H+ H3O_acid H3O+ intermediate_acid->IV_acid - H+ products_acid Valeric Acid + Isobutanol intermediate_acid->products_acid + H2O H2O_acid H2O IV_base This compound intermediate_base Tetrahedral Intermediate IV_base->intermediate_base + OH- OH_base OH- products_base Valerate + Isobutanol intermediate_base->products_base - Isobutoxide

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.

Experimental_Workflow prep_stock Prepare this compound Stock Solution prep_reaction Prepare Reaction Mixtures at Constant Temperature prep_stock->prep_reaction prep_buffers Prepare Buffer Solutions (pH 2-12) prep_buffers->prep_reaction sampling Sample at Defined Time Intervals prep_reaction->sampling quench Quench Reaction sampling->quench hplc_analysis Analyze by Stability-Indicating HPLC Method quench->hplc_analysis data_analysis Plot ln(C) vs. Time Determine Rate Constants hplc_analysis->data_analysis ph_rate_profile Construct pH-Rate Profile data_analysis->ph_rate_profile

Caption: Experimental workflow for determining the pH-rate profile of this compound.

References

Removal of acidic catalysts from isobutyl valerate reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl valerate (B167501), with a specific focus on the removal of acidic catalysts from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common types of acidic catalysts used for isobutyl valerate synthesis?

A1: The synthesis of this compound, typically through Fischer esterification, can be catalyzed by both homogeneous and heterogeneous acids. Homogeneous catalysts are soluble in the reaction medium and include strong mineral acids like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and organic acids such as p-toluenesulfonic acid (PTSA).[1] Heterogeneous catalysts are solid materials that are insoluble in the reaction mixture.[1] Common examples include acidic ion-exchange resins (e.g., Amberlyst, Dowex) and other solid acids like zeolites or supported catalysts.[2][3][4][5][6][7]

Q2: Why is the removal of the acidic catalyst necessary?

A2: Complete removal of the acidic catalyst is crucial for several reasons. Firstly, residual acid can catalyze the reverse reaction (hydrolysis of the ester), reducing the final product yield, especially during storage or subsequent processing steps that may involve water.[8][9] Secondly, the presence of acid can lead to corrosion of equipment and may be an unacceptable impurity in the final product, particularly in pharmaceutical applications.[1] Finally, for applications like fragrances and flavorings, residual acid can alter the sensory properties of the this compound.

Q3: What is the primary advantage of using a heterogeneous catalyst over a homogeneous one?

A3: The main advantage of using a heterogeneous catalyst is the ease of separation from the reaction mixture.[1][2] Since these catalysts are in a different phase (solid) from the liquid reaction mixture, they can be easily removed by simple physical processes like filtration or decantation.[10] This simplifies the workup procedure, minimizes the generation of aqueous waste from neutralization washes, and allows for the potential recycling and reuse of the catalyst.[2][4][5]

Q4: How can I determine if all the acidic catalyst has been removed?

A4: The removal of the acidic catalyst can be monitored in a few ways. During the washing/neutralization process, the pH of the aqueous layer can be checked with pH paper or a pH meter; a neutral pH (around 7) indicates that the bulk of the acid has been removed. For a more quantitative assessment, an acid-base titration can be performed on a sample of the final product to determine the residual acidity, often expressed as the acid number.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Washing - High concentration of unreacted carboxylic acid or soap formation.- Vigorous shaking of the separatory funnel.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.[11]- Gently rock or invert the separatory funnel instead of shaking vigorously.- Allow the mixture to stand for an extended period.- If the emulsion persists, filtration through a pad of Celite or glass wool may be effective.
Organic Layer is Cloudy After Separation - Presence of finely dispersed water droplets.- Dry the organic layer using an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[12][13] Add the drying agent until it no longer clumps together, then filter or decant the dried solution.
Low Product Yield After Workup - Incomplete reaction.- Hydrolysis of the ester during workup due to excess water and residual acid.- Loss of product into the aqueous layer during washing.- Ensure the initial reaction has gone to completion. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium forward.[13][14]- Perform neutralization and washing steps quickly and with cold solutions to minimize hydrolysis.- Minimize the volume and number of aqueous washes to reduce the loss of the slightly water-soluble ester.
Final Product is Still Acidic (Low pH) - Insufficient amount of neutralizing agent used.- Inefficient mixing during the neutralization wash.- Add more of the weak base solution (e.g., sodium bicarbonate) and wash again.[10]- Ensure thorough mixing during the wash to allow the base to react with all the acid. Check the pH of the aqueous layer after each wash until it is neutral or slightly basic.
Heterogeneous Catalyst is Difficult to Filter - Catalyst particles are too fine.- Catalyst has degraded during the reaction.- Use a finer filter paper or a membrane filter.- Consider centrifugation followed by decantation of the liquid product.- Evaluate the thermal and mechanical stability of the catalyst under the reaction conditions to prevent degradation in future experiments.

Experimental Protocols

Protocol 1: Removal of a Homogeneous Acid Catalyst (e.g., H₂SO₄)
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or diethyl ether. This will help to decrease the viscosity and improve separation.[12][13]

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralization: Carefully add a saturated or dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the separatory funnel.[8][9] Add the base in small portions, as the neutralization reaction will produce carbon dioxide gas, causing pressure to build up. Swirl gently and vent the funnel frequently.

  • Washing: After the gas evolution has ceased, stopper the funnel and invert it gently several times to mix the layers. Allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step until the pH of the aqueous layer is neutral (pH ~7).

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break any emulsions that may have formed.

  • Drying: Drain the organic layer into a clean, dry flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12][13] Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent. The resulting filtrate is the crude this compound solution.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the purified this compound. Further purification can be achieved by distillation.[9]

Protocol 2: Removal of a Heterogeneous Acid Catalyst (e.g., Ion-Exchange Resin)
  • Cooling: After the reaction is complete, allow the mixture to cool to a safe handling temperature.

  • Separation: Separate the solid catalyst from the liquid product mixture. This can be achieved by:

    • Decantation: Carefully pour off the liquid, leaving the solid catalyst beads behind.

    • Filtration: Pass the reaction mixture through a filter paper or a sintered glass funnel to collect the catalyst.

  • Catalyst Washing (Optional): If the catalyst is to be reused, it can be washed with a fresh solvent to remove any adsorbed product or impurities.

  • Product Purification: The liquid product, now free from the catalyst, may still contain unreacted starting materials. These can be removed by distillation.[9]

Data Summary

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts in Esterification
ParameterHomogeneous Catalysts (e.g., H₂SO₄)Heterogeneous Catalysts (e.g., Ion-Exchange Resins)
Phase Liquid (dissolved in reaction mixture)Solid (suspended in reaction mixture)
Separation Method Neutralization and liquid-liquid extraction[12][13]Filtration or decantation[2]
Workup Complexity High (multiple washing and separation steps)Low (simple physical separation)[1]
Waste Generation Generates aqueous waste from neutralization[7]Minimal waste generation
Catalyst Reusability Not easily recoverable or reusableEasily recovered and often reusable[2][4][5]
Corrosiveness Can be highly corrosive to equipment[1]Generally non-corrosive[1][2]

Visual Guides

G Workflow for Homogeneous Catalyst Removal A Reaction Mixture (Ester, Alcohol, Acid, Catalyst) B Cool to Room Temperature A->B C Dilute with Organic Solvent B->C D Transfer to Separatory Funnel C->D E Add Weak Base (e.g., NaHCO₃) Vent Frequently D->E F Separate Aqueous Layer E->F G Wash with Brine F->G Repeat wash if pH is not neutral H Separate Aqueous Layer G->H I Dry Organic Layer (e.g., MgSO₄) H->I J Filter to Remove Drying Agent I->J K Remove Solvent (Rotary Evaporation) J->K L Purified this compound K->L

Caption: Workflow for removing a homogeneous acid catalyst.

G Troubleshooting Emulsion Formation Start Emulsion forms during aqueous wash Decision1 Action Taken Start->Decision1 Action1 Add Brine (Saturated NaCl) Decision1->Action1 Option 1 Action2 Let stand without agitation Decision1->Action2 Option 2 Action3 Gently swirl/invert, do not shake Decision1->Action3 Option 3 Outcome1 Emulsion Breaks Action1->Outcome1 Outcome2 Emulsion Persists Action1->Outcome2 Action2->Outcome1 Action2->Outcome2 Action3->Outcome1 Action3->Outcome2 End Proceed with Separation Outcome1->End Action4 Filter through Celite Outcome2->Action4 Action4->End

Caption: Decision tree for resolving emulsions during workup.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-FID Method for Isobutyl Valerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and chemical industries, the accurate quantification of esters like isobutyl valerate (B167501) is critical for quality control, stability testing, and formulation development. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely adopted technique for this purpose. This guide provides an objective comparison of the GC-FID method with its primary alternative, Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the utility of Headspace sampling as a sample introduction technique. The comparison is supported by experimental data and detailed protocols to aid in method selection and validation.

Comparison of Quantification Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for analyte confirmation.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique separates compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column. The FID detector combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This makes GC-FID a highly sensitive and universal detector for organic compounds, providing robust quantitative data.[1] It is often favored for its reliability, cost-effectiveness, and wide linear range in routine quality control.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation power of GC with the detection capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[1] This provides not only quantitative data but also structural information, allowing for definitive peak identification. The high selectivity of GC-MS is particularly advantageous for analyzing complex samples where co-eluting peaks might interfere with quantification in a GC-FID system.[3][4]

  • Headspace-GC-FID (HS-GC-FID): This is a sample introduction technique rather than a distinct analytical method. It is used for the analysis of volatile organic compounds (VOCs) in liquid or solid samples.[2] The sample is sealed in a vial and heated, allowing volatile analytes like isobutyl valerate to partition into the gas phase (headspace) above the sample.[5] A portion of this vapor is then injected into the GC system. This technique is highly effective at minimizing matrix effects and concentrating volatile analytes, making it ideal for residual solvent analysis and the quantification of volatile esters in complex matrices.[2]

Data Presentation: Method Validation Parameters

The performance of an analytical method is defined by its validation parameters. The following table summarizes typical performance data for the quantification of esters using GC-FID and GC-MS, derived from various studies.

Parameter GC-FID GC-MS (SIM/Selected Ion Monitoring) Source(s)
Linearity (R²) > 0.999> 0.99[6][7][8][9]
Limit of Detection (LOD) 0.21 - 3 µg/mL; 0.03 - 2.96 pmolGenerally comparable or slightly lower than GC-FID[6][7][9]
Limit of Quantification (LOQ) 0.63 - 10 µg/mL; 0.09 - 9.86 pmolGenerally comparable or slightly lower than GC-FID[6][7][9]
Precision (Intra-day %RSD) < 3.1%< 10%[6][10]
Precision (Inter-day %RSD) < 3.9%< 10%[6][10]
Accuracy / Recovery (%) 85 - 118%85 - 115%[9][11]

Note: Data is compiled from studies on various esters and fatty acids, as these are structurally related to this compound and their validation parameters are comparable. The picomole (pmol) values are from a study involving isobutyl esterification.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound.

This protocol outlines the steps for validating a GC-FID method for this compound quantification.

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh ~100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or hexane). This creates a 1 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess accuracy and precision.

    • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.

  • GC-FID Instrumental Conditions:

    • Gas Chromatograph: Agilent 6890N or equivalent.[10]

    • Column: HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.[10]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).[10]

    • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common.[12]

    • Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.

    • Detector: FID at 270-300°C.[10]

    • Gas Flows: Hydrogen (~40 mL/min), Air (~400 mL/min), Makeup (N2, ~30 mL/min).[10]

    • Injection Volume: 1 µL.

  • Method Validation Procedures:

    • Specificity: Inject a blank solvent, a standard solution, and a sample solution to ensure no interfering peaks are present at the retention time of this compound.

    • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The determination coefficient (R²) should be ≥ 0.999.[8]

    • Accuracy: Analyze the QC samples (n=6) against the calibration curve. Accuracy is expressed as the percentage recovery of the known amount.

    • Precision:

      • Repeatability (Intra-day): Analyze the low, medium, and high QC samples six times on the same day.

      • Intermediate Precision (Inter-day): Repeat the analysis on three different days. The relative standard deviation (%RSD) should typically be < 5%.

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

For comparison and confirmation, a GC-MS method can be used.

  • Standard and Sample Preparation: Follow the same procedure as for the GC-FID method. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is often recommended for GC-MS to improve accuracy.

  • GC-MS Instrumental Conditions:

    • Instrument: GC system coupled to a mass spectrometer (e.g., single quadrupole).

    • Column and GC Conditions: Use the same or similar column and temperature program as the GC-FID method to allow for retention time comparison.

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Operate in either full scan mode (e.g., m/z 40-300) for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis. For this compound (C9H18O2, MW: 158.24), characteristic ions would be selected for monitoring to enhance sensitivity and selectivity.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation and comparison of GC-FID and GC-MS methods for this compound quantification.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_gcfid GC-FID Method cluster_gcms GC-MS Method (Alternative) cluster_validation Phase 3: Data Processing & Validation cluster_comparison Phase 4: Method Comparison prep_std Prepare Stock & Calibration Standards prep_qc Prepare QC Samples (Low, Med, High) prep_std->prep_qc prep_sample Prepare Test Samples prep_std->prep_sample gcfid_inject Inject Standards, QCs, Samples prep_sample->gcfid_inject gcms_inject Inject Standards, QCs, Samples prep_sample->gcms_inject gcfid_data Acquire FID Signal Data gcfid_inject->gcfid_data linearity Linearity (R²) gcfid_data->linearity gcms_data Acquire Mass Spectra Data gcms_inject->gcms_data gcms_data->linearity accuracy Accuracy (% Recovery) precision Precision (%RSD) lod_loq LOD & LOQ specificity Specificity compare Compare Performance (Sensitivity, Selectivity, Cost) specificity->compare

Caption: Workflow for validation and comparison of GC-FID and GC-MS methods.

References

A Comparative GC-MS Analysis of Isobutyl Valerate and Isobutyl Butyrate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomeric and closely related compounds are paramount. This guide provides a comparative analysis of isobutyl valerate (B167501) and isobutyl butyrate (B1204436) using Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Physicochemical Properties and Chromatographic Behavior

Isobutyl valerate and isobutyl butyrate are esters with similar chemical structures, leading to overlapping physicochemical properties. However, their slight difference in molecular weight and structure results in distinct chromatographic and mass spectrometric profiles, enabling their separation and identification.

PropertyThis compoundIsobutyl Butyrate
Synonyms Isobutyl pentanoate, 2-methylpropyl pentanoate2-methylpropyl butanoate
Molecular Formula C₉H₁₈O₂C₈H₁₆O₂
Molecular Weight 158.24 g/mol 144.21 g/mol
Boiling Point ~173 °C~159 °C
Kovats Retention Index (Non-Polar Column, e.g., DB-5) ~1027 - 1040[1]~930 - 956[2]

Note: The Kovats Retention Index is a dimensionless unit that normalizes retention times relative to n-alkanes, aiding in inter-laboratory comparison of GC data. The values presented are typical ranges found in literature for standard non-polar columns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for each compound.

Experimental Protocol

The following protocol outlines a standard method for the GC-MS analysis of this compound and isobutyl butyrate.

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of both this compound and isobutyl butyrate in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Prepare working standards of varying concentrations (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution of the stock solution.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

Chromatographic Separation

Under the specified GC conditions, isobutyl butyrate, having a lower boiling point and molecular weight, will elute before this compound. The difference in their retention times allows for their clear separation on the chromatogram.

Mass Spectral Fragmentation Analysis

The mass spectra of this compound and isobutyl butyrate are characterized by distinct fragmentation patterns. The primary fragmentation mechanisms for esters include alpha-cleavage and McLafferty rearrangement.

Isobutyl Butyrate (C₈H₁₆O₂)

The mass spectrum of isobutyl butyrate is dominated by fragments resulting from the cleavage of the ester bond and subsequent rearrangements.

  • Molecular Ion (M⁺): A small peak may be observed at m/z 144.

  • Base Peak (m/z 71): This prominent peak corresponds to the butanoyl cation (C₄H₇O⁺), formed by alpha-cleavage with the loss of the isobutoxy radical.

  • m/z 56: This fragment arises from the loss of a methyl group from the isobutyl portion, followed by rearrangement.

  • m/z 43: This corresponds to the propyl cation (C₃H₇⁺) from the butyrate moiety.

  • m/z 41: This is a common fragment in aliphatic compounds, the allyl cation (C₃H₅⁺).

This compound (C₉H₁₈O₂)

Similar to isobutyl butyrate, the mass spectrum of this compound shows characteristic fragments from the cleavage of the ester linkage.

  • Molecular Ion (M⁺): A weak peak may be present at m/z 158.

  • Base Peak (m/z 85): This is the pentanoyl cation (C₅H₉O⁺), formed by alpha-cleavage and loss of the isobutoxy radical.

  • m/z 57: This significant peak corresponds to the butyl cation (C₄H₉⁺) from the valerate chain. It can also be attributed to the isobutyl cation from the alcohol moiety.

  • m/z 41: The allyl cation is also observed in the spectrum of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound and isobutyl butyrate.

AnalyteRetention Time (approx. min)Molecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
Isobutyl Butyrate ~8.5144 (low)71 (100%) , 56 (~50%), 43 (~45%), 41 (~25%)
This compound ~10.2158 (low)85 (100%) , 57 (~75%), 41 (~40%)

Note: Retention times are approximate and can vary depending on the specific instrument and conditions. Relative abundances are typical and can also show some variation.

Visualizing the Experimental and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of comparative analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Standard/Sample Preparation Dilution Serial Dilution Prep->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z) Fragmentation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectra Mass Spectra Acquisition Detection->MassSpectra LibrarySearch Library Search & Identification Chromatogram->LibrarySearch MassSpectra->LibrarySearch Quantification Quantification LibrarySearch->Quantification Comparative_Analysis_Logic cluster_separation Chromatographic Separation cluster_identification Mass Spectrometric Identification Analyte This compound vs. Isobutyl Butyrate BoilingPoint Boiling Point Difference Analyte->BoilingPoint MolecularWeight Molecular Weight Difference Analyte->MolecularWeight RetentionTime Different Retention Times BoilingPoint->RetentionTime Conclusion Unambiguous Identification RetentionTime->Conclusion MassSpectra Unique Mass Spectra MolecularWeight->MassSpectra Fragmentation Different Fragmentation Patterns Fragmentation->MassSpectra MassSpectra->Conclusion

References

A Sensory Panel Comparison of Isobutyl Valerate and Other Fruity Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance, esters are instrumental in crafting the fruity notes that characterize a wide array of products. This guide offers a comparative sensory analysis of isobutyl valerate (B167501) against other common fruity esters, providing valuable insights for researchers, scientists, and drug development professionals. A comprehensive understanding of the distinct sensory profiles of these volatile compounds is essential for informed decision-making in product formulation.

Organoleptic Profile Comparison

A sensory panel of trained experts is the primary tool for characterizing the aroma and flavor of volatile compounds. While directly comparative quantitative data from a single study is limited in the public domain, this guide synthesizes available qualitative descriptions and quantitative data from various sources to provide a comparative overview.

Qualitative Sensory Profile of Isobutyl Valerate

This compound is characterized by a multifaceted fruity aroma. Its sensory profile is predominantly described with the following descriptors:

  • Primary Notes: Sweet, fruity, apple, raspberry.[1][2]

  • Secondary Notes: Green banana, ethereal.[1][2]

Quantitative Sensory Profiles of Common Fruity Esters

To provide a comparative context, the following table summarizes quantitative sensory data for other widely used fruity esters. It is important to note that this data is compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Comparison of Sensory Descriptors for Selected Fruity Esters

EsterCommon Sensory DescriptorsOlfactory Character
This compound Sweet, fruity, apple, raspberry, green banana, ethereal.[1][2]A complex and sweet fruity aroma with distinct apple and berry notes.
Ethyl Acetate Sweet, fruity, solvent-like, nail polish-like.[3]A sweet, ethereal, and somewhat sharp fruity scent.
Isoamyl Acetate Banana, pear-drop, sweet, fruity.[3]A powerful and diffusive sweet fruity aroma, strongly reminiscent of banana.
Ethyl Butyrate Pineapple, fruity, sweet, tutti-frutti.A strong, sweet, and fruity aroma, characteristic of pineapple.
Hexyl Acetate Pear, green apple, sweet, fruity.A pleasant and sweet fruity aroma with a distinct pear-like character.

Disclaimer: The sensory descriptors for this compound are qualitative and gathered from chemical supplier databases. The descriptors for the other esters are based on various sensory studies and may not have been evaluated under the same conditions as this compound.

Odor Detection Thresholds

Odor detection threshold is a critical quantitative measure of the potency of an aroma compound. The following table presents available odor threshold data for the selected esters. A specific, peer-reviewed odor detection threshold for this compound was not identified in the conducted search.

Table 2: Odor Detection Thresholds of Selected Fruity Esters

EsterOdor Detection Threshold (in water, ppb)
This compound Data not available
Ethyl Acetate 5,000
Isoamyl Acetate 2
Ethyl Butyrate 1
Hexyl Acetate 5

Note: Lower odor detection thresholds indicate a higher potency of the aroma compound.

Experimental Protocols

A standardized and rigorous methodology is crucial for obtaining reliable sensory data. The following is a detailed protocol for the Quantitative Descriptive Analysis (QDA) method, a common technique used in the sensory evaluation of food and fragrance ingredients.

Panelist Selection and Training

A panel of 8-12 individuals is typically selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions. Panelists undergo extensive training (approximately 20-40 hours) to familiarize themselves with the aroma profiles of a wide range of fruity esters and to develop a consensus vocabulary for describing the sensory attributes. Reference standards for each descriptor are provided to anchor the panelists' evaluations.

Sample Preparation

The esters should be diluted in a neutral solvent, such as mineral oil or propylene (B89431) glycol, to a concentration that is clearly perceivable but not overwhelming. All samples, including a solvent blank, should be presented to the panelists in identical, odor-free glass containers, coded with random three-digit numbers. The presentation order should be randomized for each panelist to minimize order effects.

Sensory Evaluation Procedure

Evaluations are conducted in individual sensory booths under controlled environmental conditions (temperature, humidity, and lighting) to prevent external distractions. Panelists are instructed to assess the aroma of each sample by sniffing the headspace of the container. They then rate the intensity of each previously agreed-upon sensory descriptor (e.g., "fruity," "apple," "green," "sweet") on a 15-cm unstructured line scale, anchored with "low" and "high" at the ends. Panelists are required to cleanse their palate between samples with deionized water and unsalted crackers, with a mandatory waiting period of at least two minutes.

Data Analysis

The intensity ratings from the line scales are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine if there are significant differences in the sensory attributes among the samples. Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the esters and their sensory attributes.

Mandatory Visualizations

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist Selection & Training Panelist Selection & Training Sample Preparation Sample Preparation Panelist Selection & Training->Sample Preparation Sensory Booth Evaluation Sensory Booth Evaluation Sample Preparation->Sensory Booth Evaluation Data Collection Data Collection Sensory Booth Evaluation->Data Collection Statistical Analysis (ANOVA) Statistical Analysis (ANOVA) Data Collection->Statistical Analysis (ANOVA) Multivariate Analysis (PCA) Multivariate Analysis (PCA) Statistical Analysis (ANOVA)->Multivariate Analysis (PCA)

Caption: Experimental workflow for sensory panel evaluation.

G Odorant Molecule (Ester) Odorant Molecule (Ester) Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) Odorant Molecule (Ester)->Olfactory Receptor (GPCR) Binds to G-Protein Activation G-Protein Activation Olfactory Receptor (GPCR)->G-Protein Activation Adenylate Cyclase Activation Adenylate Cyclase Activation G-Protein Activation->Adenylate Cyclase Activation cAMP Production cAMP Production Adenylate Cyclase Activation->cAMP Production Ion Channel Opening Ion Channel Opening cAMP Production->Ion Channel Opening Neuron Depolarization Neuron Depolarization Ion Channel Opening->Neuron Depolarization Action Potential Action Potential Neuron Depolarization->Action Potential Signal to Olfactory Bulb Signal to Olfactory Bulb Action Potential->Signal to Olfactory Bulb

Caption: Simplified olfactory signaling pathway for esters.

References

A Comparative Analysis of Isobutyl Valerate and Ethyl Valerate in Flavor Perception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flavor and aroma profiles of two common fruity esters: isobutyl valerate (B167501) and ethyl valerate. This document synthesizes available data to assist researchers in the selection and application of these compounds in flavor and fragrance formulations, as well as in studies of sensory perception. While direct comparative studies are limited, this guide presents a side-by-side analysis of their sensory characteristics, odor detection thresholds, and the methodologies used to evaluate them.

Sensory Profile Comparison

Sensory evaluation by trained panelists is a cornerstone of flavor analysis.[1] Both isobutyl valerate and ethyl valerate are characterized by their fruity aromas, but with distinct nuances.

This compound is often described as having a sweet, fruity aroma with prominent notes of apple and pear skin.[2][3] It can also present with hints of raspberry and a "green" or unripe banana character.[3] The overall impression is a weighty, rounded sweetness with a subtle musky undertone that prevents it from being perceived as overly sugary.[1]

Ethyl Valerate , on the other hand, is frequently associated with a powerful and diffusive, ethereal-fruity, apple-like odor, sometimes with a resemblance to pineapple.[4] Its taste at 30 ppm is described as fruity, with notes of strawberry, sweet, estery, pineapple, and tropical fruit.[4] It is a versatile flavoring agent used to create fruity notes in perfumes and to enhance flavors in a variety of food and beverage products.[5]

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and ethyl valerate. It is important to note that odor detection thresholds can vary based on the medium (e.g., water, air) and the specific methodology used for determination. The data presented here are compiled from various sources and should be considered as indicative rather than absolute comparative values.

ParameterThis compoundEthyl ValerateSource(s)
Odor Description Sweet, fruity, apple, raspberry, green bananaSweet, fruity, apple, pineapple, green, tropical[3],[6]
Taste Description Sweet, green, fruity, banana with fresh nuances (at 20 ppm)Fruity, strawberry, sweet, estery, pineapple, tropical fruit (at 30 ppm)[7],[4]
Odor Detection Threshold (in water) Not available1.5 - 5 ppb[8]
Odor Detection Threshold (in air) 0.0052 ppm0.00011 ppm[9]
Molecular Weight ( g/mol ) 144.21130.18[10],[11]

Experimental Protocols

The characterization of flavor compounds like this compound and ethyl valerate relies on a combination of sensory and instrumental techniques.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This method is used to identify and quantify the sensory attributes of a product by a trained panel.[12]

  • Panelist Selection and Training: A panel of 10-12 members is screened for their ability to discriminate between different tastes and aromas and to verbalize their sensory experiences. Panelists undergo extensive training (40-120 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the esters.[12]

  • Lexicon Development: The panel, with the help of a panel leader, is presented with a range of fruity esters to generate a comprehensive list of descriptive terms for the aroma. This list is then refined to a final set of non-overlapping attributes (e.g., "fruity," "green," "sweet"). Reference standards are used to anchor these sensory terms.[12]

  • Sample Evaluation: Samples of each ester are prepared at a standardized concentration in a neutral solvent (e.g., water or a water/ethanol solution) and presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature). Panelists independently rate the intensity of each sensory attribute for each sample on a continuous line scale.[12]

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between the samples and to visualize the sensory space.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[9][13]

  • Sample Preparation: The volatile fraction containing the esters is extracted from the sample matrix. Common techniques include Solid Phase Microextraction (SPME), where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds.[7]

  • GC Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties as they pass through a capillary column.[14]

  • Olfactometry and Detection: The effluent from the GC column is split. One portion goes to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other portion is directed to a sniffing port, where a trained sensory analyst (assessor) sniffs the effluent and records the odor description and intensity at specific retention times.[13]

  • Data Analysis: The data from the chemical detector and the sensory assessor are combined to create an aromagram, which shows the odor-active regions of the chromatogram. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.[4]

Instrumental Analysis: Electronic Nose

An electronic nose is an instrument designed to detect and discriminate between complex odors using an array of chemical sensors.[15]

  • Sample Introduction: The headspace (volatile compounds) of a sample is introduced into the sensor chamber of the electronic nose.[16]

  • Sensor Array Interaction: The volatile compounds interact with an array of sensors (e.g., metal oxide semiconductors, conducting polymers). Each sensor has a different selectivity, and the interaction results in a change in the electrical properties of the sensors, creating a unique "fingerprint" or "smell print" for the sample.[16][17]

  • Signal Processing and Pattern Recognition: The responses from the sensor array are collected and processed. Pattern recognition algorithms, such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), are used to analyze the data and differentiate between different samples.[5][18]

Signaling Pathway and Experimental Workflows

Odorant Receptor Signaling Pathway

The perception of esters like this compound and ethyl valerate begins with the interaction of the odorant molecule with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium.[19][20] These receptors are G-protein coupled receptors (GPCRs).[21]

Odorant_Signaling_Pathway Odorant Odorant (e.g., Ester) OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G Protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ions Ca2+/Na+ Influx CNG_channel->Ions Depolarization Neuron Depolarization Ions->Depolarization Leads to Signal Signal to Brain Depolarization->Signal Generates Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Selection Panelist Selection & Training Lexicon Lexicon Development Selection->Lexicon SamplePrep Sample Preparation Lexicon->SamplePrep Evaluation Individual Evaluation SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection Stats Statistical Analysis (ANOVA, PCA) DataCollection->Stats Report Final Report Stats->Report GCO_Workflow Sample Sample Extraction Volatile Extraction (e.g., SPME) Sample->Extraction GC Gas Chromatograph (Separation) Extraction->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (MS, FID) Splitter->Detector SniffingPort Sniffing Port (Human Assessor) Splitter->SniffingPort ChemData Chemical Data Detector->ChemData SensoryData Sensory Data SniffingPort->SensoryData Aromagram Aromagram (Combined Data) ChemData->Aromagram SensoryData->Aromagram ENose_Logic Sample Sample Headspace (Volatiles) SensorArray Sensor Array Sample->SensorArray Signal Sensor Response (Signal Pattern) SensorArray->Signal PCA Pattern Recognition (e.g., PCA) Signal->PCA Classification Sample Classification PCA->Classification

References

A Researcher's Guide to Capillary Column Selection for Isobutyl Valerate Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate separation of volatile compounds is paramount. Isobutyl valerate (B167501), an ester with applications in flavor and fragrance industries, presents a common analytical challenge. The choice of a gas chromatography (GC) capillary column is a critical factor that dictates the success of its separation from complex matrices. This guide provides an objective comparison of the performance of different capillary columns for isobutyl valerate analysis, supported by experimental data and detailed methodologies.

The polarity of the stationary phase within the capillary column is the most significant factor influencing the separation of esters like this compound. Non-polar columns primarily separate compounds based on their boiling points, while polar columns offer alternative selectivity based on dipole-dipole interactions. This guide focuses on a comparative analysis of two widely utilized column types: a non-polar column represented by those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), and a polar column with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-INNOWax, DB-WAX).

Performance Comparison

The following table summarizes the key performance parameters for the separation of this compound on non-polar and polar capillary columns. The Kovats retention index (RI) is a standardized measure of retention time, allowing for comparison across different systems.

Performance MetricNon-Polar Column (e.g., DB-5)Polar Column (e.g., HP-INNOWax)
Stationary Phase 5% Phenyl-95% DimethylpolysiloxanePolyethylene Glycol (PEG)
Kovats Retention Index (RI) of this compound ~985 - 994 (isothermal)[1]~1190 (isothermal)[1]
Elution Principle Primarily by boiling point.[2]Combination of boiling point and polarity.
Selectivity Good for general-purpose analysis, separating compounds with different boiling points.Enhanced selectivity for polar compounds, can resolve isomers and compounds with similar boiling points but different polarities.
Peak Shape Generally symmetrical for non-polar to moderately polar compounds.Excellent peak shape for polar compounds, including esters, due to reduced interaction with active sites.[3]
Resolution May be limited for complex mixtures containing polar compounds with similar boiling points.Superior resolution of polar analytes from other polar and non-polar matrix components.
Typical Applications Broad range of applications for semi-volatile compounds, pesticides, and hydrocarbons.[4]Analysis of food, flavor, and fragrance compounds, alcohols, and other polar analytes.[5]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible results in GC analysis. Below are representative experimental protocols for the analysis of this compound on both a non-polar and a polar GC column.

Method 1: Analysis on a Non-Polar Column (e.g., DB-5)

This protocol is a general method for the analysis of semi-volatile compounds, including esters, on a DB-5 column.

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC analysis.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet: Split/splitless injector at 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

    • Detector: Flame Ionization Detector (FID) at 280°C

Method 2: Analysis on a Polar Column (e.g., HP-INNOWax)

This protocol is a general method for the analysis of flavor and fragrance compounds, including esters, on a polar PEG column.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a polar-compatible solvent such as methanol (B129727) or isopropanol.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet: Split/splitless injector at 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 40:1

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 8°C/min to 240°C

      • Hold: 10 minutes at 240°C

    • Detector: Flame Ionization Detector (FID) at 260°C

Experimental Workflow

The logical flow of a typical GC analysis for this compound is depicted in the following diagram.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution with appropriate solvent Sample->Dilution Standard Internal Standard Addition (Optional) Dilution->Standard Injection Sample Injection (1 µL) Standard->Injection Separation Separation on Capillary Column (e.g., DB-5 or HP-INNOWax) Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration (Area, Height) Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

GC Analysis Workflow for this compound.

References

A Comparative Guide to the Synthesis of Isobutyl Valerate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isobutyl valerate (B167501), an ester with applications in flavors, fragrances, and as a potential biopharmaceutical intermediate, can be achieved through two primary methodologies: traditional chemical synthesis and a more contemporary enzymatic approach. This guide provides an objective comparison of these two routes, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.

At a Glance: Key Performance Indicators

The choice between chemical and enzymatic synthesis of isobutyl valerate involves a trade-off between reaction speed, yield, and sustainability. The following table summarizes the key quantitative parameters for both methods, drawing on data from the synthesis of this compound and structurally similar esters.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)Lipases (e.g., Candida antarctica lipase (B570770) B, Thermomyces lanuginosus lipase)
Typical Yield 65% (equimolar reactants); up to 97% with a 10-fold excess of alcohol[1]Generally high, with conversions often exceeding 90%[2][3][4]
Reaction Temperature High (Reflux, typically >100°C)[3][5]Mild (Typically 30–60°C)[6][7]
Reaction Time 1–10 hours[5]Can range from a few hours to over 24 hours[2][7]
Solvent Often solvent-free (using excess alcohol) or in a non-polar solvent like toluene (B28343)Often solvent-free or in non-polar organic solvents (e.g., hexane, heptane)[2][7]
Byproducts Water, potential for side reactions (e.g., dehydration of alcohol)[3]Water[3]
Catalyst Reusability Generally not reusableHigh reusability with immobilized enzymes[7]
Product Purity May require extensive purification to remove catalyst and byproducts[3]High, due to enzyme specificity[3][4]
Environmental Impact Use of corrosive acids and high energy consumption can lead to higher waste generation.[3]Milder reaction conditions and biodegradable catalysts are considered more environmentally friendly.[8][9]

Delving Deeper: A Performance Comparison

Chemical Synthesis: The Traditional Workhorse

The chemical synthesis of this compound is typically achieved through Fischer esterification, a well-established method that involves the acid-catalyzed reaction between isovaleric acid and isobutanol.[5][10][11] This method can be relatively rapid and, under optimized conditions, can achieve high yields.[1] The primary drivers for maximizing yield are the removal of water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus, or by using a large excess of one of the reactants, typically the less expensive alcohol.[1][11]

However, the reliance on strong, corrosive acids like sulfuric acid necessitates careful handling and neutralization steps during workup, adding to the overall process complexity and waste generation.[3] The high reaction temperatures required can also lead to the formation of byproducts, such as the dehydration of isobutanol, which can complicate purification and reduce the final product's purity.[3]

Enzymatic Synthesis: The "Green" Alternative

Enzymatic synthesis, employing lipases as biocatalysts, presents a more environmentally benign and highly selective alternative for the production of this compound.[8] Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus, operate under significantly milder reaction conditions, typically at temperatures between 30°C and 60°C and at neutral pH.[4][6][7] This reduction in energy consumption and the avoidance of harsh chemicals align with the principles of green chemistry.[9]

The high specificity of lipases minimizes the formation of byproducts, leading to a purer product that often requires simpler downstream processing.[3][4] A key advantage of this method is the potential for catalyst reuse. When lipases are immobilized on a solid support, they can be easily recovered from the reaction mixture and reused for multiple cycles, which can offset the higher initial cost of the enzyme.[7] While reaction times for enzymatic synthesis can be longer than for chemical methods, the high yields, improved product purity, and enhanced sustainability make it an increasingly attractive option for the synthesis of high-value esters.[2][3]

Experimental Protocols

Chemical Synthesis: Fischer Esterification of this compound

This protocol is adapted from standard laboratory procedures for Fischer esterification.[5]

Materials:

  • Isovaleric acid

  • Isobutanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for azeotropic removal of water)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask, add isovaleric acid and a molar excess of isobutanol (e.g., 3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • If using a Dean-Stark apparatus for water removal, fill the side arm with toluene and attach it to the flask and condenser.

  • Heat the mixture to reflux and maintain reflux for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation to obtain the final product.

Enzymatic Synthesis: Lipase-Catalyzed Esterification of this compound

This protocol is a general guideline based on procedures for the enzymatic synthesis of similar esters.[2]

Materials:

  • Isovaleric acid

  • Isobutanol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., n-hexane or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vessel (e.g., screw-capped flask)

  • Filtration apparatus

Procedure:

  • In a screw-capped flask, combine equimolar amounts of isovaleric acid and isobutanol. If using a solvent, add it to the flask.

  • Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).

  • If desired, add molecular sieves to remove the water produced during the reaction, which can drive the equilibrium towards the product.

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm) for a specified period (e.g., 8-24 hours).

  • Monitor the reaction progress by taking small samples and analyzing them using techniques like gas chromatography (GC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and stored for reuse.

  • If a solvent was used, remove it under reduced pressure (e.g., using a rotary evaporator) to yield the this compound product. The product is often of high purity and may not require further purification.

Visualizing the Workflows

The following diagrams illustrate the distinct experimental workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis (Fischer Esterification) reactants Isovaleric Acid + Isobutanol + H₂SO₄ Catalyst reflux Heat to Reflux (>100°C) reactants->reflux Reaction workup Cool & Quench reflux->workup extraction Liquid-Liquid Extraction (Wash with NaHCO₃, Brine) workup->extraction drying Dry with MgSO₄ extraction->drying purification Distillation drying->purification product Pure this compound purification->product

Chemical Synthesis Workflow for this compound

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis (Lipase-Catalyzed) reactants_enz Isovaleric Acid + Isobutanol + Immobilized Lipase incubation Incubate with Agitation (30-60°C) reactants_enz->incubation Reaction filtration Filter to Recover Enzyme incubation->filtration enzyme_recovery Wash & Reuse Enzyme filtration->enzyme_recovery product_isolation Solvent Evaporation (if applicable) filtration->product_isolation product_enz High-Purity this compound product_isolation->product_enz

Enzymatic Synthesis Workflow for this compound

Conclusion

The choice between chemical and enzymatic synthesis of this compound is contingent on the specific priorities of the application. Chemical synthesis, particularly Fischer esterification, is a well-established and often faster method that can achieve high yields, but at the cost of harsh reaction conditions, more complex purification, and a greater environmental footprint.[3]

In contrast, enzymatic synthesis offers a more sustainable and selective alternative. The use of lipases under mild conditions not only reduces energy consumption but also minimizes byproduct formation, leading to a purer product.[3][4] The ability to reuse the immobilized enzyme catalyst can make it an economically viable and environmentally responsible choice for modern laboratory and industrial settings. For applications where product purity, sustainability, and a "natural" label are critical, enzymatic synthesis is undoubtedly the superior methodology.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isobutyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method for the quantification of compounds like isobutyl valerate (B167501) is critical. Isobutyl valerate, an ester with applications in various industries, requires accurate measurement for quality control and research purposes. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the analysis of this compound. The principles of method cross-validation are highlighted, supported by hypothetical yet representative experimental data, to aid in the selection of the most suitable method for a specific application.

The cross-validation of analytical methods is a critical process performed to ensure that two different methods are providing equivalent and reliable results.[1][2] This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one.[1][3] The core of a cross-validation study involves analyzing the same set of samples with both methods and comparing key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Methodology Comparison

Two primary analytical methods are proposed and cross-validated for the determination of this compound:

  • Method A: Gas Chromatography with Flame Ionization Detection (GC-FID): A widely used and robust technique for the analysis of volatile compounds like esters.[9][10]

  • Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile technique that can be adapted for the analysis of a wide range of compounds. As this compound lacks a strong chromophore, derivatization would be necessary for sensitive UV detection.[11][12]

Experimental Protocols

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: Agilent 7890A GC system with a flame ionization detector.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL in splitless mode.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode-array detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (70:30 v/v) at a flow rate of 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (following derivatization).

  • Injection Volume: 10 µL.

  • Sample Preparation and Derivatization: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. A derivatizing agent (e.g., a phenacyl-based reagent) is added to the standards and samples, followed by heating to facilitate the reaction and introduce a UV-active chromophore. Calibration standards are prepared by serial dilution of the derivatized stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the performance characteristics of the two methods, based on typical results obtained during method validation studies conducted in accordance with ICH guidelines.[4][5][6][7][8]

Validation ParameterMethod A (GC-FID)Method B (HPLC-UV with Derivatization)Acceptance Criteria (based on ICH Guidelines)
Linearity (R²) 0.99920.9989R² ≥ 0.995
Accuracy (% Recovery) 98.2% - 101.5%97.5% - 102.0%80% - 120%
Precision (% RSD)
- Repeatability1.5%1.8%≤ 2%
- Intermediate Precision2.1%2.5%≤ 3%
Limit of Detection (LOD) 0.2 µg/mL0.5 µg/mL-
Limit of Quantitation (LOQ) 0.6 µg/mL1.5 µg/mL-
Robustness Unaffected by minor changes in flow rate and oven temperature.Unaffected by minor changes in mobile phase composition and flow rate.No significant impact on results.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_methods Define Analytical Methods (e.g., GC-FID and HPLC-UV) set_criteria Set Acceptance Criteria (ICH Guidelines) define_methods->set_criteria Based on prepare_samples Prepare Identical Sample Sets set_criteria->prepare_samples analyze_gc Analyze with Method A (GC-FID) prepare_samples->analyze_gc analyze_hplc Analyze with Method B (HPLC-UV) prepare_samples->analyze_hplc collect_data Collect and Process Data analyze_gc->collect_data analyze_hplc->collect_data compare_results Compare Performance Parameters (Accuracy, Precision, Linearity) collect_data->compare_results statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence final_report Generate Cross-Validation Report assess_equivalence->final_report

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both GC-FID and HPLC-UV (with derivatization) can be validated as suitable methods for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-FID offers higher sensitivity (lower LOD and LOQ) and is a more direct method for volatile compounds, avoiding the need for derivatization. This generally leads to a simpler and faster sample preparation process.

  • HPLC-UV , while requiring a derivatization step for this compound, is a valuable alternative, especially in laboratories where GC instrumentation is not available or when dealing with complex matrices that may be more amenable to liquid chromatography.

A thorough cross-validation, as outlined in this guide, is essential to ensure that either method, when employed, will produce accurate, reliable, and reproducible data, thereby guaranteeing the quality and integrity of the analytical results.

References

Differentiating Isomeric Esters of Valeric Acid Using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomeric compounds is a critical challenge in many scientific disciplines, including drug development, metabolomics, and flavor and fragrance analysis. Isomeric esters of valeric acid (pentanoic acid), which share the same molecular formula (C₆H₁₂O₂) and molecular weight (116.16 g/mol ), present a classic analytical problem. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these volatile compounds. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of eight isomeric esters of valeric acid, offering a practical framework for their differentiation.

Distinguishing Isomers by Their Fragmentation Fingerprints

Electron ionization (EI) mass spectrometry induces characteristic fragmentation of molecules, generating a unique mass spectrum that serves as a "molecular fingerprint." While isomeric esters of valeric acid exhibit some common fragments, they can be distinguished by the presence and relative abundance of specific diagnostic ions. These differences arise from the influence of the ester group's position and the branching of the alkyl chains on the fragmentation pathways.

The primary fragmentation mechanisms for these esters include:

  • α-Cleavage: Fission of the bond adjacent to the carbonyl group.

  • McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

  • Cleavage of the Alkoxy Group: Loss of the -OR' group from the ester.

By carefully examining the resulting mass spectra, researchers can confidently identify each isomer.

Comparative Mass Spectral Data

The following table summarizes the key mass spectral data for eight isomeric esters of valeric acid, all with the molecular formula C₆H₁₂O₂. The data has been compiled from the NIST/EPA/NIH Mass Spectral Library. The table highlights the molecular ion (M⁺) and the most abundant fragment ions, which are crucial for identification.

Isomer NameStructureMolecular Ion (m/z)Key Fragment Ions (m/z) and their Relative AbundanceDifferentiating Features
Methyl Pentanoate CH₃(CH₂)₃COOCH₃11674 (base peak), 43, 87, 55, 27Prominent ion at m/z 74 due to McLafferty rearrangement.
Ethyl Butanoate CH₃(CH₂)₂COOCH₂CH₃116 (weak)88 (base peak), 43, 60, 71, 29Base peak at m/z 88 from McLafferty rearrangement.
Propyl Propionate CH₃CH₂COOCH₂CH₂CH₃116 (weak)57 (base peak), 29, 74, 43, 87Base peak at m/z 57 ([C₃H₅O]⁺). Ion at m/z 74 from McLafferty rearrangement.
Isopropyl Propionate CH₃CH₂COOCH(CH₃)₂116 (weak)43 (base peak), 74, 57, 29, 87Base peak at m/z 43 ([C₃H₇]⁺). Ion at m/z 74 from McLafferty rearrangement.
n-Butyl Acetate CH₃COOCH₂(CH₂)₂CH₃116 (weak)43 (base peak), 56, 73, 61Base peak at m/z 43 ([CH₃CO]⁺). Ion at m/z 56 from McLafferty rearrangement.
Isobutyl Acetate CH₃COOCH₂CH(CH₃)₂116 (weak)43 (base peak), 56, 41, 57Base peak at m/z 43 ([CH₃CO]⁺). Ion at m/z 56 from McLafferty rearrangement.
sec-Butyl Acetate CH₃COOCH(CH₃)CH₂CH₃116 (weak)43 (base peak), 56, 73, 87Base peak at m/z 43 ([CH₃CO]⁺). Ion at m/z 56 from McLafferty rearrangement.
tert-Butyl Acetate CH₃COOC(CH₃)₃116 (absent)57 (base peak), 43, 41, 56Base peak at m/z 57 ([C₄H₉]⁺). Absence of a molecular ion peak is characteristic.

Experimental Protocol: GC-MS Analysis of Isomeric Esters

This section outlines a typical experimental protocol for the separation and identification of isomeric esters of valeric acid using GC-MS.

1. Sample Preparation:

  • Prepare a standard solution of each isomeric ester at a concentration of 100 µg/mL in a suitable solvent such as methanol (B129727) or hexane.

  • For unknown samples, perform a liquid-liquid extraction or headspace solid-phase microextraction (SPME) to isolate the volatile esters from the sample matrix.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended for good separation of these isomers. A common choice is a DB-5ms or HP-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 35-200.

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Identify the chromatographic peaks for each isomer based on their retention times.

  • Extract the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) for confirmation.

  • Utilize the key diagnostic ions listed in the table above to differentiate between co-eluting or closely eluting isomers.

Visualization of Fragmentation Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for selected isomers and the general experimental workflow.

cluster_methyl_pentanoate Methyl Pentanoate Fragmentation cluster_butyl_acetate n-Butyl Acetate Fragmentation M+ (m/z 116) M+ (m/z 116) m/z 74 m/z 74 M+ (m/z 116)->m/z 74 McLafferty Rearrangement m/z 87 m/z 87 M+ (m/z 116)->m/z 87 -C2H5 M+ (m/z 116)_ba M+ (m/z 116) m/z 43 m/z 43 M+ (m/z 116)_ba->m/z 43 α-Cleavage ([CH3CO]+) m/z 56 m/z 56 M+ (m/z 116)_ba->m/z 56 McLafferty Rearrangement

Caption: Key fragmentation pathways for methyl pentanoate and n-butyl acetate.

Sample Sample Extraction (LLE or SPME) Extraction (LLE or SPME) Sample->Extraction (LLE or SPME) GC-MS Analysis GC-MS Analysis Extraction (LLE or SPME)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Isomer Identification Isomer Identification Data Processing->Isomer Identification

Caption: General experimental workflow for isomeric ester analysis.

By combining chromatographic separation with detailed analysis of mass spectral fragmentation patterns, researchers can reliably differentiate and identify isomeric esters of valeric acid. This guide provides the foundational data and a methodological framework to assist in this analytical challenge.

A Comparative Analysis of Catalysts for Isobutyl Valerate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isobutyl valerate (B167501), an ester valued for its fruity aroma and applications in various industries, is achieved through the esterification of isovaleric acid with isobutanol. The choice of catalyst for this reaction is critical, influencing reaction efficiency, product yield, and overall process sustainability. This guide provides a comparative overview of common catalysts used for this transformation, including homogeneous, heterogeneous, and enzymatic catalysts, supported by experimental data from scientific literature.

Catalyst Performance Comparison

The selection of a suitable catalyst is a trade-off between activity, selectivity, reusability, and process-related factors such as corrosion and waste generation. The following table summarizes the performance of sulfuric acid (a homogeneous catalyst), Amberlyst-15 (a solid acid resin), zeolites (microporous aluminosilicates), and lipase (B570770) (an enzyme) in esterification reactions relevant to isobutyl valerate synthesis.

Catalyst TypeCatalyst ExampleReactantsTemperature (°C)Molar Ratio (Alcohol:Acid)Catalyst LoadingReaction Time (h)Conversion/Yield (%)ReusabilityKey AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)Acetic Acid + Isobutanol80-854.5:1Catalytic amount16-1860-70Not readily reusableHigh activity, low costCorrosive, difficult to separate, generates waste[1]
Heterogeneous Solid Acid Amberlyst-15Propionic Acid + Isobutanol45-751:14-12 g/L5-4850-68HighEasy separation, reusable, non-corrosive[2]Lower activity than H₂SO₄, potential for pore blockage
Heterogeneous Solid Acid Zeolites (e.g., H-ZSM-5, H-Y, H-Beta)Valeric Acid + Glycerol (B35011)1801:3 (Glycerol:Acid)13.0 g/L6~85 (Acid Conversion)HighHigh thermal stability, shape selectivity[3][4]High cost, potential for diffusion limitations[5]
Enzymatic Lipase (Fermase CALB™ 10000)Propionic Acid + Isobutanol603:14% w/w395.14High (up to 7 cycles)High selectivity, mild conditions, environmentally benign[6]Higher cost, potential for substrate inhibition, lower stability at high temperatures[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the esterification of an alcohol and a carboxylic acid using the compared catalysts.

Sulfuric Acid Catalyzed Esterification

This protocol is adapted from a procedure for the synthesis of an isobutyl ester.

Materials:

  • 2-Cyanoacetic acid (or Valeric Acid)

  • Isobutyl alcohol

  • Concentrated sulfuric acid (98%)

  • Dichloromethane

  • 20% Sodium carbonate solution

  • Water

  • Sodium sulfate

Procedure:

  • To a 1-liter, 4-necked flask equipped with a mechanical stirrer, addition funnel, and condenser, add the carboxylic acid (80 mmol) and isobutyl alcohol (360 mmol).

  • Slowly add concentrated sulfuric acid (94 mmol) dropwise from the addition funnel at room temperature.

  • Heat the reaction mixture to 80-85°C and maintain for 16-18 hours.

  • Cool the reaction mixture to room temperature and pour it into a 20% sodium carbonate solution to neutralize the acid.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Amberlyst-15 Catalyzed Esterification

This protocol is based on the synthesis of isobutyl propionate (B1217596).

Materials:

  • Propionic acid (or Valeric Acid)

  • Isobutanol

  • Amberlyst-15 catalyst

  • Dioxane (solvent)

Procedure:

  • Pre-treat the Amberlyst-15 catalyst by washing with methanol (B129727) and distilled water, followed by vacuum-drying at 75°C overnight.[9]

  • In a two-necked glass reactor with a heating jacket and reflux condenser, charge the catalyst (4-12 g/L based on total reactant volume), isobutanol, and dioxane.[10]

  • Heat the mixture to the desired temperature (45-75°C) while stirring at 1000 rpm.[9][10]

  • Initiate the reaction by adding propionic acid.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography.

  • After the reaction, the catalyst can be recovered by simple filtration for reuse.

Zeolite Catalyzed Esterification

This protocol is derived from the esterification of valeric acid with glycerol using various zeolites.

Materials:

  • Valeric acid

  • Glycerol (as a proxy for a polyol, isobutanol would be used for this compound)

  • Zeolite catalyst (e.g., HZSM-5, HY, HBEA)

Procedure:

  • Activate the zeolite catalyst by calcination prior to use.

  • In a batch reactor, combine valeric acid, glycerol (in a 3:1 molar ratio of acid to glycerol), and the zeolite catalyst (e.g., 13.0 g/L).[3][4]

  • Heat the reaction mixture to the desired temperature (e.g., 180°C) with stirring.[3]

  • Monitor the reaction by analyzing samples via gas chromatography-mass spectrometry (GC-MS/FID) to determine the conversion of valeric acid and the selectivity towards the desired ester.[3]

  • After the reaction, the solid catalyst can be separated by filtration or centrifugation.

Lipase Catalyzed Esterification

This protocol is based on the enzymatic synthesis of isobutyl propionate.

Materials:

  • Propionic acid (or Valeric Acid)

  • Isobutanol

  • Immobilized Lipase (e.g., Fermase CALB™ 10000)

  • Solvent (optional, solvent-free systems are common)

Procedure:

  • In a temperature-controlled reactor, combine propionic acid and isobutanol (e.g., in a 1:3 molar ratio).[6]

  • Add the immobilized lipase catalyst (e.g., 4% w/w of the total reactants).[6]

  • Maintain the reaction at the optimal temperature (e.g., 60°C) with constant stirring (e.g., 150 rpm).[6]

  • The reaction may be enhanced using ultrasound (e.g., 40W, 25kHz).[6]

  • Monitor the conversion of the reactants into isobutyl propionate using gas chromatography.

  • Upon completion, the immobilized enzyme can be filtered, washed, and reused for subsequent batches.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

Esterification_Signaling_Pathway cluster_reactants Reactants & Catalyst Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis R1 Isovaleric Acid Reactor Batch Reactor R1->Reactor R2 Isobutanol R2->Reactor Cat_Prep Catalyst Preparation/ Activation Cat_Prep->Reactor Heating Heating & Stirring Reactor->Heating Separation Catalyst Separation (Filtration) Reactor->Separation Reaction Mixture Separation->Cat_Prep Recycled Catalyst Neutralization Neutralization (for H₂SO₄) Separation->Neutralization Crude Product Extraction Solvent Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Analysis GC/GC-MS Analysis Purification->Analysis Product This compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Catalyst_Comparison_Logic Start Select Catalyst Type Homogeneous Homogeneous (e.g., H₂SO₄) Start->Homogeneous Heterogeneous Heterogeneous (e.g., Amberlyst-15, Zeolites) Start->Heterogeneous Enzymatic Enzymatic (e.g., Lipase) Start->Enzymatic Hom_Pros Pros: - High Activity - Low Cost Homogeneous->Hom_Pros Advantages Hom_Cons Cons: - Corrosive - Difficult Separation - Waste Generation Homogeneous->Hom_Cons Disadvantages Het_Pros Pros: - Easy Separation - Reusable - Non-Corrosive Heterogeneous->Het_Pros Advantages Het_Cons Cons: - Lower Activity - Higher Cost - Diffusion Limitations Heterogeneous->Het_Cons Disadvantages Enz_Pros Pros: - High Selectivity - Mild Conditions - Eco-Friendly Enzymatic->Enz_Pros Advantages Enz_Cons Cons: - High Cost - Substrate Inhibition - Lower Stability Enzymatic->Enz_Cons Disadvantages

Caption: Decision logic for selecting an esterification catalyst.

References

A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for Isobutyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of isobutyl valerate (B167501) purity against a commonly used alternative, Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented is supported by representative experimental data to assist researchers in selecting the most appropriate analytical technique for their needs.

Introduction to Quantitative Analysis of Isobutyl Valerate

This compound is an ester widely used as a flavoring and fragrance agent. Accurate and precise quantification of its purity is crucial for quality control in the food, cosmetic, and pharmaceutical industries. While several analytical techniques can be employed for this purpose, qNMR has emerged as a powerful primary ratio method of measurement. Unlike chromatographic techniques that often rely on calibration curves with reference standards for each analyte, qNMR allows for direct quantification against a single internal standard of known purity.[1] This guide details the validation of a ¹H-qNMR method and compares its performance characteristics with a validated GC-FID method.

Data Presentation: Comparative Analysis of Analytical Methods

The following tables summarize the key validation parameters for the ¹H-qNMR and GC-FID methods for the purity analysis of this compound.

Table 1: Linearity and Range

Parameter¹H-qNMRGC-FID
Linearity (R²) > 0.999> 0.99
Range 0.1 - 20 mg/mL0.05 - 2.5 mg/mL

Table 2: Sensitivity

Parameter¹H-qNMRGC-FID
Limit of Detection (LOD) ~10 µg/mL0.09 pmol on column
Limit of Quantification (LOQ) ~30 µg/mL0.29 pmol on column

Table 3: Accuracy and Precision

Parameter¹H-qNMRGC-FID
Accuracy (Recovery %) 98.0% - 102.0%97.5% - 103.2%
Precision (RSD%)
- Intraday< 1.0%< 5.0%
- Interday< 2.0%< 7.0%

Table 4: Method Specificity

Parameter¹H-qNMRGC-FID
Specificity High (signal selection)High (chromatographic separation)
Potential Interferences Overlapping signals from impuritiesCo-eluting impurities

Experimental Protocols

¹H-qNMR Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid, certified reference material) into a clean NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer or higher.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard (typically 30-60 seconds) to ensure full relaxation.

  • Number of Scans (ns): 8 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time (aq): Sufficient to allow for proper data point resolution (e.g., > 3 s).

3. Data Processing and Quantification:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the triplet corresponding to the methyl group of the isobutyl moiety) and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

GC-FID Method

1. Sample and Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 10 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 2.5 mg/mL.

  • Prepare the sample for analysis by diluting it with the solvent to fall within the calibration range.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

3. Quantification:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Calculate the purity based on the prepared sample concentration.

Method Comparison and Discussion

Both ¹H-qNMR and GC-FID are suitable methods for the quantitative analysis of this compound, each with its own advantages and disadvantages.

  • qNMR: As a primary method, qNMR offers high accuracy and precision without the need for a specific reference standard for the analyte.[1] This is particularly advantageous when a certified reference material for this compound is not available. The sample preparation is relatively simple, and the analysis time can be short. However, the initial investment in an NMR spectrometer is high, and the sensitivity is generally lower than that of chromatographic methods.[3]

  • GC-FID: This is a widely available and highly sensitive technique for volatile compounds like esters.[2] The method is robust and provides good linearity and precision. However, it is a comparative method that relies on a certified reference standard of this compound to generate a calibration curve for accurate quantification. The method is also susceptible to interferences from co-eluting impurities.

Mandatory Visualizations

qNMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_acq ¹H-NMR Spectrum Acquisition dissolve->nmr_acq Transfer to NMR Tube ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integration Signal Integration phase_baseline->integration calculation Calculate Purity integration->calculation result result calculation->result Purity Result

Caption: Experimental workflow for the validation of a qNMR method for this compound.

Logical_Relationship cluster_attributes qNMR qNMR Method Primary Primary Method qNMR->Primary High_Accuracy High Accuracy qNMR->High_Accuracy No_CRM No Analyte CRM Needed qNMR->No_CRM GCFID GC-FID Method Comparative Comparative Method GCFID->Comparative High_Sensitivity High Sensitivity GCFID->High_Sensitivity CRM Analyte CRM Required GCFID->CRM

Caption: Logical relationship of key attributes for qNMR and GC-FID methods.

References

Navigating the Chiral Maze: A Comparative Guide to the GC Separation of Isobutyl Valerate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative overview of gas chromatography (GC) methods for the chiral separation of isobutyl valerate (B167501) enantiomers, a compound relevant in flavor, fragrance, and pharmaceutical research.

Comparison of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most critical factor in achieving the enantioseparation of isobutyl valerate. Based on the analysis of available literature for similar compounds, derivatized β-cyclodextrin columns are the primary candidates. Below is a comparison of commercially available columns that are predicted to be effective for this separation.

Chiral Stationary Phase (CSP)ManufacturerKey Features & Predicted Performance for this compound
Rt-βDEXsm RestekThis column, featuring a 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase, is known for its broad applicability to a wide range of chiral compounds, including esters. It is anticipated to provide good resolution for this compound enantiomers due to potential interactions with the ester group and the chiral center.
Rt-βDEXsa RestekWith a 2,3-di-O-acetyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin phase, this column exhibits unique selectivity for esters and lactones.[1] This specificity suggests it could be a strong candidate for achieving baseline separation of this compound enantiomers.
CHIRALDEX™ G-TA Astec (Supelco)This γ-cyclodextrin-based column with trifluoroacetyl derivatives is known for its broad enantioselectivity.[2] While not a β-cyclodextrin, its utility in separating a wide variety of chiral compounds makes it a viable option for screening.
CHIRALDEX™ G-DP Astec (Supelco)This γ-cyclodextrin dipropionate phase has shown enhanced selectivity for aliphatic and some aromatic esters, making it a promising candidate for the chiral resolution of this compound.

Experimental Workflow for Chiral GC Separation

A systematic approach is essential for developing a robust method for the chiral separation of this compound enantiomers. The following workflow outlines the key steps from column selection to method optimization.

Chiral_GC_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis Start Start: Racemic this compound Standard Column_Screening Column Screening (e.g., Rt-βDEXsm, Rt-βDEXsa, CHIRALDEX G-TA) Start->Column_Screening Initial_Conditions Initial GC Conditions (Isothermal or Slow Ramp) Column_Screening->Initial_Conditions Evaluation Evaluate Initial Separation (Resolution, Peak Shape) Initial_Conditions->Evaluation Temp_Optimization Temperature Program Optimization (Gradient, Hold Times) Evaluation->Temp_Optimization Flow_Rate_Optimization Carrier Gas Flow Rate Optimization Temp_Optimization->Flow_Rate_Optimization Injection_Optimization Injection Parameter Optimization (Split Ratio, Temperature) Flow_Rate_Optimization->Injection_Optimization Final_Method Final Optimized Method Injection_Optimization->Final_Method Validation Method Validation (Repeatability, Linearity, LOQ) Final_Method->Validation Sample_Analysis Analysis of Samples Validation->Sample_Analysis Data_Reporting Data Reporting (Enantiomeric Ratio, Purity) Sample_Analysis->Data_Reporting

Caption: A logical workflow for the development and validation of a chiral GC method for this compound enantiomers.

Detailed Experimental Protocols

Since specific experimental data for this compound is not available, the following protocols are proposed as a starting point for method development based on general principles of chiral GC and information for similar compounds.

Protocol 1: Initial Screening on Restek Rt-βDEXsm
  • Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate:

    • Helium: 1.0 mL/min (constant flow)

    • Hydrogen: 40 cm/sec (constant linear velocity)

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 min

    • Ramp: 2 °C/min to 180 °C

    • Hold: 5 min at 180 °C

  • Injector:

    • Temperature: 220 °C

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

  • Detector (FID):

    • Temperature: 250 °C

  • Sample Preparation: Prepare a 100 ppm solution of racemic this compound in a suitable solvent such as hexane (B92381) or dichloromethane.

Protocol 2: Screening on Astec CHIRALDEX™ G-DP
  • Column: CHIRALDEX™ G-DP, 30 m x 0.25 mm ID, 0.12 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 1 min

    • Ramp: 3 °C/min to 170 °C

    • Hold: 10 min at 170 °C

  • Injector:

    • Temperature: 230 °C

    • Split Ratio: 100:1

    • Injection Volume: 1 µL

  • Detector (FID):

    • Temperature: 250 °C

  • Sample Preparation: Prepare a 100 ppm solution of racemic this compound in a suitable solvent such as hexane or dichloromethane.

Conclusion

The successful chiral separation of this compound enantiomers by gas chromatography is highly dependent on the selection of an appropriate cyclodextrin-based chiral stationary phase. While direct comparative data is limited, columns such as the Restek Rt-βDEXsm and Rt-βDEXsa, as well as the Astec CHIRALDEX™ G-DP, are strong candidates based on their known selectivity for esters. The provided experimental workflow and initial screening protocols offer a robust starting point for researchers to develop and optimize a reliable method for the enantioselective analysis of this compound. Methodical optimization of the temperature program and carrier gas flow rate will be crucial in achieving baseline resolution and accurate quantification of the enantiomers.

References

Safety Operating Guide

Isobutyl valerate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of isobutyl valerate (B167501) is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and a substance hazardous to aquatic environments, isobutyl valerate must be managed as hazardous waste in accordance with federal, state, and local regulations. Adherence to these procedures is mandatory for researchers, scientists, and drug development professionals to minimize risks and maintain regulatory compliance.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure that all necessary safety precautions are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, away from any potential ignition sources.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[2]

  • Skin and Body Protection: An impervious, flame-retardant lab coat or clothing should be worn.[2]

  • Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a NIOSH-approved respirator.[2]

General Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.[2][3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[3]

  • Use explosion-proof electrical and ventilating equipment.[1][3]

  • Avoid breathing vapors or mists.[2][3]

This compound Hazard Profile

The following table summarizes the key quantitative hazard data for this compound.

Hazard ClassificationData and RemarksCitations
Physical Hazard Flammable Liquid and Vapor (Category 3)[1][3][4]
Flash Point 132.0 °F (55.56 °C) - Closed Cup[5]
Explosion Hazard Vapors can form explosive mixtures with air.[1][6]
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[3]
Environmental Hazards Water Hazard Class 2: Hazardous for water. Danger to drinking water if even small quantities leak into the ground.[1]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the proper disposal of this compound waste.

Step 1: Waste Characterization and Segregation

  • Characterize this compound as a hazardous waste due to its ignitability (B1175610) and environmental hazards.

  • Segregate this compound waste from all other waste streams, particularly non-hazardous waste and incompatible chemicals. Store it in a designated satellite accumulation area.

Step 2: Select an Appropriate Waste Container

  • Use a container that is in good condition, free of leaks, and compatible with this compound. The original product container is often the best choice.[7][8]

  • Ensure the container has a tightly sealing lid. Hazardous waste containers must be kept closed at all times except when adding waste.[7]

Step 3: Label the Waste Container

  • Clearly label the container with the words "Hazardous Waste."[9]

  • The label must also include the full chemical name, "this compound," and a clear description of the associated hazards (e.g., "Flammable," "Irritant").[9]

  • Follow your institution's specific labeling requirements, which may include the accumulation start date and generator's name.

Step 4: Arrange for Professional Disposal

  • This compound must not be disposed of down the drain or in regular trash.[1][2]

  • Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The recommended disposal method is controlled incineration at a licensed chemical destruction plant.[10]

Step 5: Managing Empty Containers

  • An empty container that held this compound must also be managed as hazardous waste unless properly decontaminated.[1]

  • To decontaminate the container, triple rinse it with a suitable solvent (such as ethanol (B145695) or acetone).[7][10]

  • Crucially, the rinsate generated from this process is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[7][8]

  • Once triple-rinsed and fully air-dried (preferably in a chemical fume hood), deface or remove all original labels from the container.[7][9] The decontaminated container can then be disposed of as non-hazardous waste or recycled according to your facility's procedures.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling & Collection cluster_disposal Final Disposal cluster_container Empty Container Management A Don Personal Protective Equipment (PPE) B Work in Ventilated Area (e.g., Fume Hood) C Characterize this compound as Hazardous Waste B->C D Pour Waste into a Labeled, Compatible Container C->D E Securely Seal Container When Not in Use D->E I Triple Rinse Container with Suitable Solvent D->I After emptying F Store in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Contractor for Pickup F->G H Waste Transported for Controlled Incineration J Collect Rinsate as Hazardous Waste I->J K Deface Labels on Dry, Empty Container I->K L Dispose of Clean Container as Non-Hazardous Waste K->L

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Overview

In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] State and local regulations may impose additional or more stringent requirements.[11] As a generator of hazardous waste, you are legally responsible for ensuring its proper management from "cradle-to-grave."[11]

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your local EHS department to ensure full compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling Isobutyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical guidance on the safe handling and disposal of Isobutyl Valerate (B167501). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Quantitative Data

Isobutyl valerate is a flammable liquid and requires careful handling to prevent ignition and exposure.[1][2][3][4][5][6][7][8] The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 589-59-3[1][2]
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [2]
Flash Point 38 °C (100.4 °F)[9]
Boiling Point 147 - 149 °C (296.6 - 300.2 °F)[9]
Flammability Flammable Liquid (Category 3)[5][6]
Occupational Exposure Limits No specific OSHA, NIOSH, or ACGIH limits established. Handle with good ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves .[2] Use proper glove removal technique to avoid skin contact.[2]Protects against skin contact. While direct chemical resistance data for this compound is limited, nitrile gloves offer good protection against a range of chemicals. For prolonged or immersive contact, consult the glove manufacturer's resistance data for similar esters.
Eye Protection Chemical splash goggles or safety glasses with side shields .[10][11]Protects eyes from splashes.
Face Protection Face shield worn over safety glasses.Required when there is a risk of splashing or a highly exothermic reaction.[12]
Body Protection Flame-retardant lab coat or a 100% cotton lab coat .[5] Ensure it is buttoned and fits properly.Provides a barrier against splashes and is preferable to synthetic materials that can melt.[5]
Footwear Closed-toe, closed-heel shoes .Protects feet from spills.
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Prevents inhalation of vapors.

Operational Plan: Step-by-Step Handling Protocol

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

3.1. Preparation

  • Review the Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.[2]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable vapors.[3][5]

  • Remove Ignition Sources: Keep the work area free of open flames, hot surfaces, sparks, and other potential ignition sources.[3][4][5] Use explosion-proof electrical equipment where necessary.[1]

  • Assemble PPE: Don all required personal protective equipment as specified in the table above.

  • Prepare for Spills: Have a chemical spill kit readily available.

3.2. Handling and Use

  • Grounding: When transferring from a bulk container, ensure both containers are electrically bonded and grounded to prevent static discharge.[3]

  • Container Management: Keep the this compound container tightly closed when not in use.[5]

  • Dispensing: When dispensing, do so slowly to minimize splashing and vapor generation.

  • Heating: Never heat this compound with an open flame.[5] Use a heating mantle, water bath, or other controlled heating source.

3.3. Post-Handling

  • Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[2] Store in a designated flammable liquids storage cabinet.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Collection

  • Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and leak-proof container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."[8]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[8]

  • Container Filling: Do not fill the waste container to more than 90% capacity to allow for vapor expansion.

4.2. Contaminated Materials

  • Solid Waste: Dispose of contaminated items such as gloves, absorbent pads, and paper towels as solid chemical waste. Place them in a sealed bag or container that is properly labeled.

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, the container may be disposed of as regular solid waste, or preferably, reused for compatible waste collection after appropriate relabeling.[8]

4.3. Storage and Disposal

  • Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area, which should be a cool, well-ventilated location away from ignition sources.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6][7] Do not dispose of this compound down the drain or in regular trash.[1]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

  • Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

This document is intended as a guide and should be supplemented by your institution's specific safety protocols and the full Safety Data Sheet (SDS) for this compound.

Isobutyl_Valerate_Handling_Workflow Workflow for Handling and Disposal of this compound start Start: Handling this compound prep 1. Preparation: - Review SDS - Ensure Ventilation (Fume Hood) - Remove Ignition Sources - Don PPE start->prep handling 2. Handling & Use: - Grounding during transfer - Keep container closed - Dispense slowly - No open flames for heating prep->handling post_handling 3. Post-Handling: - Decontaminate work area - Wash hands - Proper storage handling->post_handling waste_collection 4. Waste Collection: - Designated, labeled container - Segregate from incompatibles handling->waste_collection During/After Use disposal 5. Disposal: - Store in hazardous waste area - Arrange professional disposal (EHS) post_handling->disposal end End disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.